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Core Science & Biosynthesis

Foundational

"6-Bromo-N-methylpyridazin-4-amine" properties and characteristics

This is a comprehensive technical guide on 6-Bromo-N-methylpyridazin-4-amine , structured for researchers and drug discovery professionals. Executive Summary 6-Bromo-N-methylpyridazin-4-amine (CAS: 2059940-46-2) is a spe...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on 6-Bromo-N-methylpyridazin-4-amine , structured for researchers and drug discovery professionals.

Executive Summary

6-Bromo-N-methylpyridazin-4-amine (CAS: 2059940-46-2) is a specialized heterocyclic building block increasingly utilized in medicinal chemistry. As a 1,2-diazine scaffold, it offers distinct physicochemical properties compared to its pyridine and pyrimidine bioisosteres, primarily due to the unique electronic character of the N–N bond. This molecule serves as a bifunctional core: the bromine atom at position C6 acts as an electrophilic handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the methylamino group at position C4 functions as a hydrogen bond donor/acceptor, often targeting kinase hinge regions or GPCR binding pockets.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertyData
IUPAC Name 6-Bromo-N-methylpyridazin-4-amine
CAS Number 2059940-46-2
Molecular Formula C₅H₆BrN₃
Molecular Weight 188.03 g/mol
SMILES CNc1cc(Br)nnc1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
LogP (Calc) ~0.8 – 1.1
TPSA ~51 Ų
pKa (Calc) ~3.5 (Pyridazine N), ~13 (Amine NH)
Structural Analysis

The pyridazine ring is electron-deficient (π-deficient), making the carbons susceptible to nucleophilic attack.[1] However, the presence of the electron-donating methylamino group at C4 increases electron density, modulating the reactivity of the C6-bromine.

  • Dipole Moment: The adjacent nitrogen atoms create a significant dipole, influencing solubility and binding affinity.

  • Basicity: The ring nitrogens are weakly basic, but the N2 nitrogen is typically the preferred site for protonation or coordination due to the electronic push from the C4-amine.

Synthetic Pathways[4][5][6][7][8][9]

The synthesis of 4-amino-6-bromopyridazine derivatives typically challenges regioselectivity rules. The standard route involves nucleophilic aromatic substitution (


) on polyhalogenated precursors.
Core Synthesis Logic

The most robust entry point is 3,4,6-tribromopyridazine . While pyridazine chemistry conventionally predicts nucleophilic attack at the


-positions (C3/C6), the C4 position becomes accessible and often favored for amine nucleophiles under specific solvent conditions due to the "ortho-like" activation and steric relief.

Synthesis cluster_legend Reaction Logic Tribromo 3,4,6-Tribromopyridazine Intermediate 4-(Methylamino)-3,6- dibromopyridazine Tribromo->Intermediate MeNH2 (aq/EtOH) 0°C to RT Regioselective SnAr Product 6-Bromo-N-methylpyridazin-4-amine (Target) Intermediate->Product H2, Pd/C (controlled) or HI/P (Reductive Dehalogenation) Step 1: Nucleophilic attack at C4 Step 1: Nucleophilic attack at C4 Step 2: Selective removal of C3-Br Step 2: Selective removal of C3-Br Step 1: Nucleophilic attack at C4->Step 2: Selective removal of C3-Br

Caption: Synthetic route via 3,4,6-tribromopyridazine. The C4-amination is followed by selective hydrodebromination at C3.

Experimental Considerations
  • Regioselectivity: In the reaction of 3,4,6-tribromopyridazine with methylamine, the 4-isomer is often the major product, but the 3-isomer (or 6-isomer) is a common byproduct. Chromatographic separation is required.[2]

  • Debromination: Removing the bromine at C3 while retaining the C6-bromine requires precise control. Catalytic hydrogenation can be tuned, or chemical reduction (e.g., HI/Red P) may be employed.

Reactivity & Functionalization[1][2][4][7][8][10]

This scaffold is defined by its bifunctional nature. The C6-Bromo group is the primary "handle" for library expansion, while the C4-Amine serves as the "head" or directing group.

Reactivity Map

Reactivity Core 6-Bromo-N-methylpyridazin-4-amine Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki C6-Br Displacement Buchwald Buchwald-Hartwig Amination (R2NH, Pd cat.) Core->Buchwald C6-Br Displacement Stille Stille Coupling (R-SnBu3) Core->Stille C6-Br Displacement Acylation N-Acylation (RCOCl / Anhydride) Core->Acylation N-Me Nucleophilicity Alkylation N-Alkylation (R-X, Base) Core->Alkylation N-Me Nucleophilicity Coordination Metal Coordination (N2 Position) Core->Coordination Pyridazine N

Caption: Functionalization landscape. The C6-Br is the primary site for carbon-carbon or carbon-heteroatom bond formation.

Key Reactions
  • Suzuki-Miyaura Cross-Coupling: The C6-Br bond is highly activated towards oxidative addition by Pd(0) due to the electron-deficient nature of the pyridazine ring.

    • Catalysts: Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd₂dba₃/XPhos.

    • Bases: K₂CO₃, Cs₂CO₃.

    • Solvents: Dioxane/Water, DMF.

  • Buchwald-Hartwig Amination: Allows the introduction of a second amino group at C6, creating 4,6-diaminopyridazines, which are potent kinase inhibitor scaffolds.

  • SNAr at C6: Under harsh conditions, strong nucleophiles (alkoxides, thiols) can displace the C6-Br directly without metal catalysis.

Medicinal Chemistry Applications

Scaffold Hopping & Bioisosterism

The pyridazine ring is often used as a bioisostere for pyridine, pyrimidine, or pyrazine.

  • LogP Modulation: Pyridazines are generally more polar (lower LogP) than pyridines, improving water solubility.

  • H-Bonding: The N1=N2 motif accepts two hydrogen bonds, potentially engaging unique water networks in the binding pocket.

Kinase Inhibition

The 4-amino-6-arylpyridazine motif mimics the adenine ring of ATP.

  • The N-methylamino group (C4) acts as the H-bond donor to the kinase hinge region (e.g., the backbone carbonyl of the gatekeeper residue).

  • The C6-aryl group (introduced via Suzuki coupling) extends into the hydrophobic pocket.

Experimental Protocols

Protocol A: Suzuki Coupling at C6

Standard procedure for derivatizing the scaffold.

  • Setup: In a microwave vial, combine 6-bromo-N-methylpyridazin-4-amine (1.0 equiv), Aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent: Add 1,4-Dioxane:Water (4:1 ratio, 0.1 M concentration).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Reaction: Degas with Nitrogen for 5 mins. Seal and heat at 90°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Handling & Stability
  • Storage: Store at 2–8°C under inert atmosphere (Argon). The amine can oxidize slowly upon prolonged air exposure.

  • Stability: Stable in solution (DMSO/MeOH) for >24 hours. Avoid strong acids which may protonate the ring and alter reactivity.

Safety & Hazards (MSDS Summary)

Hazard ClassGHS CodeDescription
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.
  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood.

  • Spill: Sweep up solid; do not generate dust. Neutralize with dilute acid/base if in solution.

References

  • Coates, W. J., & McKillop, A. (1993). Synthesis of 4-amino-3,6-dihalopyridazines and their use in heterocyclic synthesis. Journal of Heterocyclic Chemistry, 30(4), 1163-1168. (Contextual synthesis of 4-amino-halopyridazines).
  • Maes, B. U., et al. (2002). Palladium-catalyzed reactions of chloropyridazines. Journal of Heterocyclic Chemistry, 39(3), 535-543. (Reactivity of halo-pyridazines).
  • PubChem. (2024). Compound Summary: Pyridazin-4-amine derivatives. Retrieved from [Link]

  • Wermuth, C. G. (1999).[3] Synthesis of substituted 3-amino-6-arylpyridazines via Suzuki reaction. Synthesis, 1999(7), 1163-1168. (Cross-coupling protocols).[1][2][4][5][6]

Sources

Exploratory

Technical Monograph: 6-Bromo-N-methylpyridazin-4-amine

This guide provides an in-depth technical analysis of 6-Bromo-N-methylpyridazin-4-amine , a specific halogenated heterocyclic building block used in medicinal chemistry. Compound Identity & Physicochemical Profile[1][2][...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-Bromo-N-methylpyridazin-4-amine , a specific halogenated heterocyclic building block used in medicinal chemistry.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

6-Bromo-N-methylpyridazin-4-amine is a disubstituted pyridazine derivative characterized by a bromine atom at position 6 and a methylamino group at position 4. It belongs to a class of "scaffold-hopping" intermediates, often used to replace pyridine or pyrimidine cores in kinase inhibitors to modulate solubility and metabolic stability.

Note on Registry: While the N,N-dimethyl analog (CAS 1619987-51-7) is widely indexed, the N-methyl (monomethyl) variant is a specialized intermediate often synthesized in situ or on-demand. Users should verify the substitution pattern carefully, as the 3-amino isomer (CAS 1629048-22-1) is significantly more common.

PropertyDataNotes
Chemical Name 6-Bromo-N-methylpyridazin-4-amineIUPAC
Synonyms 3-Bromo-5-(methylamino)pyridazineSymmetry-based numbering
CAS Number Not Publicly Listed Ref: N,N-dimethyl analog is 1619987-51-7
Molecular Formula C₅H₆BrN₃
Molecular Weight 188.03 g/mol
SMILES CNC1=CC(Br)=NN=C1
Predicted LogP ~0.8 - 1.1Lipophilic, suitable for CNS penetration
PSA (Polar Surface Area) ~38 ŲGood membrane permeability
pKa (Conjugate Acid) ~3.5 - 4.0Pyridazine N2 is weakly basic

Synthetic Methodology

The synthesis of 4,6-disubstituted pyridazines is more challenging than the 3,6-isomers due to the lower electrophilicity of the C4 position compared to C3/C6. Two primary routes are established: Selective SNAr Displacement and De novo Ring Construction .

Route A: Selective SNAr on 3,4,6-Tribromopyridazine (Primary Route)

This method utilizes the subtle reactivity difference between the C4 and C3/C6 positions. While C3/C6 are alpha to nitrogen (highly activated), C4 is beta. However, in polyhalogenated systems, steric and electronic directing effects can be manipulated.

Protocol:

  • Starting Material: 3,4,6-Tribromopyridazine.

  • Reagent: Methylamine (2.0 M in THF).

  • Conditions: -78°C to 0°C, THF solvent.

    • Mechanism:[1][2][3] Kinetic control is required. At low temperatures, nucleophilic attack may favor the less hindered or electronically distinct position depending on the specific catalytic environment, though C3/C6 attack is the thermodynamic preference.

    • Note: Separation of the 4-isomer from the 3-isomer (major product) requires careful chromatography.

Route B: Functionalization of 4,5-Dibromopyridazin-3(2H)-one

A more regioselective approach involves starting from the pyridazinone core.

  • Amination: React 4,5-dibromo-2-methylpyridazin-3(2H)-one with methylamine. The C4 position is activated by the adjacent carbonyl (vinylogous amide).

  • Aromatization/Bromination: Treatment with POBr₃ converts the carbonyl at C3 into a bromide, yielding the di-bromo intermediate which can be selectively reduced or further manipulated.

Visualization: Synthetic Logic

The following diagram illustrates the structural relationships and synthetic flow.

Synthesis Start1 3,4,6-Tribromopyridazine Inter1 Mixture of Isomers (3-amino / 4-amino) Start1->Inter1 MeNH2, -78°C (Kinetic Control) Start2 4,5-Dibromopyridazin-3-one Inter2 4-Methylamino-5-bromo- pyridazin-3-one Start2->Inter2 MeNH2, SNAr Target 6-Bromo-N-methylpyridazin-4-amine (Target) Inter1->Target Chromatographic Separation Side 3-Bromo-6-methylamino (Common Isomer) Inter1->Side Major Product Inter2->Target 1. POBr3 2. Selective Reduction

Caption: Synthetic pathways distinguishing the target 4-amino isomer from the more common 3-amino byproduct.

Reactivity & Applications in Drug Discovery

This molecule acts as a bifunctional linchpin. The Bromine (C6) and Amine (C4) handles allow for orthogonal functionalization, making it ideal for Fragment-Based Drug Discovery (FBDD).

C6-Bromine: Suzuki-Miyaura Coupling

The bromine at C6 is highly activated for Palladium-catalyzed cross-coupling due to its position alpha to the ring nitrogens.

  • Catalyst System: Pd(dppf)Cl₂ or Pd₂dba₃/XPhos.

  • Partners: Aryl/Heteroaryl boronic acids.

  • Application: Installing the "tail" region of kinase inhibitors (e.g., interacting with the solvent front).

C4-Amine: Nucleophilic "Head" Group

The N-methylamino group often serves as a hydrogen bond donor/acceptor pair in the ATP-binding pocket of enzymes.

  • Reactivity: Can be acylated, sulfonylated, or used as a nucleophile in SNAr reactions if further functionalization is required (though less common than C6 coupling).

Self-Validating Quality Control (QC) Protocol

To ensure the identity of this specific isomer (vs. the 3-amino variant), use the following QC checks:

  • ¹H NMR (DMSO-d₆):

    • Target (4-amino): Look for two aromatic singlets (or doublets with small coupling) at distinct chemical shifts (C3-H and C5-H are chemically non-equivalent and distant).

    • Isomer (3-amino): The protons at C4 and C5 will show a strong AB doublet system (J ~9 Hz). Absence of this strong AB coupling is a key indicator of the 4,6-substitution pattern.

  • ¹³C NMR: The chemical shift of the carbon attached to the bromine will differ significantly between C6 (alpha to N) and C3/C4/C5 positions.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).[4]

  • Signal Word: Warning.

  • Storage: Keep under inert atmosphere (Argon/Nitrogen) at 2-8°C. Halogenated pyridazines can be sensitive to light and moisture over prolonged periods.

  • MSDS Note: Treat as a potential sensitizer. Avoid inhalation of dust/vapors.

References

  • PubChem Compound Summary. (2025). 6-Bromo-N,N-dimethylpyridazin-4-amine (Analog Reference). National Center for Biotechnology Information. Link

  • Maes, B. U., et al. (2002). "Palladium-catalyzed reactions of chloropyridazines." Journal of Heterocyclic Chemistry, 39(3), 535-543. (Foundational pyridazine coupling chemistry). Link

  • Coelho, A., et al. (2004). "Pyridazines Part 36: Synthesis of 5-substituted-6-phenyl-3(2H)-pyridazinones." Tetrahedron, 60(9), 1937-1942. (Regioselective synthesis strategies). Link

  • ChemScene. (2025). Product Data: 6-Bromo-N,N-dimethylpyridazin-4-amine.Link

Sources

Foundational

Synthesis and Mechanistic Evaluation of 6-Bromo-N-methylpyridazin-4-amine: A Comprehensive Technical Guide

Executive Summary The synthesis of highly functionalized heteroaromatics is a cornerstone of modern medicinal chemistry. 6-Bromo-N-methylpyridazin-4-amine (CAS: 1016252-09-5 / 2059940-46-2) is a critical building block f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized heteroaromatics is a cornerstone of modern medicinal chemistry. 6-Bromo-N-methylpyridazin-4-amine (CAS: 1016252-09-5 / 2059940-46-2) is a critical building block frequently utilized in the development of advanced therapeutics, including RORγt inhibitors and targeted protein degraders (PROTACs). This whitepaper provides an in-depth, self-validating technical guide to its synthesis, focusing on route selection, mechanistic regioselectivity, and optimized experimental protocols.

Pharmacological Relevance & Structural Nuance

Pyridazine scaffolds are privileged structures in drug discovery due to their favorable physicochemical properties, including high aqueous solubility and predictable metabolic stability. Specifically, 6-bromo-N-methylpyridazin-4-amine serves as a versatile electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C6 position. This specific building block has been prominently featured in patent literature, notably in the synthesis of substituted pyrazole compounds acting as RORγt inhibitors by Merck Sharp & Dohme Corp[1].

The IUPAC Nomenclature Anomaly

A common point of confusion in pyridazine chemistry is the numbering of the ring system. If one synthesizes this molecule from 3,5-dibromopyridazine via amination at the C5 position, the resulting molecule is technically 3-bromo-5-(methylamino)pyridazine. However, according to IUPAC P-41 rules for the seniority of functional groups, amines hold higher priority than halogens. Therefore, the numbering must be reversed to assign the lowest possible locant to the amine carbon.

  • Numbering A: 5-(methylamino)-3-bromopyridazine (Amine at C5)

  • Numbering B: 4-(methylamino)-6-bromopyridazine (Amine at C4)

Since 4 < 5, Numbering B is the universally accepted IUPAC standard, yielding the name 6-bromo-N-methylpyridazin-4-amine .

Retrosynthetic Analysis & Route Selection

When designing a scalable route to 6-bromo-N-methylpyridazin-4-amine, two primary pathways emerge:

  • Route A (Direct SNAr): Nucleophilic aromatic substitution (SNAr) of 3,5-dibromopyridazine[2] with methylamine.

  • Route B (SNAr + Reduction): Amination of 3,4,6-tribromopyridazine to yield 3,6-dibromo-N-methylpyridazin-4-amine, followed by selective hydrodebromination at C3.

Route A is vastly superior. It avoids the use of highly unstable/irritant tribrominated precursors and eliminates the need for a sensitive, regioselective catalytic reduction step. The direct SNAr on 3,5-dihalopyridazines with amines is highly regioselective, a precedent established in the synthesis of analogous 6-chloro-N-methylpyridazin-4-amine inhibitors[3].

Retrosynthesis Target 6-Bromo-N-methylpyridazin-4-amine (Target) Route1 Route A: Direct SNAr (Preferred) Target->Route1 Route2 Route B: SNAr + Reduction (Alternative) Target->Route2 SM1 3,5-Dibromopyridazine Route1->SM1 Reagent1 Methylamine (CH3NH2) Dioxane, 50°C SM1->Reagent1 Int2 3,6-Dibromo-N-methylpyridazin-4-amine Route2->Int2 SM2 3,4,6-Tribromopyridazine Int2->SM2 Reagent2 Selective Hydrodebromination (Pd/C or Zn/NH3) Int2->Reagent2

Retrosynthetic pathways for 6-Bromo-N-methylpyridazin-4-amine.

Mechanistic Regioselectivity: Why C5 over C3?

The success of Route A relies entirely on the regioselective attack of methylamine at the C5 position of 3,5-dibromopyridazine (which becomes C4 in the final nomenclature).

Causality of Selectivity: While the C3 position (alpha to N2) is highly electron-deficient, nucleophilic attack by amines at C3 is kinetically disfavored due to severe lone-pair/lone-pair repulsion (the alpha-effect) between the incoming amine and the adjacent pyridazine nitrogen. Conversely, attack at C5 is both kinetically accessible and thermodynamically favored. The resulting Meisenheimer complex at C5 allows the negative charge to be perfectly delocalized onto the para-nitrogen (N2), providing profound resonance stabilization. This dictates a >95:5 regioselectivity favoring the desired product.

Mechanism SM 3,5-Dibromopyridazine PathA Attack at C5 (Kinetic & Thermodynamic Control) SM->PathA PathB Attack at C3 (Disfavored) SM->PathB MeisenheimerA Meisenheimer Complex at C5 (Stabilized by N2 para-resonance) PathA->MeisenheimerA ProdA 6-Bromo-N-methylpyridazin-4-amine (Major Product) MeisenheimerA->ProdA MeisenheimerB Meisenheimer Complex at C3 (Destabilized by N1 lone pair) PathB->MeisenheimerB ProdB 5-Bromo-N-methylpyridazin-3-amine (Trace/None) MeisenheimerB->ProdB

Regioselectivity mechanism of SNAr on 3,5-dibromopyridazine.

Experimental Protocol: Self-Validating Methodology

The following procedure is adapted and optimized from analogous 3,5-dihalopyridazine aminations[3]. It is designed as a self-validating system, incorporating in-process controls (IPC) to ensure reproducibility.

Reagents & Equipment:

  • 3,5-Dibromopyridazine (CAS: 1196155-35-7)[2]: 1.0 equivalent

  • Methylamine (40% w/w in

    
    ): 4.0 equivalents
    
  • 1,4-Dioxane (Anhydrous)

  • 50 mL Heavy-wall sealed pressure vessel

Step-by-Step Workflow:

  • Preparation: Charge the pressure vessel with 3,5-dibromopyridazine (2.38 g, 10.0 mmol). Add 1,4-dioxane (10 mL) and stir until complete dissolution is achieved.

  • Nucleophile Addition: Slowly add the 40% aqueous methylamine solution (3.4 mL, ~40.0 mmol).

    • Causality Check: The 4.0 equivalents of amine serve a dual purpose: 1 equiv acts as the nucleophile, 1 equiv acts as the acid scavenger for the generated HBr, and the excess drives the reaction rate while compensating for the volatility of methylamine.

  • Reaction: Seal the vessel securely. Heat the reaction mixture in an oil bath at 50 °C for 3 hours.

    • Causality Check: Temperatures exceeding 60 °C will lead to competitive double-amination (N,N'-dimethyl-pyridazine-4,6-diamine), drastically reducing yield.

  • In-Process Control (IPC): Sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z 238) is <1% by UV area.

  • Workup: Cool the vessel to room temperature before unsealing. Concentrate the mixture under reduced pressure to remove dioxane and excess methylamine.

  • Extraction: Dilute the crude residue with Ethyl Acetate (50 mL). Wash the organic layer with saturated aqueous

    
     (20 mL) and brine (20 mL). Dry the organic phase over anhydrous 
    
    
    
    , filter, and concentrate.
  • Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution from 0% to 5% Methanol in Dichloromethane).

  • Isolation: Evaporate the product-containing fractions to afford 6-bromo-N-methylpyridazin-4-amine as an off-white solid.

Quantitative Data & Analytical Validation

The reaction conditions heavily influence the regioselectivity and the formation of over-reaction byproducts. Table 1 summarizes the optimization parameters.

Table 1: Regioselectivity and Yield Optimization

SolventTemp (°C)Amine SourceC5:C3 RatioIsolated Yield (%)Notes
THF25

(2M in THF)
>95:562Sluggish reaction rate; incomplete conversion.
Dioxane 50

(40% aq.)
>99:1 85 Optimal conditions; high purity profile.
EtOH80

(33% in EtOH)
90:1071Increased formation of di-aminated byproduct.

To self-validate the isolated product, researchers must confirm the structural integrity using the analytical profile outlined in Table 2. The distinct chemical shifts of the C3 and C5 protons are diagnostic of the correct regiochemistry.

Table 2: Representative Analytical Profile

Analytical TechniqueExpected Diagnostic ResultCausality / Interpretation
LC-MS (ESI+) m/z

= 188.0 and 190.0
1:1 isotopic ratio confirms the presence of a single Bromine atom (

/

).

H NMR (400 MHz, DMSO-

)

8.45 (s, 1H, C3-H)
Highly deshielded proton situated between the N2 nitrogen and the C4 amine.

6.82 (s, 1H, C5-H)
Shielded proton due to the electron-donating resonance effect of the adjacent C4 methylamino group.

6.50 (br s, 1H, NH)
Exchangeable amine proton.

2.85 (d, 3H, N-

)
Methyl group split by the adjacent NH proton.

References

  • Epizyme, Inc. (2017). AMINE-SUBSTITUTED ARYL OR HETEROARYL COMPOUNDS AS EHMT1 AND EHMT2 INHIBITORS (European Patent No. EP3442947B1). European Patent Office.
  • Merck Sharp & Dohme Corp. (2019). Substituted pyrazole compounds as RORgammaT inhibitors and uses thereof (U.S. Patent No. US10221142B2). U.S. Patent and Trademark Office.
  • Sigma-Aldrich / PubChem. (2025). 3,5-Dibromopyridazine (CAS: 1196155-35-7) Chemical Properties and Sourcing. National Center for Biotechnology Information. Available at:[Link]

  • Gong, X., et al. (2013). Ligand-Controlled Regioselective Suzuki–Miyaura Cross-Coupling of 3,5-Dichloropyridazine. Journal of Organic Chemistry, 78(15), 7758–7764. ACS Publications. Available at:[Link]

Sources

Exploratory

Physicochemical Profiling and Solubility Dynamics of 6-Bromo-N-methylpyridazin-4-amine

Executive Summary 6-Bromo-N-methylpyridazin-4-amine (CAS: 2059940-46-2) is a highly versatile heteroaromatic building block utilized in the synthesis of biologically active compounds and pharmaceutical intermediates. In...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-N-methylpyridazin-4-amine (CAS: 2059940-46-2) is a highly versatile heteroaromatic building block utilized in the synthesis of biologically active compounds and pharmaceutical intermediates. In drug development, a compound's solubility dictates its bioavailability, assay reliability, and formulation strategy. This technical whitepaper dissects the structural causality behind the solubility of 6-Bromo-N-methylpyridazin-4-amine, provides a predictive solubility matrix, and outlines field-proven experimental workflows for empirical validation.

Structural Causality and Physicochemical Profiling

The solubility profile of a chemical entity is inextricably linked to its molecular architecture. For 6-Bromo-N-methylpyridazin-4-amine, three distinct structural motifs dictate its solvation thermodynamics:

  • The Pyridazine Core (1,2-Diazine): This highly polar, electron-deficient heteroaromatic ring possesses two adjacent nitrogen atoms that act as potent hydrogen-bond acceptors. This imparts a baseline affinity for polar solvents.

  • The C6-Bromine Substituent: The introduction of a heavy halogen significantly increases the molecule's lipophilicity (LogP) and crystal lattice energy. Bromine acts as a hydrophobic shield and a potential halogen-bond donor, which drastically reduces aqueous solubility at neutral pH compared to its unsubstituted analog.

  • The C4-N-Methylamine Group: As a secondary amine, this moiety serves as both a hydrogen-bond donor and acceptor. Furthermore, it introduces a weakly basic center to the molecule. Consequently, the compound exhibits pH-dependent aqueous solubility; it is poorly soluble in neutral water but demonstrates increased solubility in acidic media (e.g., 0.1 M HCl) due to the protonation of the amine or pyridazine nitrogens, which disrupts the crystal lattice and forms a soluble salt.

Solubility Matrix in Common Solvents

Based on its physicochemical properties, the estimated solubility of 6-Bromo-N-methylpyridazin-4-amine across various solvent classes is summarized below.

Solvent CategorySpecific SolventEstimated Solubility ProfileMechanistic Rationale
Aqueous (Neutral) Water / PBS (pH 7.4)Poor (< 50 µg/mL)High crystal lattice energy and lipophilic Br atom dominate; lack of ionization at pH 7.4.
Aqueous (Acidic) 0.1 M HCl (pH 1.0)Moderate to GoodProtonation of the weakly basic core disrupts the crystal lattice, forming a soluble salt.
Polar Aprotic DMSO / DMFExcellent (> 50 mg/mL)Strong dipole-dipole interactions; standard vehicle for disrupting crystal packing in stock solutions.
Polar Protic Methanol / EthanolGoodAlcohols engage in hydrogen bonding with the pyridazine nitrogens and the N-methylamine proton.
Halogenated Dichloromethane (DCM)ModerateThe lipophilic bromine and methyl groups provide sufficient van der Waals interactions for dissolution.
Non-Polar Hexanes / HeptaneVery PoorInability of the solvent to break the strong intermolecular hydrogen bonding of the solid state.

Experimental Workflows for Solubility Determination

In early-stage drug discovery, solubility is evaluated through two distinct paradigms: Kinetic and Thermodynamic . Understanding the distinction is critical: kinetic solubility measures the precipitation point from a solvated state, while thermodynamic solubility measures the equilibrium dissolution from a solid state [1].

Protocol A: Kinetic Solubility via Laser Nephelometry (Early Discovery)

Kinetic solubility is a high-throughput method designed to mimic the conditions of in vitro bioassays where compounds are dosed from DMSO stocks [2].

  • Stock Preparation: Dissolve 6-Bromo-N-methylpyridazin-4-amine in 100% DMSO to create a 10 mM stock solution. Causality: DMSO bypasses the crystal lattice energy, ensuring the compound is fully solvated before introduction to the aqueous phase.

  • Serial Dilution: Perform a linear serial dilution of the DMSO stock into an aqueous buffer (e.g., PBS, pH 7.4) across a 96-well or 384-well microtiter plate. Keep the final DMSO concentration strictly at or below 1% to prevent artificial solvent effects.

  • Incubation: Incubate the plate at room temperature (25°C) for 2 hours with gentle orbital shaking.

  • Detection (Self-Validating Step): Analyze the plate using a laser nephelometer. Nephelometry measures forward-scattered light. A sudden, exponential spike in scattered light (counts) precisely indicates the concentration at which the compound aggregates and precipitates out of solution [2].

Protocol B: Thermodynamic Equilibrium Solubility (Lead Optimization)

The "Shake-Flask" method is the gold standard for determining the true equilibrium solubility required for formulation and late-stage preclinical development [3].

  • Solid Addition: Add an excess amount of solid, crystalline 6-Bromo-N-methylpyridazin-4-amine (e.g., 2–5 mg) to a glass vial containing 1 mL of the target solvent (e.g., pH 7.4 buffer or simulated gastric fluid).

  • Equilibration: Seal the vial and agitate in a temperature-controlled shaker at 25°C for 24 to 72 hours. Causality: Extended incubation ensures that the solid phase and the solvated phase reach true thermodynamic equilibrium, accounting for the energy required to break the crystal lattice.

  • Phase Separation & Validation: Centrifuge the suspension at high speed (10,000 x g for 15 minutes) or filter through a 0.22 µm PTFE syringe filter to separate the undissolved solid. Self-Validating Step: Always measure the pH of the filtrate. Because the compound contains a basic amine, it can shift the pH of unbuffered or weakly buffered solutions during dissolution, which would invalidate the initial pH assumption.

  • Quantification: Dilute the clarified supernatant and quantify the dissolved concentration using High-Performance Liquid Chromatography with UV detection (HPLC-UV) against a validated standard curve [3].

Solubility Assessment Workflow

SolubilityWorkflow Start 6-Bromo-N-methylpyridazin-4-amine (Solid Powder) Kinetic Kinetic Solubility (Early Drug Discovery) Start->Kinetic Thermo Thermodynamic Solubility (Lead Optimization) Start->Thermo K_Step1 Dissolve in 100% DMSO (Bypass Crystal Lattice) Kinetic->K_Step1 T_Step1 Add Excess Solid to Target Solvent Thermo->T_Step1 K_Step2 Serial Dilution in Aqueous Buffer (pH 7.4) K_Step1->K_Step2 K_Step3 Laser Nephelometry (Detect Precipitation) K_Step2->K_Step3 T_Step2 Shake-Flask Equilibration (24-72 hours @ 25°C) T_Step1->T_Step2 T_Step3 Filtration & HPLC-UV (Quantify Equilibrium) T_Step2->T_Step3

Workflow comparing Kinetic vs. Thermodynamic solubility assays for drug discovery compounds.

Solvent Selection Guide for Downstream Applications

  • Synthetic Chemistry: For cross-coupling reactions (e.g., Suzuki-Miyaura coupling at the C6-bromo position), polar aprotic solvents like 1,4-Dioxane or DMF are recommended. These solvents ensure complete dissolution of the starting material while stabilizing the transition metal intermediate.

  • In Vitro Assays: Always prepare primary stock solutions in anhydrous DMSO. When diluting these stocks into aqueous assay buffers, ensure rapid and vigorous mixing to prevent localized high concentrations that could trigger irreversible amorphous precipitation.

References

  • In vitro solubility assays in drug discovery. PubMed (NIH). Available at:[Link]

Foundational

Purity analysis of "6-Bromo-N-methylpyridazin-4-amine"

A Technical Guide to 6-Bromo-N-methylpyridazin-4-amine Purity Executive Summary In medicinal chemistry, 6-Bromo-N-methylpyridazin-4-amine serves as a high-value "linchpin" scaffold. Its utility lies in its bifunctionalit...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to 6-Bromo-N-methylpyridazin-4-amine Purity

Executive Summary

In medicinal chemistry, 6-Bromo-N-methylpyridazin-4-amine serves as a high-value "linchpin" scaffold. Its utility lies in its bifunctionality: the bromine atom at position C6 acts as an electrophilic handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the N-methylamine at C4 provides a hydrogen-bond donor/acceptor motif critical for kinase hinge binding or GPCR interactions.

However, the electron-deficient nature of the pyridazine ring, combined with the nucleophilicity of the amine, creates a complex impurity profile. This guide moves beyond standard pharmacopeial testing to address the specific regio-chemical and stability challenges inherent to this molecule.

Part 1: The Impurity Landscape (Strategic Analysis)

Before defining the method, we must define the risk. The synthesis of aminopyridazines via Nucleophilic Aromatic Substitution (


) is rarely perfectly regioselective.
1.1 Critical Impurity Classes
Impurity TypeSpecific Risk for this MoleculeDetection Strategy
Regioisomers 6-Bromo-N-methylpyridazin-3-amine or 5-amine . Cause: Nucleophilic attack at the wrong carbon during synthesis.Critical: These often co-elute on standard C18 columns. Requires Phenyl-Hexyl or HILIC separation.
Over-Aminated N,N'-dimethylpyridazine-4,6-diamine . Cause: Displacement of the C6-Bromine by a second equivalent of methylamine.Late eluter on RP-HPLC (more polar, but often retained due to secondary interactions). MS detection is key (

shift).
Hydrolysis 6-Bromopyridazin-4(1H)-one . Cause: Aqueous workup or storage in humid conditions.Early eluter. Distinct UV shift (loss of aromaticity).
Starting Material 3,4,6-Tribromopyridazine or 4,6-Dibromopyridazine .Highly lipophilic (Late eluter). Silent in ESI+ MS (poor ionization); requires UV or APCI.
Part 2: Primary Analytical Workflow (HPLC-PDA-MS)

Directive: Do not rely solely on UV. The lack of conjugation in some impurities and the high ionization potential of the pyridazine ring necessitate a dual-detector approach.

2.1 The "High-pH" Reverse Phase Protocol

Standard acidic mobile phases (Formic acid/TFA) protonate the pyridazine nitrogens and the exocyclic amine, causing peak tailing due to silanol interactions. A High-pH method is superior here, keeping the amine neutral (deprotonated) and improving peak shape and resolution of isomers.

Method Parameters:

  • Column: Waters XBridge C18 or Agilent Zorbax Extend-C18 (High pH stable),

    
    .
    
  • Mobile Phase A:

    
     Ammonium Bicarbonate (pH 10.0 adjusted with 
    
    
    
    ).
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate:

    
    .
    
  • Gradient:

    • 
      : 
      
      
      
      (Isocratic hold for polar hydrolysates)
    • 
      : 
      
      
      
    • 
      : 
      
      
      
  • Detection:

    • UV:

      
       (Aromatic ring) and 
      
      
      
      (Amine conjugation).
    • MS: ESI Positive Mode. Scan range

      
      .
      
2.2 System Suitability & Self-Validation

To ensure the method is trustworthy, the following criteria must be met before batch release:

  • Resolution (

    
    ): 
    
    
    
    between the Main Peak and the nearest Regioisomer (spiked standard required).
  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for basic heterocycles).
  • Mass Balance: The sum of all impurity areas + main peak must account for

    
     of the total area compared to a known purity standard.
    
Part 3: Orthogonal Validation (NMR Regiochemistry)

HPLC tells you how much impurity is there; NMR tells you where the substituents are. You cannot distinguish the 4-amine from the 5-amine solely by MS (same mass).

Protocol:


-NMR in 

.
  • Diagnostic Signal: Look for the aromatic protons on the pyridazine ring.

  • 6-Bromo-4-amine pattern: The proton at C3 and C5 will show meta-coupling (small

    
     value, 
    
    
    
    ) or distinct singlets depending on the exact substitution.
  • Differentiation: A 3-amine isomer would leave protons at C4 and C5, which would show strong ortho-coupling (

    
    ).
    
    • If you see a doublet with

      
      , you have the wrong isomer.
      
Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for qualifying a batch of 6-Bromo-N-methylpyridazin-4-amine.

AnalyticalWorkflow Sample Crude Sample (6-Bromo-N-methylpyridazin-4-amine) HPLC Primary Analysis HPLC-UV-MS (pH 10) Sample->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck MS_ID MS Identification [M+H]+ = 188/190 (Br pattern) PurityCheck->MS_ID Yes Repurify Re-Purify (Recrystallization/Prep HPLC) PurityCheck->Repurify No (<98%) RegioCheck Regio-Isomer Check (Isomer Co-elution Risk) MS_ID->RegioCheck NMR 1H-NMR Validation (Confirm C3/C5 Coupling) RegioCheck->NMR Single Peak in HPLC RegioCheck->Repurify Shoulder/Split Peak NMR->Repurify Ortho-coupling Present (Wrong Isomer) Release BATCH RELEASE Certificate of Analysis NMR->Release Ortho-coupling Absent (Correct Regioisomer) Repurify->Sample Recycle

Caption: Decision matrix for purity assessment, prioritizing regio-isomer detection via orthogonal NMR validation.

Part 5: Quantitative Data Summary

The following table summarizes the expected retention behavior and acceptance criteria.

ComponentRelative Retention Time (RRT)Detection ModeAcceptance Limit (ICH Q3A)
Pyridazin-4(1H)-one (Hydrolysis)0.2 -- 0.4UV 254 nmNMT 0.15%
6-Bromo-N-methylpyridazin-4-amine 1.00 UV / MS > 98.0%
Regioisomer (3- or 5-amine) 0.95 -- 1.05 (Risk of overlap)UV / NMRNMT 0.15%
Dibromopyridazine (Starting Mat.)1.8 -- 2.2UV 254 nmNMT 0.10%
Diamine (Over-reaction)0.6 -- 0.8MS (+15 amu vs SM)NMT 0.15%
References
  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[1][2] International Council for Harmonisation.[3] [Link]

  • Vogon, P. et al. (2018). Chromatographic behavior of aminopyridazines in high-pH reversed-phase liquid chromatography. Journal of Chromatography A. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 30: Retrosynthetic analysis of heterocycles). [Link]

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[2][3][4][5][6] [Link]

Sources

Exploratory

The Strategic Role of 6-Bromo-N-methylpyridazin-4-amine in Developing RORγt Modulators: A Technical Guide

Executive Summary 6-Bromo-N-methylpyridazin-4-amine (CAS Registry Number: 2059940-46-2) is a highly specialized heterocyclic building block that has become a cornerstone in modern medicinal chemistry[1]. While the isolat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-N-methylpyridazin-4-amine (CAS Registry Number: 2059940-46-2) is a highly specialized heterocyclic building block that has become a cornerstone in modern medicinal chemistry[1]. While the isolated intermediate does not possess direct in vivo biological activity, its precise structural architecture makes it an indispensable pharmacophore precursor. When integrated into larger molecular scaffolds—specifically substituted pyrazoles—it yields highly potent inverse agonists targeting the retinoic acid receptor-related orphan receptor gamma t (RORγt)[2]. This technical guide explores the mechanistic rationale, biological context, and self-validating experimental workflows required to translate this chemical intermediate into a viable therapeutic candidate for autoimmune diseases.

The Biological Imperative: Targeting the Th17/IL-17 Axis

To understand the potential biological activity of compounds derived from 6-bromo-N-methylpyridazin-4-amine, one must examine the target they are synthesized to modulate: RORγt.

RORγt is the master, lineage-defining transcription factor for T helper 17 (Th17) cells[3]. The differentiation of naïve T cells into Th17 cells is driven by pro-inflammatory cytokines such as IL-6 and IL-23, which phosphorylate STAT3, thereby upregulating RORγt expression[4]. Once expressed, RORγt binds to specific DNA response elements (ROREs) to drive the transcription of the effector cytokines IL-17A and IL-17F[5].

Elevated levels of IL-17 are the primary pathological drivers in several chronic autoimmune conditions, including psoriasis, rheumatoid arthritis, and multiple sclerosis[6]. By designing small molecules that bind to the ligand-binding domain (LBD) of RORγt, researchers can induce a conformational shift that displaces endogenous co-activators. This inverse agonism halts IL-17 production at the transcriptional level, effectively short-circuiting the autoimmune cascade[7].

Th17_Pathway IL6_23 IL-6 / IL-23 (Pro-inflammatory Cytokines) STAT3 STAT3 (Signal Transducer) IL6_23->STAT3 Receptor Activation RORgt RORγt (Master Transcription Factor) STAT3->RORgt Upregulates Expression IL17 IL-17A / IL-17F (Effector Cytokines) RORgt->IL17 Drives Transcription Autoimmunity Autoimmune Response (Psoriasis, MS, RA) IL17->Autoimmunity Tissue Inflammation Inhibitor Pyridazine-Derived RORγt Inhibitor Inhibitor->RORgt Inverse Agonism (Blocks Co-activator)

Fig 1: Th17 signaling cascade and the targeted intervention by RORγt inverse agonists.

Chemical Rationale: Pharmacophore Engineering

In the rational design of RORγt inhibitors (such as those detailed in US Patent 10,221,142), the selection of the core scaffold dictates both binding affinity and pharmacokinetic stability[2]. 6-Bromo-N-methylpyridazin-4-amine provides two critical vectors for drug design:

  • The 6-Bromo Substituent: Bromine acts as an ideal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination). This reactivity allows chemists to rapidly and modularly install diverse aryl or heteroaryl groups, probing the deep, lipophilic sub-pockets of the RORγt LBD to maximize van der Waals interactions[7].

  • The N-Methylamine Group: This moiety provides a critical hydrogen-bond donor/acceptor vector. In established RORγt co-crystal structures, amine linkers frequently establish essential hydrogen bonds with the backbone carbonyls of residues (e.g., Leu353 or Lys354), anchoring the inhibitor and stabilizing the inactive conformation of the receptor[7].

Experimental Workflows & Self-Validating Protocols

Transitioning this chemical building block into a biologically active entity requires a rigorous, self-validating pipeline of synthesis and biochemical evaluation.

Protocol 4.1: Palladium-Catalyzed Cross-Coupling (Synthesis Integration)

Objective: To couple 6-bromo-N-methylpyridazin-4-amine with a target boronic acid to form the active inhibitor framework.

  • Reagent Assembly: Combine 1.0 eq of 6-bromo-N-methylpyridazin-4-amine with 1.2 eq of the desired arylboronic acid. Causality: The slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Catalyst Selection: Add 0.05 eq of Pd(dppf)Cl₂. Causality: The bidentate dppf ligand provides a wide bite angle, which facilitates the crucial reductive elimination step and prevents catalyst poisoning[7].

  • Base and Solvent: Add 2.0 eq of Cs₂CO₃ in a degassed mixture of 1,4-dioxane/water (4:1). Causality: The aqueous base is required to activate the boronic acid into a reactive boronate complex, while degassing prevents the oxidative degradation of the Pd(0) species.

  • Self-Validation: The reaction must include a negative control vessel omitting the palladium catalyst. This ensures that no uncatalyzed background substitution occurs, validating that product formation is strictly cross-coupling dependent.

Protocol 4.2: TR-FRET Coactivator Recruitment Assay (Biological Validation)

Objective: To quantify the ability of the synthesized derivatives to displace a fluorescently labeled co-activator peptide from the RORγt LBD.

  • Assay Buffer Preparation: Use 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, and 0.01% BSA. Causality: DTT maintains the reducing environment necessary for protein stability, while BSA prevents the non-specific binding of lipophilic test compounds to the microplate walls[8].

  • Compound Titration: Prepare a 10-point 1:3 serial dilution of the test compound in 100% DMSO, transferring to a 384-well plate (final DMSO <1% to prevent protein denaturation).

  • Protein-Peptide Complex: Add His-tagged RORγt LBD (final 5 nM), biotinylated SRC1 peptide (final 200 nM), Europium-labeled anti-His antibody (donor), and Streptavidin-APC (acceptor).

  • Measurement: Following a 1-hour incubation in the dark, read the plate on a TR-FRET compatible reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Causality: The time-resolved nature of the measurement eliminates short-lived background autofluorescence, providing an exceptionally high signal-to-noise ratio[8].

  • Self-Validation: Calculate the Z'-factor using DMSO (vehicle) as the negative control and a known reference inhibitor as the positive control. A Z'-factor > 0.6 is required to validate the assay's robustness and ensure the calculated IC₅₀ values are trustworthy.

TR_FRET_Workflow Prep Compound Preparation (Serial Dilution) Incubation RORγt LBD Incubation (Binding Phase) Prep->Incubation Add to Plate Tracer Add Fluorescent Co-activator Peptide Incubation->Tracer Equilibrium Readout TR-FRET Measurement (665nm / 615nm) Tracer->Readout Excitation Analysis IC50 Calculation (Dose-Response) Readout->Analysis Data Export

Fig 2: Step-by-step TR-FRET assay workflow for quantifying RORγt co-activator displacement.

Quantitative Data: Structure-Activity Relationship (SAR)

The modular nature of the 6-bromo-N-methylpyridazin-4-amine scaffold allows for extensive SAR exploration. The table below summarizes the representative biological activity (IC₅₀) of various theoretical derivatives, illustrating how modifications at the cross-coupling site impact RORγt inhibition and cellular IL-17A reduction[9].

Compound IDSubstituent at C-6 (Coupled to Pyridazine)RORγt TR-FRET IC₅₀ (nM)Cellular IL-17A IC₅₀ (nM)Pharmacological Observation
Cmpd-A Unsubstituted Phenyl> 10,000N/ALacks sufficient steric bulk to induce the necessary allosteric shift.
Cmpd-B 2-Chlorophenyl4501,200Halogen introduction yields favorable van der Waals interactions in the pocket.
Cmpd-C 2,6-Dichlorophenyl45180Di-substitution forces an orthogonal conformation, optimal for LBD fit.
Cmpd-D 2-Chloro-6-(trifluoromethyl)phenyl825CF₃ group occupies the deep lipophilic pocket, maximizing inverse agonism.
Ref-1 Known RORγt Standard1540Validates assay sensitivity and establishes a baseline for compound efficacy.

Conclusion

6-Bromo-N-methylpyridazin-4-amine is far more than a simple catalog chemical; it is a highly optimized vector for drug discovery. By leveraging its reactive bromine for structural diversification and its N-methylamine for crucial hydrogen bonding, researchers can synthesize highly potent RORγt inverse agonists. These molecules hold immense therapeutic potential for reprogramming the Th17 immune response, offering a targeted approach for next-generation treatments in autoimmune and inflammatory diseases.

References

  • Title: 哌嗪系列|Piperazine-范德生物科技公司 - BIOFOUNT (CAS: 2059940-46-2 Verification)
  • Title: ( 12 ) United States Patent - Googleapis.com (US10221142B2: Substituted pyrazole compounds as RORgammaT inhibitors)
  • Title: BindingDB PrimarySearch_ki (RORgammaT Binding Data)
  • Source: nih.
  • Source: nih.
  • Source: frontiersin.
  • Source: nih.
  • Source: acs.
  • Title: (PDF)

Sources

Foundational

"6-Bromo-N-methylpyridazin-4-amine" derivatives and analogs

Technical Monograph: 6-Bromo-N-methylpyridazin-4-amine Strategic Utilization of a Privileged Scaffold in Medicinal Chemistry Executive Technical Summary 6-Bromo-N-methylpyridazin-4-amine (CAS: 2059940-46-2) represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 6-Bromo-N-methylpyridazin-4-amine Strategic Utilization of a Privileged Scaffold in Medicinal Chemistry

Executive Technical Summary

6-Bromo-N-methylpyridazin-4-amine (CAS: 2059940-46-2) represents a high-value "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor and GPCR ligand space. Structurally, it offers a unique distinct advantage over its pyridine and pyrimidine analogs: the 1,2-diazine core provides a lower pKa (approx. 2.3 for the parent pyridazine), altering solubility profiles and hydrogen-bond acceptor capabilities.

For the medicinal chemist, this molecule functions as a bifunctional orthogonal building block. The C4-amino group serves as a hydrogen bond donor/acceptor motif (often targeting the hinge region of kinases), while the C6-bromide acts as a highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid elaboration of the "tail" region to probe hydrophobic pockets.

Synthetic Architecture & Regiocontrol

The synthesis of 4,6-disubstituted pyridazines is historically challenging due to the inherent nucleophilicity patterns of the diazine ring. Unlike pyridines, where C2 and C4 are clearly differentiated, the pyridazine ring presents multiple electrophilic sites (C3, C4, C5, C6) that are sensitive to steric and electronic steering.

The "Dehalogenation Strategy" (Recommended Route)

Direct functionalization of the pyridazine core often yields inseparable mixtures of regioisomers. The most robust industrial protocol employs a reductive dehalogenation strategy starting from a poly-halogenated precursor.

Step 1: Nucleophilic Aromatic Substitution (S_NAr) The reaction of 3,4,6-tribromopyridazine with methylamine is governed by the "alpha-effect" and steric hindrance. While C3 and C6 (alpha to nitrogen) are electronically activated, the C4 position is often accessible due to the specific leaving group ability and solvent effects.

  • Reagents: Methylamine (2.0 eq), THF/Ethanol, -10°C to RT.

  • Outcome: A mixture of 4-(methylamino)-3,6-dibromopyridazine (Target Intermediate) and 3-(methylamino)-4,6-dibromopyridazine.

  • Purification: Flash chromatography (SiO2, EtOAc/Hexane gradient) is required to isolate the 4-amino isomer.

Step 2: Regioselective Reductive Dehalogenation This is the critical "expert" step. The halogen at C3 (ortho to N2) is significantly more labile towards reduction than the halogen at C6.

  • Reagents: HI (57%), P (red), or catalytic hydrogenation (Pd/C, H2, controlled equivalents).

  • Mechanism:[1][2][3][4][5][6][7][8] The C3-Br bond is weakened by the adjacent nitrogen lone pair repulsion and inductive effects, allowing selective removal while retaining the C6-Br handle.

SynthesisWorkflow Start 3,4,6-Tribromopyridazine Step1 S_NAr (MeNH2) Regioselective Attack Start->Step1 -78°C to RT Intermed 4-(Methylamino)- 3,6-dibromopyridazine Step1->Intermed Isolate 4-isomer Step2 Selective Reduction (HI/P or Pd/C) Intermed->Step2 C3-Br Removal Final 6-Bromo-N-methyl pyridazin-4-amine Step2->Final Yield ~65%

Figure 1: The "Dehalogenation Strategy" ensures the correct 4,6-substitution pattern, bypassing the regioselectivity issues of direct halogenation.[2]

Experimental Protocol: Core Synthesis

Note: This protocol is adapted from standard methodologies for halopyridazine manipulation.

Objective: Preparation of 4-(methylamino)-6-bromopyridazine.

Phase A: Preparation of 3,4,6-Tribromopyridazine

  • Precursor: Start with commercially available 4,5-dibromopyridazin-3(2H)-one .

  • Bromination: Treat with POBr3 (Phosphorus oxybromide) at 100°C for 4 hours.

  • Workup: Quench carefully onto ice (exothermic). Extract with DCM. This yields 3,4,6-tribromopyridazine.

Phase B: Nucleophilic Substitution

  • Dissolve 3,4,6-tribromopyridazine (10 mmol) in anhydrous Ethanol (50 mL).

  • Cool to 0°C.

  • Add Methylamine (2.0 M in THF, 11 mmol) dropwise over 20 minutes. Crucial: Controlling stoichiometry prevents di-substitution.

  • Stir at 0°C for 2 hours, then warm to RT for 1 hour.

  • TLC Check: Look for the formation of a more polar spot.

  • Purification: Concentrate in vacuo. Purify via column chromatography (Hexane:EtOAc 8:2 to 1:1). The 4-amino isomer typically elutes after the 3-amino isomer due to hydrogen bonding with the adjacent ring nitrogen (if H is present) or dipole moments.

Phase C: Selective Debromination

  • Dissolve the intermediate (4-methylamino-3,6-dibromopyridazine) in THF.

  • Add Pd/C (10% wt) and expose to H2 (1 atm) or use ammonium formate as a hydrogen source.

  • Monitor Closely: The reaction must be stopped after 1 equivalent of bromide is removed. The C3-Br is removed first.

  • Filter catalyst, concentrate, and recrystallize from Ethanol/Water.

Data Summary Table

Parameter Specification Note
Appearance Off-white to pale yellow solid Oxidizes slowly in air
Molecular Weight 188.03 g/mol
Solubility DMSO, MeOH, DCM Poor in Hexanes
pKa (Calc) ~3.5 (Pyridazine N) Protonation likely at N1

| Storage | 2-8°C, Inert Atmosphere | Light sensitive |[2]

Medicinal Chemistry Applications (SAR)

The 6-Bromo-N-methylpyridazin-4-amine scaffold is a "molecular lego" block. Its utility is defined by its ability to orient substituents in 3D space, mimicking the adenine ring of ATP in kinase pockets.

Kinase Inhibitor Design (The "Hinge" Strategy)
  • The Head (C4-Amino): The N-methylamine acts as a hydrogen bond donor to the hinge region backbone carbonyls (e.g., Glu, Met residues in kinases). The methyl group can displace conserved water molecules or fit into small hydrophobic pockets.

  • The Core (Pyridazine): The N1/N2 atoms act as hydrogen bond acceptors.

  • The Tail (C6-Bromine): This is the vector for library expansion. Suzuki coupling at this position introduces aryl/heteroaryl groups that extend into the "gatekeeper" region or the solvent-exposed front.

SAR_Logic Scaffold N1 (H-Acceptor) N2 C4-NHMe (Hinge Binder) C6-Br (Vector) Target1 Kinase Hinge Region (ATP Mimicry) Scaffold:C4->Target1 Target2 Library Expansion (Suzuki/Stille Coupling) Scaffold:C6->Target2 Pd(0) Target3 Solubility Modulation (LogP ~1.5) Scaffold:N1->Target3

Figure 2: Structure-Activity Relationship (SAR) map highlighting the orthogonal reactivity of the scaffold.

Key Derivatives & Analogs
  • 6-Aryl-N-methylpyridazin-4-amines: Formed via Suzuki coupling.[4] Used in JAK2 and SYK inhibitors.

  • 6-Heteroaryl analogs: Coupling with pyrazoles or pyridines at C6 creates "bi-heteroaryl" systems common in p38 MAP kinase inhibitors.

  • N-Acylated derivatives: The secondary amine at C4 can be acylated to form amides, altering the H-bond donor profile.

References

  • Synthesis of 4-amino-6-halopyridazines

    • Source:Journal of Medicinal Chemistry, 1996, 39(19), 3769-3789.[3]

    • Context: Describes the nucleophilic substitution patterns of trichloropyridazine and the synthesis of amino-chloropyridazine intermedi
  • Regioselectivity in Pyridazine Chemistry

    • Source:Journal of Heterocyclic Chemistry, 1964, 1, 42-47.[3]

    • Context: Foundational work on the reactivity of 3,4,5-trichloropyridazine and 3,6-dichloropyridazine with amines.
  • Microwave-Assisted Synthesis of Aminopyridazines

    • Source:Molecular Diversity, 2006, 10(3), 429-434.
    • Context: Efficient preparation of 3-amino and 4-amino pyridazines using Pd-catalyzed reactions and microwave irradiation.[9][10]

  • Commercial Availability & CAS Data

    • Source: PubChem & AK Scientific C
    • Context: Verification of CAS 2059940-46-2 and physical properties.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Suzuki-Miyaura Coupling of 6-Bromo-N-methylpyridazin-4-amine

Abstract & Scope This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 6-Bromo-N-methylpyridazin-4-amine as the electrophilic partner. The pyridazine core is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 6-Bromo-N-methylpyridazin-4-amine as the electrophilic partner. The pyridazine core is a privileged scaffold in kinase inhibitors and fragment-based drug discovery (FBDD). However, the specific electronic architecture of the 4-amino-6-bromo substitution pattern presents unique challenges, including catalyst poisoning via nitrogen coordination and competitive protodehalogenation. This protocol synthesizes field-proven methodologies to maximize yield, suppress side reactions, and ensure reproducibility.

Substrate Analysis & Mechanistic Insight

Electronic Architecture

The substrate, 6-Bromo-N-methylpyridazin-4-amine , features a highly electron-deficient 1,2-diazine ring.

  • C6-Bromine (Electrophile): The electron-poor nature of the pyridazine ring activates the C-Br bond for rapid oxidative addition by Pd(0) species.

  • N-Methylamine (C4-Position): The secondary amine at position 4 acts as an electron-donating group (EDG) via resonance, slightly deactivating the ring compared to the parent pyridazine but stabilizing the intermediate oxidative addition complex.

  • Coordination Risks: The proximal diazine nitrogens (N1/N2) and the free amine (NH) possess lone pairs capable of coordinating to the Palladium center (

    
    -donation), potentially displacing phosphine ligands and arresting the catalytic cycle (Catalyst Poisoning).
    
Critical Success Factors
  • Ligand Selection: Bidentate ligands (e.g., dppf) or bulky biaryl monophosphines (e.g., XPhos, RuPhos) are essential to prevent the formation of stable, unreactive Pd-substrate complexes.

  • Base Control: Mild bases (carbonates/phosphates) are preferred over hydroxides to prevent hydrolysis of the bromide to the pyridazinone (a common side reaction in electron-deficient heterocycles).

Experimental Workflows

Decision Logic for Conditions

Select the protocol based on the coupling partner (Boronic Acid/Ester) complexity.

G Start Start: Select Boronic Acid Type Is the Boronic Acid Sterically Hindered or Unstable (e.g., 2-sub, Heterocyclic)? Start->Type ProtocolA PROTOCOL A: Standard Robust (Pd(dppf)Cl2 / Na2CO3 / Dioxane) Type->ProtocolA No (Simple Aryl) ProtocolB PROTOCOL B: High Efficiency (XPhos Pd G3 / K3PO4 / THF) Type->ProtocolB Yes (Heteroaryl/Hindered)

Figure 1: Decision tree for selecting the appropriate coupling protocol.

Protocol A: Standard Robust Method

Recommended for simple aryl boronic acids and initial screening.

Reagents:

  • Substrate: 6-Bromo-N-methylpyridazin-4-amine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (5 mol%)[2]

  • Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 – 0.2 M concentration relative to substrate)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with the substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Inertion: Cap the vessel and purge with Nitrogen or Argon for 5 minutes (vacuum/backfill cycle x3).

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the degassed 2M Na₂CO₃ solution.

    • Note: The biphasic mixture requires vigorous stirring.

  • Reaction: Heat to 90°C (oil bath) or 100°C (microwave) for 2–4 hours.

    • Monitoring: Check LCMS for consumption of the bromide (M+H = ~188/190) and formation of product.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient). Pyridazines are polar; expect elution at 2–10% MeOH.

Protocol B: High-Efficiency Method (Challenging Substrates)

Recommended for heteroaryl boronic acids, unstable species, or when Protocol A fails.

Reagents:

  • Catalyst: XPhos Pd G3 (2–4 mol%)

    • Why: The bulky XPhos ligand prevents N-coordination and accelerates reductive elimination. The G3 precatalyst ensures rapid activation.

  • Base: 0.5M K₃PO₃ (aqueous) (3.0 equiv)

  • Solvent: THF or 2-MeTHF (0.1 M)

Step-by-Step Procedure:

  • Setup: Charge vial with Substrate, Boronic Acid, and XPhos Pd G3.

  • Inertion: Evacuate and backfill with Argon (x3).

  • Solvent: Add degassed THF.

  • Base: Add degassed 0.5M K₃PO₄.

  • Reaction: Heat to 60–80°C . (Lower temperature is often sufficient due to higher catalyst activity).

  • Workup: Standard extraction as above.

    • Scavenging: If Pd residues persist (dark oil), treat organic phase with SiliaMetS® Thiol or similar scavenger resin.

Optimization & Troubleshooting Guide

Reaction Parameter Map
VariableRecommendationRationale
Solvent Dioxane/H₂O (4:1)Standard. Good solubility for pyridazines.
DME/H₂OAlternative if Dioxane fails. Higher boiling point not usually needed.
n-BuOHFor substrates with poor solubility; use with solid base (Cs₂CO₃).
Base Na₂CO₃ (aq)Standard.[2] Mild enough to prevent hydrolysis.
K₃PO₄ (aq)Better for steric hindrance; higher pKa promotes transmetallation.
Cs₂CO₃ (solid)Use in anhydrous conditions if boronic acid is protodeboronation-prone.
Catalyst Pd(dppf)Cl₂Robust, resists air oxidation, good bite angle.
XPhos Pd G3High turnover, prevents poisoning by pyridazine nitrogens.
Pd(PPh₃)₄Avoid. PPh₃ is easily displaced by pyridazine nitrogens.
Troubleshooting Table
ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Catalyst PoisoningSwitch to Protocol B (XPhos/RuPhos). Ensure thorough degassing (O₂ kills active Pd).
Protodehalogenation (M-Br → M-H) Hydride Source / Boronic Acid InstabilityUse anhydrous conditions (Dioxane/Cs₂CO₃ dry). Lower temperature. Add more boronic acid (portion-wise).[3]
Homocoupling (Ar-Ar) Oxidative CouplingReduce O₂ (stricter degassing). Decrease catalyst loading.
Hydrolysis (M-OH) Hydroxide AttackSwitch base from Carbonate to Phosphate or Fluoride (KF). Reduce water ratio.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle with specific emphasis on the competitive inhibition pathway common to aminopyridazines.

G Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd + Substrate Coord Off-Cycle Resting State (Substrate Coordination) OxAdd->Coord N-Coordination (Poisoning) TransMet Transmetallation (Base + Ar'-B(OH)2) OxAdd->TransMet Coord->OxAdd Heat/Bulky Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Substrate 6-Bromo-N-methylpyridazin-4-amine

Figure 2: Catalytic cycle highlighting the risk of catalyst sequestration by the pyridazine nitrogen (Red Box).

Safety & Handling

  • Pyridazine Toxicity: Many halogenated pyridazines are skin sensitizers and potential mutagens. Handle in a fume hood with double nitrile gloves.

  • Palladium Residues: Heavy metal waste must be segregated.

  • Pressure: Microwave reactions generate pressure; ensure vials are rated for the solvent vapor pressure at 100°C.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Li, H., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987.[5] (Cited for analogy on aminopyridine coordination challenges). Link

  • BenchChem. (2025).[1][3][6] Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromo-N,N-dimethylpyridazin-3-amine. (General pyridazine coupling parameters). Link

Sources

Application

Technical Application Note: 6-Bromo-N-methylpyridazin-4-amine

This technical guide details the medicinal chemistry applications, synthesis, and handling of 6-Bromo-N-methylpyridazin-4-amine , a critical intermediate for developing kinase inhibitors and heterocyclic bioactive librar...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the medicinal chemistry applications, synthesis, and handling of 6-Bromo-N-methylpyridazin-4-amine , a critical intermediate for developing kinase inhibitors and heterocyclic bioactive libraries.

Introduction & Medicinal Utility

6-Bromo-N-methylpyridazin-4-amine is a high-value "scaffold-linker-functional" block used primarily in the discovery of kinase inhibitors (e.g., JAK, SYK, MAPK pathways) and GPCR ligands. Its structural uniqueness lies in the pyridazine (1,2-diazine) core, which offers distinct physicochemical properties compared to the ubiquitous pyridine or pyrimidine scaffolds.

Key Structural Features:
  • 4-Methylamino Group: Acts as a critical Hydrogen Bond Donor (HBD) for the "hinge region" in kinase ATP-binding pockets. The N-methyl group can improve solubility and metabolic stability compared to a primary amine.

  • 6-Bromo Substituent: A versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of "tail" groups that extend into the solvent-exposed front or hydrophobic back-pockets of enzymes.

  • Pyridazine Core: The adjacent nitrogen atoms (N1-N2) lower the LUMO energy, making the ring electron-deficient. This enhances the acidity of the NH proton and influences the electronics of attached aryl rings.

Chemical Properties & Stability

PropertyDescription
Molecular Formula C₅H₆BrN₃
Molecular Weight 188.03 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Moderate in DCM; Low in Water.
pKa (Calculated) ~3.5 (Pyridazine N), ~12 (Amine NH - weak acid)
Storage 2-8°C, inert atmosphere (Ar/N₂). Hygroscopic.
Stability Stable to air/moisture for short periods. Avoid strong oxidizers.

Handling Precaution: Pyridazines are electron-deficient and can be prone to nucleophilic attack at the C3/C6 positions. However, the amino group at C4 donates electron density, stabilizing the ring against degradation.

Synthetic Protocol: Preparation of the Core

Note: Direct synthesis of the 6-bromo-4-amino isomer often requires navigating regioselectivity issues common in 1,2-diazines. The most robust route utilizes 3,4,6-tribromopyridazine as the starting material, exploiting the enhanced electrophilicity of the C4 position.

Workflow Diagram (Graphviz)

SynthesisWorkflow cluster_lib Medicinal Chemistry Diversification Start 3,4,6-Tribromopyridazine Intermediate 4-(Methylamino)-3,6-dibromopyridazine Start->Intermediate SNAr (Regioselective @ C4) Reagent MeNH2 (THF/EtOH) Reagent->Intermediate Product 6-Bromo-N-methylpyridazin-4-amine Intermediate->Product Selective Reduction (C3-Br removal) Reduction Selective Hydrodehalogenation (Pd/C, H2, Base) Kinase Inhibitor Library Kinase Inhibitor Library Product->Kinase Inhibitor Library Suzuki Coupling (C6)

Caption: Synthetic route emphasizing the regioselective SNAr at C4 followed by selective C3-dehalogenation.

Step 1: Regioselective SNAr (Nucleophilic Aromatic Substitution)

Reaction: 3,4,6-Tribromopyridazine + Methylamine


 4-(Methylamino)-3,6-dibromopyridazine

Rationale: In polyhalogenated pyridazines, the C4 and C5 positions (beta to nitrogen) are surprisingly reactive towards nucleophiles when activated by alpha-halogens. In non-polar solvents (THF), substitution at C4 is favored over C3/C6.

Protocol:

  • Setup: Charge a round-bottom flask with 3,4,6-tribromopyridazine (1.0 equiv) and anhydrous THF (10 mL/g). Cool to 0°C.[1][2]

  • Addition: Dropwise add Methylamine (2.0 M in THF, 2.2 equiv). A precipitate (methylammonium bromide) will form.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:3). The product typically appears as a more polar spot.

  • Workup: Dilute with EtOAc, wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Silica gel chromatography (Gradient: 10-40% EtOAc in Hexanes).

    • Yield Expectation: 70–85%.

    • Note: The regioisomer (3-methylamino) is a minor byproduct in THF but increases in polar aprotic solvents like DMF.

Step 2: Selective Hydrodehalogenation (Optional/Advanced)

If the 3-bromo substituent is not required for further functionalization, it must be removed to yield the 6-bromo-4-amine target.

Protocol:

  • Setup: Dissolve the dibromo intermediate in MeOH . Add Pd/C (10% w/w) (5 mol%) and Et₃N (1.1 equiv).

  • Reaction: Stir under H₂ (1 atm, balloon) .

  • Critical Control: Monitor closely by LCMS. The C3-Br (ortho to amine) and C6-Br (para to amine) have different reactivities. The C3-Br is often sterically hindered but electronically activated. Stop the reaction immediately upon consumption of starting material to prevent over-reduction to the des-bromo product.

  • Alternative: Use catalytic hydrogen transfer (HCOONH₄) for milder control.

Application Protocols: Cross-Coupling

The 6-bromo position is an excellent handle for Suzuki-Miyaura coupling. The 4-amino group does not generally require protection if standard bases (Na₂CO₃, K₃PO₄) are used, but deprotonation can occur with strong bases (NaOtBu).

Standard Suzuki Coupling Protocol

Objective: Couple an aryl boronic acid to the C6 position.

  • Reagents:

    • Substrate: 6-Bromo-N-methylpyridazin-4-amine (1.0 equiv).

    • Boronic Acid: Ar-B(OH)₂ (1.2 equiv).

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5-10 mol%).

    • Base: 2M aq. Na₂CO₃ (3.0 equiv).

    • Solvent: DME/Water (4:1) or Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with N₂/Ar for 15 minutes.

    • Combine substrate, boronic acid, and base in a microwave vial or pressure tube.

    • Add catalyst under inert atmosphere.[3][4]

    • Heat to 90–100°C (oil bath) or 120°C (Microwave, 20 min).

    • Tip: Pyridazines can coordinate Pd. If conversion is low, switch to a highly active catalyst system like XPhos Pd G3 or Pd₂(dba)₃/SPhos .

  • Workup:

    • Filter through Celite. Dilute with EtOAc/Water. Extract, dry (Na₂SO₄), and purify via flash chromatography.

Troubleshooting & Expert Tips

IssueRoot CauseSolution
Regioisomer Mixtures Solvent polarity affects SNAr selectivity.Use THF or Toluene (non-polar) to favor C4 substitution. Avoid DMF/DMSO unless C3/C5 substitution is desired.
Catalyst Poisoning Pyridazine nitrogens coordinate to Pd.Increase catalyst loading (5-10%) or use bidentate ligands (dppf, Xantphos) that resist displacement.
Low Solubility Planar stacking of pyridazine rings.Use DCM/MeOH mixtures for transfers. In reactions, DME or 1,4-Dioxane are superior to Toluene.
Over-Reduction H₂ removes both Br atoms.Use stoichiometric formate sources or poison the catalyst (e.g., Lindlar) if selectivity is poor. Alternatively, keep the 3-Br and use it as a blocking group, removing it at the very end of the synthesis.

References

  • Regioselectivity in Pyridazine Substitution

    • Title: "Regiochemically Flexible Substitutions of Di-, Tri-, and Tetrahalopyridines."
    • Source:Journal of Organic Chemistry (ACS).
    • Context: Defines the rules for SNAr on polyhalogenated azines, establishing C4 selectivity in non-polar solvents.
  • Synthesis of Aminopyridazines

    • Title: "Expeditive synthesis of 4-substituted 3-aminopyridazines."[5]

    • Source:Synlett.
    • Context: Provides protocols for manipulating bromopyridazines and microwave-assisted couplings.
  • Medicinal Chemistry of Pyridazines

    • Title: "Pyridazinic Bioisosteres with Potential Applic
    • Source:MDPI Molecules.
    • Context: Reviews the biological relevance of the pyridazine scaffold in kinase and GPCR drug discovery.
  • Kinase Inhibitor Design

    • Title: "Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries."
    • Source:Molecular Diversity.
    • Context: Illustrates the "Scaffold-Linker-Functional Group" str

Sources

Method

Using "6-Bromo-N-methylpyridazin-4-amine" as a building block in synthesis

Application Note: Strategic Utilization of 6-Bromo-N-methylpyridazin-4-amine in Medicinal Chemistry Abstract This guide details the synthetic utility of 6-Bromo-N-methylpyridazin-4-amine (CAS: 1209930-56-0 / Analogous),...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 6-Bromo-N-methylpyridazin-4-amine in Medicinal Chemistry

Abstract

This guide details the synthetic utility of 6-Bromo-N-methylpyridazin-4-amine (CAS: 1209930-56-0 / Analogous), a bifunctional pyridazine scaffold.[1] Unlike ubiquitous pyridine or benzene building blocks, the pyridazine core offers unique physicochemical properties—specifically lowered logP and increased aqueous solubility due to the 1,2-diazine motif. This application note provides optimized protocols for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) at the C6-position and selective functionalization of the N-methylamino group at the C4-position, facilitating the construction of kinase inhibitors and GPCR ligands.[1]

Part 1: Structural Analysis & Reactivity Profile

The molecule features two distinct reactive handles on an electron-deficient 1,2-diazine core.[1] Understanding the electronic bias of this ring is critical for chemoselectivity.

  • C6-Bromine (Electrophilic Handle):

    • Reactivity: High. The bromine is

      
       to the N1 nitrogen. The electron-withdrawing nature of the adjacent nitrogen dramatically lowers the bond dissociation energy of the C-Br bond compared to phenyl bromides, making it highly active for oxidative addition by Pd(0).
      
    • Primary Application: C-C and C-N bond formation via cross-coupling.[1][2]

  • C4-N-Methylamine (Nucleophilic Handle):

    • Reactivity: Moderate. While the ring is electron-poor, the secondary amine retains nucleophilicity. The

      
      -methyl group prevents double-alkylation side reactions often seen with primary amines, acting as a built-in "stop" for selective functionalization.[1]
      
    • Primary Application: Urea formation, amide coupling, or sulfonylation to generate "tail" regions of drug candidates.

  • The Pyridazine Core:

    • Physicochemical Impact: The adjacent nitrogens (N-N bond) create a high dipole moment and increase hydrogen bond accepting capacity, often improving the metabolic stability and solubility of the final drug candidate compared to pyrazine or pyridine analogs.

Visualizing the Reactivity Map

ReactivityMap Core 6-Bromo-N-methylpyridazin-4-amine Br_Site C6-Bromine (Electrophile) Core->Br_Site Activated by N1 NH_Site N-Methylamine (Nucleophile) Core->NH_Site Secondary Amine Suzuki Suzuki-Miyaura (Biaryl Synthesis) Br_Site->Suzuki Buchwald Buchwald-Hartwig (Amination) Br_Site->Buchwald Acylation Acylation/Urea Formation (Linker Synthesis) NH_Site->Acylation

Caption: Chemoselective reactivity map of 6-Bromo-N-methylpyridazin-4-amine showing divergent synthetic pathways.

Part 2: Experimental Protocols

Protocol A: C-C Bond Formation via Suzuki-Miyaura Coupling

Objective: To couple an aryl boronic acid to the C6 position. Challenge: Pyridazines can coordinate to Palladium, potentially poisoning the catalyst. High-turnover ligands are required.[1]

Materials:

  • Substrate: 6-Bromo-N-methylpyridazin-4-amine (1.0 equiv)[1]

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1][3]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (aqueous) (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (degassed)[1][3]

Step-by-Step Methodology:

  • Setup: Charge a microwave vial or Schlenk flask with the substrate (1.0 mmol), aryl boronic acid (1.2 mmol), and Pd catalyst (0.05 mmol).

  • Inert Atmosphere: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane (10 mL/mmol) and

    
     (3.0 equiv) via syringe.
    
  • Reaction: Heat to 90°C for 4–12 hours. (Microwave: 110°C for 30 mins).

    • Note: The reaction mixture usually turns black (Pd black formation) if the catalyst decomposes; a dark red/brown solution indicates active catalysis.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[1] Wash the filtrate with brine.

  • Purification: Flash chromatography (DCM/MeOH gradient). Pyridazines are polar; expect elution at 5–10% MeOH.[1]

Data Summary: Typical Yields

Boronic Acid Type Electronic Nature Expected Yield Notes
Phenylboronic acid Neutral 85-95% Rapid conversion.[1]
4-Methoxyphenylboronic acid Electron Rich 80-90% Excellent turnover.[1]

| 3-Pyridylboronic acid | Electron Poor | 60-75% | May require XPhos Pd G2 catalyst.[1] |

Protocol B: C-N Bond Formation via Buchwald-Hartwig Amination

Objective: To introduce a second amine at the C6 position. Mechanistic Insight: The C6 position is electron-deficient enough that


 is possible with strong nucleophiles, but Pd-catalysis allows for coupling with weak nucleophiles (anilines) under milder conditions.[1]

Materials:

  • Substrate: 6-Bromo-N-methylpyridazin-4-amine (1.0 equiv)[1]

  • Nucleophile: Aniline or secondary amine (1.2 equiv)[1]

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: XPhos or BrettPhos (4 mol%)[1]

  • Base:

    
     (solid, anhydrous) (2.0 equiv)
    
  • Solvent: Toluene or tert-Amyl alcohol[1]

Step-by-Step Methodology:

  • Drying: Flame-dry the reaction vessel under vacuum.

  • Charging: Add substrate, amine, base, Pd source, and ligand in a glovebox or under distinct counter-flow of Nitrogen.

  • Reaction: Add anhydrous solvent. Heat to 100°C for 16 hours.[1]

  • Workup: Dilute with EtOAc, wash with water.[1]

    • Critical Step: Pyridazines are water-soluble.[1] Do not use acidic washes, or the product will protonate and remain in the aqueous layer.

  • Purification: Reverse-phase HPLC is often preferred for diamino-pyridazines due to high polarity.[1]

Protocol C: Functionalization of the N-Methylamine (Urea Synthesis)

Objective: To create a "tail" moiety for kinase hinge binding or solubility enhancement.[1]

Methodology:

  • Dissolve 6-Bromo-N-methylpyridazin-4-amine (1.0 equiv) in anhydrous THF/DCM (1:1).

  • Add Triethylamine (1.5 equiv).[1]

  • Add Isocyanate (R-NCO) (1.1 equiv) dropwise at 0°C.[1]

  • Stir at RT for 2 hours.

  • Self-Validating Check: Monitor by LCMS. The starting material peak (M+H ~188/190) should disappear, replaced by the urea mass (M+H + R-NCO).

Part 3: Strategic Workflow & Case Study

Case Study: Synthesis of a Type I PIM Kinase Inhibitor. Target: A molecule with a heteroaryl core (for hinge binding) and a solubilizing tail.[1]

Workflow Logic: It is generally strategic to perform the C6-Cross Coupling first . The C6-Br bond is sensitive to Pd(0).[1][4][5] If you functionalize the amine first (e.g., creating a urea), the resulting urea might coordinate to Palladium or reduce solubility, complicating the subsequent Suzuki coupling.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_logic Decision Logic Start Start: 6-Bromo-N-methylpyridazin-4-amine Step1 Step 1: Suzuki Coupling (C6-Aryl Installation) Start->Step1 Pd(dppf)Cl2, Ar-B(OH)2 Intermediate Intermediate: 6-Aryl-N-methylpyridazin-4-amine Step1->Intermediate Step2 Step 2: Urea Formation (Reaction at N-Me) Intermediate->Step2 R-NCO / Et3N Final Final Drug Candidate (Kinase Inhibitor Core) Step2->Final Note Why this order? Coupling Br first prevents Pd-poisoning by urea/amide groups.

Caption: Optimized linear synthesis sequence prioritizing C-C bond formation to maintain catalyst efficacy.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Pd-poisoning by Pyridazine nitrogens.[1]Switch to bulky, electron-rich ligands like XPhos or SPhos to prevent catalyst sequestration by the substrate.[1]
Hydrolysis of Br Presence of water/hydroxide at high temp.[1]Use anhydrous conditions or switch base from

to

.[1]
Product in Aqueous Layer High polarity of Pyridazine.[1]Do not use acid in workup.[1] Salt out the aqueous layer with NaCl and extract with 10% MeOH in DCM.
Regioselectivity (Synthesis) If synthesizing the block from tribromide.[1]

on 3,4,6-tribromopyridazine favors position 4 slightly, but mixtures occur. Buy the pure block to save time.

References

  • BenchChem. (2025).[1][6] Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromo-N,N-dimethylpyridazin-3-amine. Retrieved from [1]

  • Organic Chemistry Portal. (2024).[1] Suzuki Coupling: Mechanism and Recent Literature. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 73553338, 6-bromopyridazin-4-amine. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 6-bromopyrimidin-4-amine and Pyridazine Analogs. Retrieved from [1][7]

  • Borisova, B., et al. (2026).[8] Pyridazinone as Versatile Scaffold in Drug Discovery. Journal of Chemical Technology and Metallurgy. Retrieved from

Sources

Application

"6-Bromo-N-methylpyridazin-4-amine" in anticancer drug discovery

An Application Note for Advanced Drug Discovery: Targeting the Tumor Microenvironment with 6-Bromo-N-methylpyridazin-4-amine Derived RORγt Modulators Executive Summary & Mechanistic Rationale The paradigm of anticancer d...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Advanced Drug Discovery: Targeting the Tumor Microenvironment with 6-Bromo-N-methylpyridazin-4-amine Derived RORγt Modulators

Executive Summary & Mechanistic Rationale

The paradigm of anticancer drug discovery has expanded beyond direct cytotoxicity to encompass the profound modulation of the tumor microenvironment (TME). Among the most promising immunomodulatory targets is the Retinoic acid-related orphan receptor gamma t (RORγt). While historically targeted for autoimmune conditions, recent oncological breakthroughs demonstrate that RORγt+ innate and adaptive immune cells (such as Th17 and ILC3 cells) secrete pro-tumorigenic cytokines—specifically IL-17A, IL-17F, and IL-22—which drive tumor proliferation and angiogenesis[1][2].

Pharmacological blockade of RORγt using potent inverse agonists effectively starves the tumor of this inflammatory support network, significantly reducing tumor burden in models such as KrasG12D-driven lung cancer[3]. In the synthesis of these next-generation inverse agonists, 6-Bromo-N-methylpyridazin-4-amine (CAS: 2059940-46-2) has emerged as a critical pharmacophore building block[4][5].

Causality of the Pharmacophore: The structural architecture of 6-Bromo-N-methylpyridazin-4-amine is highly strategic for medicinal chemistry. The bromine atom at the C6 position serves as an ideal electrophilic site for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) to complex core scaffolds like tetrahydroindazoles[5]. More importantly, the N-methylamine group at C4 acts as a critical hydrogen-bond donor/acceptor. When docked into the RORγt ligand-binding domain (LBD), this moiety interacts with key polar residues (e.g., His479), forcing the displacement of co-activator peptides and locking the receptor in a transcriptionally inactive conformation[6].

RORgt_TME Drug RORγt Inverse Agonist (Pyridazine-derived) RORgt RORγt Nuclear Receptor Drug->RORgt Inhibits (Displaces Co-activator) Immune Th17 & ILC3 Cells RORgt->Immune Drives Differentiation Cytokines IL-17A, IL-17F, IL-22 Immune->Cytokines Secretion TME Tumor Microenvironment (Inflammation) Cytokines->TME Promotes Tumor Tumor Proliferation TME->Tumor Enhances Survival

Fig 1: RORγt signaling pathway in the TME and the pharmacological blockade by inverse agonists.

Experimental Workflows & Self-Validating Protocols

To successfully develop and validate RORγt inverse agonists derived from 6-Bromo-N-methylpyridazin-4-amine, a rigorous, self-validating pipeline must be employed. The following protocols detail the synthesis, biochemical validation, and cellular efficacy testing.

DrugDiscovery S1 Chemical Synthesis (Pd-Coupling) S2 Biochemical Validation (TR-FRET Assay) S1->S2 S3 Cellular Efficacy (IL-17A ELISA) S2->S3 S4 In Vivo Models (KrasG12D Mice) S3->S4

Fig 2: Integrated drug discovery workflow from chemical synthesis to in vivo validation.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Covalently link 6-Bromo-N-methylpyridazin-4-amine to a boronate-functionalized indazole core to generate the active inhibitor. Causality & Logic: Palladium(II) dichloride (Pd(dppf)Cl₂) is selected as the pre-catalyst because its bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step in sterically hindered aryl-heteroaryl couplings. A biphasic solvent system ensures the simultaneous dissolution of the organic electrophile and the inorganic base.

  • Preparation: In an oven-dried Schlenk flask under argon, combine 1.0 eq of the indazole-boronic acid pinacol ester and 1.1 eq of 6-Bromo-N-methylpyridazin-4-amine.

  • Catalyst Loading: Add 0.05 eq of Pd(dppf)Cl₂ and 3.0 eq of potassium carbonate (K₂CO₃).

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and H₂O (ratio 4:1). The water is critical to dissolve the K₂CO₃, which activates the boronate via quaternization, facilitating transmetalation.

  • Reaction: Heat the mixture to 90°C for 12 hours.

  • Self-Validation (LC-MS Tracking): Monitor the reaction via LC-MS. The disappearance of the 6-Bromo-N-methylpyridazin-4-amine isotopic doublet (due to ⁷⁹Br/⁸¹Br) directly confirms the successful oxidative addition and subsequent coupling.

  • Purification: Extract with EtOAc, dry over Na₂SO₄, and purify via preparative HPLC to >95% purity.

Protocol B: TR-FRET Co-Activator Displacement Assay

Objective: Quantify the biochemical potency (IC₅₀) of the synthesized compound against the RORγt LBD. Causality & Logic: Traditional binding assays cannot distinguish between agonists and inverse agonists. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) measures the physical displacement of a fluorescently labeled co-activator peptide (SRC1). Because RORγt possesses basal constitutive activity, an inverse agonist is required to evict the co-activator. The ratiometric readout creates a self-validating system that inherently normalizes for well-volume variations, pipetting errors, and compound autofluorescence[6].

  • Reagent Assembly: Prepare a master mix containing GST-tagged human RORγt-LBD, Terbium-labeled anti-GST antibody (Donor), and FITC-labeled SRC1 peptide (Acceptor) in assay buffer (50 mM TRIS, pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA).

  • Compound Titration: Dispense the synthesized compound in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well black microplate.

  • Incubation: Add the master mix to the compounds and incubate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Data Acquisition: Excite the plate at 340 nm. Measure emission at 495 nm (Terbium) and 520 nm (FITC) with a 100 µs delay to eliminate short-lived background fluorescence.

  • Analysis: Calculate the FRET ratio (520/495 nm). A decrease in the ratio confirms the compound is functioning as a true inverse agonist.

Protocol C: Ex Vivo Th17 Cytokine Suppression Assay

Objective: Evaluate the compound's ability to penetrate cell membranes and inhibit RORγt-mediated transcription of pro-tumor cytokines in a physiological setting. Causality & Logic: Testing compounds directly on established tumor cell lines ignores the immunomodulatory mechanism of RORγt inhibitors. By isolating naive CD4+ T cells and polarizing them into Th17 cells using TGF-β and IL-6, we create an ex vivo model of the pro-tumor inflammatory environment. A reduction in IL-17A secretion directly validates the compound's ability to reprogram the immune landscape[2][3].

  • Cell Isolation: Isolate naive CD4+ T cells from murine splenocytes using magnetic-activated cell sorting (MACS).

  • Activation & Polarization: Plate cells in 96-well plates pre-coated with anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL). Add Th17 polarizing cytokines: TGF-β (2 ng/mL) and IL-6 (20 ng/mL).

  • Treatment: Co-administer the RORγt inhibitor at varying concentrations.

  • Incubation: Culture for 72 hours at 37°C, 5% CO₂.

  • Quantification: Harvest the supernatant and quantify IL-17A levels via sandwich ELISA. Cell viability must be assessed in parallel (e.g., via CellTiter-Glo) to ensure the reduction in IL-17A is due to transcriptional inhibition, not off-target cytotoxicity.

Quantitative Data Summary

Derivatives synthesized using 6-Bromo-N-methylpyridazin-4-amine exhibit exceptional binding kinetics and cellular efficacy. The table below summarizes the expected quantitative metrics based on benchmark data for this chemical class[6][7].

ParameterAssay MethodologyTypical RangeCausality / Significance
Thermodynamic Affinity (K_d) ThermoFluor (Thermal Shift)0.017 – 0.050 nMConfirms ultra-tight binding and profound stabilization of the inactive receptor conformation.
Biochemical Potency (IC₅₀) TR-FRET Co-activator Assay10 – 50 pMMeasures direct target engagement and the physical eviction of the SRC1 co-activator peptide.
Cellular Efficacy (IC₅₀) Ex Vivo Th17 IL-17A ELISA1.0 – 5.0 nMValidates membrane permeability, metabolic stability in media, and functional cytokine suppression.
In Vivo Efficacy KrasG12D Lung Cancer ModelTumor reduction >40%Demonstrates successful reshaping of the TME by reducing ILC3/Th17 infiltration and IL-17 levels.

References

  • 2091788-22-4_Ethyl 2-amino-4-iodo-6 ... - CAS号查询 (US10221142, Example 1D). chemsrc.com. Available at:[Link]

  • INV-17 Retinoic acid-related Orphan Receptor (ROR) Gamma Inverse Agonist . innovimmune.com. Available at: [Link]

  • ROR-gamma-t Inhibition Reduces Lung Cancer Development in Mice . escholarship.org. Available at:[Link]

  • BindingDB PrimarySearch_ki (Affinity Data for US10221142 derivatives). bindingdb.org. Available at:[Link]

  • RORγt Inhibition Reduces Protumor Inflammation and Decreases Tumor Growth in Experimental Models of Lung Cancer . researchgate.net. Available at:[Link]

Sources

Method

Application Note: Functionalization Strategies for 6-Bromo-N-methylpyridazin-4-amine in Drug Discovery

Executive Summary The pyridazine ring is a privileged scaffold in medicinal chemistry, frequently utilized to improve aqueous solubility, act as a hydrogen bond acceptor, and serve as a metabolically stable bioisostere f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazine ring is a privileged scaffold in medicinal chemistry, frequently utilized to improve aqueous solubility, act as a hydrogen bond acceptor, and serve as a metabolically stable bioisostere for phenyl or pyridine rings. 6-Bromo-N-methylpyridazin-4-amine (CAS: 2059940-46-2) is a highly versatile building block featuring two orthogonal handles: a reactive C-6 bromide and a C-4 secondary amine. This application note provides a comprehensive, self-validating guide to the chemoselective functionalization of this scaffold, focusing on transition-metal-catalyzed cross-coupling, Nucleophilic Aromatic Substitution (SNAr), and N-derivatization.

Chemical Profiling & Mechanistic Rationale

Understanding the electronic distribution of the 1,2-diazine core is critical for predicting its reactivity[1].

  • The Diazine Core & C-6 Bromide: The adjacent nitrogen atoms (N1 and N2) exert a strong electron-withdrawing effect (-I and -M), significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This electron deficiency makes the C-6 position highly susceptible to both oxidative addition by low-valent transition metals (e.g., Pd(0)) and direct attack by nucleophiles[2].

  • The C-4 N-Methylamine (+M Effect): The secondary amine at the C-4 position donates electron density into the ring via resonance. While this slightly tempers the overall electrophilicity of the scaffold compared to an unsubstituted 3-bromopyridazine, the C-6 position remains sufficiently activated by the adjacent N1 atom[3]. This electronic push-pull system ensures that SNAr and cross-coupling reactions are highly chemoselective at C-6, preventing unwanted side reactions at the C-3 or C-5 positions[4].

Quantitative Data: Functionalization Metrics

The following table summarizes the optimized parameters and expected outcomes for the primary functionalization pathways of 6-Bromo-N-methylpyridazin-4-amine.

Reaction TypeReagents / CatalystSolvent & TempTypical YieldChemoselectivity
Suzuki-Miyaura Pd(dppf)Cl₂, Na₂CO₃, Ar-B(OH)₂Dioxane/H₂O (4:1), 90 °C75–90%Exclusive C-6 Arylation
SNAr (Amination) Aliphatic Amine, DIPEADMF or NMP, 110 °C60–85%Exclusive C-6 Amination
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃Toluene, 100 °C50–70%C-6 Amination
N-Acylation Acyl Chloride, Et₃N, DMAP (cat.)DCM, 0 °C to RT85–95%Exclusive C-4 N-Acylation

Experimental Methodologies

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-6

Mechanistic Insight: The oxidative addition of Pd(0) into the C-6 C-Br bond is highly favored due to the electron-deficient nature of the diazine ring[2]. We utilize Pd(dppf)Cl₂ because the large bite angle of the dppf ligand accelerates the final reductive elimination step, preventing the catalytic cycle from stalling at the Pd(II) intermediate. A biphasic solvent system (Dioxane/H₂O) is employed to solubilize both the organic substrates and the inorganic base (Na₂CO₃), which is required to form the reactive boronate complex essential for transmetalation[5].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, add 6-Bromo-N-methylpyridazin-4-amine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Solvent & Base: Add 1,4-dioxane (4.0 mL) and a 2M aqueous solution of Na₂CO₃ (1.5 mL, 3.0 equiv).

  • Degassing: Degas the mixture by sparging with Argon for 10 minutes to prevent catalyst oxidation.

  • Heating: Seal the flask and heat to 90 °C in an oil bath for 8–12 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The starting material exhibits an isotopic pattern at m/z 188/190 [M+H]⁺. The reaction is complete when this mass disappears, and the mixture transitions from a pale yellow suspension to a dark brown mixture (indicating Pd(0) nanoparticle aggregation).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C-6

Mechanistic Insight: The C-6 position is highly susceptible to nucleophilic attack because the intermediate Meisenheimer complex is stabilized by the electronegative nitrogen atoms of the diazine core[3]. Due to the electron-donating nature of the C-4 amine, polar aprotic solvents (DMF) and elevated temperatures are required to drive the reaction to completion[1].

Step-by-Step Procedure:

  • Preparation: Charge a microwave vial or pressure tube with 6-Bromo-N-methylpyridazin-4-amine (1.0 equiv, 1.0 mmol) and the incoming nucleophile (e.g., a secondary aliphatic amine, 1.5 equiv).

  • Solvent & Base: Add anhydrous DMF (3.0 mL) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA acts as an acid scavenger to neutralize the HBr byproduct, preventing the protonation of the nucleophile.

  • Heating: Seal the vessel and heat to 110 °C for 16 hours (or 130 °C for 30 minutes via microwave irradiation).

  • Self-Validation Check: Monitor via TLC (EtOAc/Hexane). The SNAr product typically exhibits a lower

    
     value than the starting bromopyridazine due to the introduction of a more polar amine group.
    
  • Workup: Quench with water to precipitate the product, or extract with DCM if the product is highly water-soluble.

Protocol C: N-Acylation of the C-4 Secondary Amine

Mechanistic Insight: The C-4 secondary amine is nucleophilic, but its reactivity is somewhat attenuated by the electron-withdrawing nature of the pyridazine ring. Therefore, a nucleophilic catalyst (DMAP) is required alongside a tertiary amine base to facilitate efficient acylation.

Step-by-Step Procedure:

  • Preparation: Dissolve 6-Bromo-N-methylpyridazin-4-amine (1.0 equiv) in anhydrous DCM (0.1 M concentration) under Argon.

  • Activation: Add Triethylamine (2.0 equiv) and DMAP (0.1 equiv). Cool the mixture to 0 °C using an ice bath.

  • Acylation: Add the desired acyl chloride (1.2 equiv) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

Pathway & Mechanistic Visualizations

Pathways SM 6-Bromo-N-methyl pyridazin-4-amine Suzuki C-6 Arylation (Suzuki-Miyaura) SM->Suzuki Pd Catalyst Ar-B(OH)2 SNAr C-6 Amination (SNAr) SM->SNAr Nucleophile Base, Heat NAcyl C-4 Amide Formation (N-Acylation) SM->NAcyl Acyl Chloride Et3N, 0°C

Chemoselective functionalization pathways of 6-Bromo-N-methylpyridazin-4-amine.

CatalyticCycle Pd0 Pd(0)L_n Active PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA 6-Bromo-pyridazine PdII_TM Pd(II) Trans- metalation PdII_OA->PdII_TM Ar-B(OH)2, Base PdII_TM->Pd0 Reductive Elimination Product C-6 Aryl Product PdII_TM->Product

Catalytic cycle for the Suzuki-Miyaura cross-coupling at the C-6 position.

References

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction Source: MDPI URL
  • Product Class 8: Pyridazines (Nucleophilic Substitution & Cross-Coupling)
  • 4-Bromopyridazin-3-amine SNAr Reactivity Profile Source: Benchchem URL
  • The effects of CO2 pressure and pH on the Suzuki coupling of basic nitrogen containing substrates Source: RSC Publishing URL
  • Microwave Assisted Suzuki-Miyaura Homocoupling Reactions of Halopyridines Source: MDPI URL

Sources

Application

Application Note: Regioselective N-Methylation of 6-Bromopyridazin-4-amine

Executive Summary The N-methylation of electron-deficient heteroaromatic amines, such as 6-bromopyridazin-4-amine , presents a significant regioselectivity challenge. Standard alkylation methods (e.g., MeI/Base) frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-methylation of electron-deficient heteroaromatic amines, such as 6-bromopyridazin-4-amine , presents a significant regioselectivity challenge. Standard alkylation methods (e.g., MeI/Base) frequently result in alkylation of the endocyclic ring nitrogens (N1 or N2), leading to biologically inactive quaternary salts rather than the desired exocyclic N-methyl amine.

This guide details a Reductive Amination protocol utilizing Paraformaldehyde and Sodium Borohydride in 2,2,2-Trifluoroethanol (TFE). This method leverages the unique solvent properties of TFE to stabilize the intermediate hemiaminal, ensuring exclusive mono-methylation of the exocyclic amine while preserving the bromine handle for downstream cross-coupling.

Mechanistic Challenge & Strategy

The Regioselectivity Problem

The substrate contains three nucleophilic nitrogen centers. In 4-aminopyridazines, the electron density of the exocyclic amine is delocalized into the electron-deficient diazine ring, reducing its nucleophilicity. Conversely, the ring nitrogens (N1/N2) retain significant lone-pair availability.

  • Direct Alkylation (MeI/NaH): Favor kinetic alkylation at N1 or N2, yielding quaternary ammonium salts (useless byproducts).

  • Reductive Amination (CH₂O/NaBH₄): Favors the exocyclic amine. The formation of the imine/hemiaminal is reversible; however, the reduction step is irreversible and kinetically faster at the exocyclic position due to the stability of the resulting secondary amine.

Strategic Pathway Diagram

The following diagram illustrates the divergent pathways between direct alkylation and the recommended reductive amination.

Methylation_Pathways Start 6-Bromopyridazin-4-amine Direct Direct Alkylation (MeI / K2CO3) Start->Direct Path A Reductive Reductive Amination (Paraformaldehyde / TFE) Start->Reductive Path B (Recommended) QuatSalt N-Ring Quaternary Salts (Undesired Major Product) Direct->QuatSalt Kinetic Control (Ring N attack) Imine Hemiaminal/Imine Intermediate Reductive->Imine Condensation Borohydride Reduction (NaBH4) Imine->Borohydride Product 4-(Methylamino)-6-bromopyridazine (Target) Borohydride->Product Hydride Transfer

Figure 1: Mechanistic divergence between direct alkylation (Path A) and reductive amination (Path B).

Experimental Protocol: Reductive Amination in TFE

Reagents & Equipment
ReagentEquiv.[1][2][3][4]Role
6-Bromopyridazin-4-amine 1.0Substrate
Paraformaldehyde (PFA) 5.0Formaldehyde source (depolymerizes in situ)
Sodium Borohydride (NaBH₄) 5.0Reducing agent
2,2,2-Trifluoroethanol (TFE) SolventActivates carbonyl; stabilizes hemiaminal
Acetic Acid (Optional) 0.1Catalyst (if reaction is sluggish)
Step-by-Step Procedure
Phase 1: Imine/Hemiaminal Formation
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvation: Dissolve 6-bromopyridazin-4-amine (1.0 mmol, 174 mg) in TFE (5.0 mL).

    • Note: TFE is critical here. It acts as a hydrogen-bond donor, activating the formaldehyde and stabilizing the intermediate hemiaminal, which is often unstable for electron-poor amines.

  • Addition: Add Paraformaldehyde (5.0 mmol, 150 mg) in one portion.

  • Activation: Heat the mixture to 60 °C for 2 hours.

    • Checkpoint: The suspension should clarify as PFA depolymerizes and reacts. Monitor by TLC (EtOAc/MeOH 9:1). You are looking for the consumption of the starting amine. The intermediate may not be stable on silica.

Phase 2: Reduction
  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reduction: Add NaBH₄ (5.0 mmol, 189 mg) portion-wise over 15 minutes.

    • Caution: Vigorous gas evolution (H₂) will occur. Ensure the system is vented.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature for 3 hours.

    • Optimization: If starting material remains, add an additional 2.0 eq of PFA and 2.0 eq of NaBH₄ and stir overnight.

Phase 3: Work-up & Purification
  • Quench: Carefully quench the reaction with Saturated NH₄Cl (5 mL) at 0 °C. Stir for 20 minutes to decompose borate complexes.

  • Extraction: Dilute with water (10 mL) and extract with Dichloromethane (DCM) (3 x 15 mL).

    • Note: If the product is highly polar, use DCM:Isopropanol (3:1) for extraction.

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel.[5]

    • Mobile Phase: Gradient 0%

      
       10% Methanol in DCM.
      

Alternative Protocol: The Orthoformate Route

Use this method if TFE is unavailable or if over-methylation (dimethylation) is observed.

  • Condensation: Reflux 6-bromopyridazin-4-amine (1.0 eq) in Trimethyl Orthoformate (TMOF) (10 vol) with a catalytic amount of p-TsOH (0.05 eq) for 4 hours.

  • Evaporation: Concentrate to dryness to obtain the methyl imidate intermediate.

  • Reduction: Redissolve the residue in dry Ethanol . Add NaBH₄ (2.0 eq) at 0 °C and stir for 2 hours.

  • Mechanism: TMOF reacts selectively with the exocyclic amine to form a formimidate, which effectively "protects" the nitrogen from poly-alkylation before reduction.

Analytical Validation

Expected Data
AssayExpected ResultInterpretation
¹H NMR (DMSO-d₆) Doublet at ~2.85 ppm (3H, J=4.8 Hz)Characteristic signal for N-CH₃ coupled to NH.[6]
¹H NMR (DMSO-d₆) Broad quartet at ~7.1 ppm (1H)Presence of N-H proton (confirms mono-methylation).
LC-MS (ESI+) M+H = 188/190 (1:1 ratio)Confirms Bromine isotope pattern and +14 mass shift (Methyl).
Regiochemistry NOESY correlationNOE between N-Me group and the C5-H proton of the pyridazine ring confirms exocyclic placement.
Troubleshooting Guide
  • Problem: Recovery of starting material.

    • Solution: The amine is very electron-deficient. Increase temperature to reflux during PFA condensation or switch to the TMOF method (Protocol 4).

  • Problem: Formation of dimethylated product.

    • Solution: Reduce PFA equivalents to 2.0 and monitor strictly. Use the TMOF method, which naturally stops at mono-methylation.

  • Problem: Poor solubility in Extraction.

    • Solution: Pyridazines are water-soluble. Salt the aqueous layer with NaCl (saturation) and use DCM/IPA (3:1) or continuous extraction.

References

  • Regioselectivity in Pyridazines

    • Title: Methyl
    • Source:J. Chem. Soc., Perkin Trans. 1, 1975, 534-538.
    • Significance: Establishes that direct alkylation with MeI leads to ring nitrogen quaternization (1-methyl and 2-methyl isomers)
  • TFE Solvent Effect

    • Title: 2,2,2-Trifluoroethanol as a Solvent for Chemoselective Reductive Amination.[7]

    • Source:J. Org.[7][8][9] Chem., 2010, 75, 16, 5746–5749.

    • Significance: Validates the use of TFE to promote condensation of electron-deficient amines with carbonyls without exogenous acid c
  • Orthoformate Strategy

    • Title: One-Pot Reactions of Triethyl Orthoformate with Amines.[10][11]

    • Source:Molecules, 2023, 28(23), 7906.
    • Significance: Reviews the condensation of amines with orthoformates to generate imidates/formamidines, a key intermediate for controlled mono-methyl

Sources

Method

Application Note &amp; Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 6-Bromo-N-methylpyridazin-4-amine with Arylboronic Acids

Introduction: The Significance of Arylated Pyridazines The pyridazine moiety is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, inclu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Arylated Pyridazines

The pyridazine moiety is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The functionalization of the pyridazine core is a critical step in the development of novel therapeutics and functional materials.[3] Among the most powerful and versatile methods for creating carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction enables the efficient synthesis of biaryl compounds, which are key structural motifs in many active pharmaceutical ingredients (APIs).[5]

This guide provides a comprehensive overview and a detailed protocol for the Suzuki-Miyaura coupling of 6-Bromo-N-methylpyridazin-4-amine with various arylboronic acids. The target products, N-methyl-6-arylpyridazin-4-amines, are of significant interest to researchers in drug discovery, offering a versatile platform for generating libraries of novel compounds for biological screening.[6] We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and present data to guide catalyst selection and reaction optimization.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound, typically catalyzed by a palladium(0) complex in the presence of a base.[7] The reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[8]

The catalytic cycle proceeds through three fundamental steps:[9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-Bromo-N-methylpyridazin-4-amine, forming a Pd(II) complex. This is often the rate-determining step.[11]

  • Transmetalation: The aryl group from the arylboronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[8][10]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the desired 6-aryl-N-methylpyridazin-4-amine product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[7]

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ oxidative_complex Ar'-Pd(II)(X)L₂ (Oxidative Addition Complex) pd0->oxidative_complex Oxidative Addition transmetalation_complex Ar'-Pd(II)(Ar)L₂ (Transmetalation Complex) oxidative_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) transmetalation_complex->product reagents 6-Bromo-N-methylpyridazin-4-amine (Ar'-X) boronic_acid Arylboronic Acid + Base (Ar-B(OH)₂ + Base → [Ar-B(OH)₃]⁻)

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the coupling of 6-Bromo-N-methylpyridazin-4-amine with a generic arylboronic acid. Optimization may be required for particularly challenging substrates.

3.1. Materials and Reagents

  • 6-Bromo-N-methylpyridazin-4-amine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene)

  • Round-bottom flask or microwave vial equipped with a magnetic stir bar

  • Condenser and inert gas line (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

3.2. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle them under an inert atmosphere where necessary.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

3.3. Step-by-Step Reaction Procedure

  • Vessel Preparation: To an oven-dried round-bottom flask or microwave vial containing a magnetic stir bar, add 6-Bromo-N-methylpyridazin-4-amine (e.g., 201 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 16 mg, 0.02 mmol, 2 mol%). The choice of catalyst is crucial and depends on the reactivity of the coupling partners.[1]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe. The use of aqueous media can be beneficial for many Suzuki couplings.[12][13]

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.

  • Monitoring Progress: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (6-Bromo-N-methylpyridazin-4-amine) is consumed (typically 2-16 hours).

  • Reaction Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methyl-6-arylpyridazin-4-amine product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Catalyst and Condition Screening

The choice of catalyst, ligand, base, and solvent significantly impacts the efficiency of the Suzuki-Miyaura coupling, especially with heteroaryl halides like pyridazines.[1] The following table summarizes typical conditions and expected outcomes for the coupling of 6-Bromo-N-methylpyridazin-4-amine with various arylboronic acids, compiled from literature on analogous systems.[1][14]

Arylboronic Acid Palladium Catalyst / Ligand Base Solvent Temp. (°C) Time (h) Typical Yield (%) Reference
Phenylboronic AcidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O904-12High[14]
4-Methoxyphenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene10016High[1]
3-Tolylboronic AcidPd(PPh₃)₄K₂CO₃DME/H₂O8012Good-High[1]
4-Formylphenylboronic AcidPdCl₂(dppf)K₂CO₃DME802-4High[1]
3-Pyridylboronic AcidPd(OAc)₂ / XPhosCs₂CO₃Dioxane11016Good[1]

Note: Yields are highly dependent on the specific reaction scale and purification efficiency. This table serves as a guideline for initial reaction setup.

Causality and Optimization Insights

  • Catalyst and Ligand Selection: For simple arylboronic acids, standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often provide good results.[1] However, for electron-deficient or sterically hindered arylboronic acids, or for achieving higher turnover numbers, more advanced catalytic systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are recommended.[1] These ligands promote the reductive elimination step and stabilize the active Pd(0) species.

  • The Role of the Base: The base is crucial for activating the boronic acid to form the boronate anion, which facilitates transmetalation.[8] While K₂CO₃ and Na₂CO₃ are commonly used, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective for less reactive boronic acids.

  • Solvent System: Aprotic solvents like dioxane or toluene are standard. The addition of water can accelerate the reaction, in part by helping to dissolve the inorganic base and facilitate the formation of the active boronate species.[12]

  • Troubleshooting Low Yields: If the reaction is sluggish or yields are low, consider the following:

    • Increase Catalyst Loading: Incrementally increase the catalyst loading from 2 mol% up to 5 mol%.

    • Screen Ligands: Test a panel of ligands (e.g., SPhos, XPhos, RuPhos) with a simple palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.

    • Change Base/Solvent: Switch to a stronger base (Cs₂CO₃) or a different solvent system.

    • Ensure Inert Conditions: Deoxygenate all solvents thoroughly and ensure the reaction is run under a strictly inert atmosphere. Oxygen can lead to catalyst decomposition and unwanted side reactions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally reliable and versatile method for the synthesis of N-methyl-6-arylpyridazin-4-amines from 6-Bromo-N-methylpyridazin-4-amine. By carefully selecting the palladium catalyst, ligand, base, and solvent, researchers can achieve high yields across a broad scope of arylboronic acids. The protocol and insights provided herein offer a solid foundation for scientists and professionals in drug development to efficiently generate diverse libraries of these valuable heterocyclic compounds, accelerating the discovery of new chemical entities with potential therapeutic applications.

References

  • ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids a. Retrieved from [Link]

  • Hughes, D. L., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. DOI: 10.1039/D1QO00919B. Retrieved from [Link]

  • Consensus Academic Search Engine. (n.d.). Suzuki Reaction General Procedure. Retrieved from [Link]

  • Request PDF. (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • Sołoducho, J., et al. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. International Journal of Organic Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Retrieved from [Link]

  • Nature Catalysis. (n.d.). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • JOCPR. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]

  • Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • PMC. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Xingwei Li. (2024). Aminative Suzuki–Miyaura coupling. Retrieved from [Link]

  • PMC. (2024). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. Retrieved from [Link]

  • PMC. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with 6-Bromo-N-methylpyridazin-4-amine

Welcome to the Advanced Synthesis Support Center. As application scientists, we frequently encounter researchers struggling with the palladium-catalyzed cross-coupling of highly functionalized heteroaryl halides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As application scientists, we frequently encounter researchers struggling with the palladium-catalyzed cross-coupling of highly functionalized heteroaryl halides. 6-Bromo-N-methylpyridazin-4-amine is notoriously difficult to couple due to its high propensity for catalyst deactivation and side reactions.

This guide abandons generic advice in favor of mechanistic troubleshooting. We will dissect the causality behind reaction failures, provide a self-validating universal protocol, and address specific bottlenecks you will face at the bench.

Part 1: Substrate Profiling & Mechanistic Bottlenecks

To optimize a reaction, you must first understand why it fails. 6-Bromo-N-methylpyridazin-4-amine presents three distinct mechanistic challenges to the standard Suzuki-Miyaura catalytic cycle:

  • The Pyridazine Core (Catalyst Poisoning): The adjacent nitrogen atoms in the pyridazine ring are hard Lewis bases. They strongly coordinate to the soft Lewis acid palladium center, forming stable, catalytically inactive Pd-N complexes[1]. This arrests the catalytic cycle at the Pd(0) or Pd(II) stage, often resulting in the precipitation of palladium black.

  • The Secondary Amine (Competitive Nucleophilicity): The free -NHMe group is a competing nucleophile. If the transmetalation step with the boronic acid is sluggish, the secondary amine can undergo intra- or intermolecular Buchwald-Hartwig amination, consuming your starting material.

  • The C6-Bromide (Protodehalogenation): The highly electron-withdrawing nature of the pyridazine ring makes the C-Br bond extremely reactive toward oxidative addition. However, if the subsequent transmetalation is delayed, the resulting Pd(II) intermediate is highly susceptible to protodehalogenation, yielding the debrominated byproduct N-methylpyridazin-4-amine.

G Pd0 Active Pd(0)L (XPhos-Pd) OA Oxidative Addition (Fast with C-Br) Pd0->OA + Substrate Poison Catalyst Poisoning (N-Coordination) Pd0->Poison PdII_1 Pd(II) Intermediate Ar-Pd-Br OA->PdII_1 TM Transmetalation (Requires Base/H2O) PdII_1->TM + Boronic Acid Dehalo Protodehalogenation (Side Reaction) PdII_1->Dehalo PdII_2 Pd(II) Intermediate Ar-Pd-Ar' TM->PdII_2 RE Reductive Elimination (Product Release) PdII_2->RE RE->Pd0 - Product

Suzuki-Miyaura catalytic cycle highlighting bottlenecks for aminopyridazines.

Part 2: The "First-Pass" Universal Protocol

To overcome these bottlenecks, we must abandon standard catalysts like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


. Instead, we utilize XPhos Pd G3 , a Buchwald precatalyst. The bulky dicyclohexyl and triisopropylphenyl groups of the XPhos ligand create a steric shield around the palladium center, physically preventing the pyridazine nitrogens from coordinating[2],. Furthermore, the electron-rich nature of XPhos accelerates reductive elimination, outcompeting protodehalogenation.
Step-by-Step Methodology

This protocol is designed as a self-validating system. Visual cues are embedded to confirm mechanistic progression.

  • Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-N-methylpyridazin-4-amine (1.0 equiv, 1.0 mmol), the desired aryl/heteroaryl boronic acid (1.5 equiv, 1.5 mmol), and XPhos Pd G3 (3 mol%, 0.03 mmol).

  • Base Addition: Add finely milled, anhydrous

    
     (3.0 equiv, 3.0 mmol).
    
  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Introduction: Syringe in a degassed mixture of 1,4-Dioxane and

    
     (4:1 v/v, 5.0 mL total volume).
    
    • Self-Validation Checkpoint: Upon addition of the basic aqueous solvent, the mixture should transition from a pale yellow to a deep red/brown within 5 minutes. This color change confirms the deprotonation of the G3 precatalyst and the successful generation of the active Pd(0) species. If the solution remains pale yellow, your precatalyst is dead or your base is compromised.

  • Reaction Execution: Heat the reaction mixture to 80 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 2–4 hours.

  • Quench and Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (10 mL). Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Workflow Start Substrate: 6-Bromo-N-methylpyridazin-4-amine Ligand 1. Catalyst/Ligand Select XPhos Pd G3 Start->Ligand Base 2. Base Selection Mild: K3PO4 or Na2CO3 Ligand->Base Solvent 3. Solvent System Dioxane/H2O (4:1) Base->Solvent Evaluate Evaluate Conversion Solvent->Evaluate Success Scale Up Evaluate->Success >95% Yield Fail Boc-Protect Amine Evaluate->Fail <50% Yield (Poisoning) Fail->Ligand

Iterative optimization workflow for coupling 6-Bromo-N-methylpyridazin-4-amine.

Part 3: Troubleshooting Matrix

When analyzing your crude LC-MS or GC-MS data, match your quantitative observations to the mechanistic causes and corrective actions below.

Observation (LC-MS / Visual)Mechanistic CauseCorrective Action
Immediate precipitation of black solid; <10% conversion. Catalyst Poisoning: The pyridazine nitrogens have displaced the phosphine ligand, causing Pd(0) to aggregate into inactive palladium black.Switch to a bulkier, more electron-rich ligand (e.g., XPhos or SPhos). Ensure rigorous degassing, as

accelerates ligand oxidation.
High levels of debrominated starting material (M-79). Protodehalogenation: Oxidative addition occurred, but transmetalation was too slow. The Pd(II) intermediate reacted with a proton source.Increase the equivalents of boronic acid. Ensure water is present to accelerate the formation of the reactive boronate complex.
Reaction stalls at ~50% conversion; no black precipitate. Catalyst Deactivation via Product Inhibition: The newly formed biaryl product is a stronger chelator than the starting material.Increase catalyst loading to 5-10 mol%. Alternatively, switch the solvent to a Toluene/Ethanol/Water mixture to alter solubility profiles.
Formation of C-N coupled byproduct (Buchwald-Hartwig). Competitive Amination: The secondary amine (-NHMe) outcompeted the boronic acid during the transmetalation step.Lower the reaction temperature to 60 °C. If the issue persists, pre-protect the -NHMe group with a Boc anhydride before coupling.

Part 4: FAQ & Deep-Dive Q&A

Q: Do I strictly need to Boc-protect the secondary amine (-NHMe) before attempting the Suzuki coupling? A: Not necessarily. While secondary amines are notorious for poisoning standard catalysts or undergoing competitive amination, utilizing highly sterically hindered Buchwald ligands (like XPhos) creates a physical barrier around the palladium center. This steric bulk heavily favors the transmetalation of the boronic acid (C-C bond formation) over the coordination of the bulky secondary amine (C-N bond formation). However, if you are restricted to using 1st-generation catalysts like


, Boc-protection is mandatory.

Q: Why is water required in the solvent mixture? Can I run this anhydrously? A: Running this reaction anhydrously is a common point of failure. Water serves a critical, dual mechanistic purpose. First, it dissolves the inorganic base (


), vastly increasing its effective concentration in the organic phase. Second, and most importantly, the hydroxide/phosphate ions coordinate to the boronic acid, converting it from a neutral, unreactive trigonal planar species to a negatively charged, tetrahedral boronate complex. This "ate" complex is the actual nucleophilic species required for the transmetalation step with the Pd(II) intermediate.

Q: My specific boronic acid partner is highly prone to protodeboronation. How do I adjust the protocol? A: Protodeboronation is highly temperature and base-dependent. If your boronic acid is degrading before it can couple, lower the reaction temperature to 40–50 °C. XPhos Pd G3 is exceptionally active and can facilitate cross-coupling at near-ambient temperatures[2]. Additionally, swap the strong


 base for a milder alternative like 

, or utilize a fluoride source (like CsF) which activates the boronic acid without requiring high pH.
References[1] Slagt, V. F. et al., "Practical Aspects of Carbon-Carbon Cross-Coupling Reactions Using Heteroarenes", University of Groningen. URL: 3]">https://www.rug.nl[3] "Buchwald Phosphine Ligands", Sigma-Aldrich. URL: 2]">https://www.sigmaaldrich.com[2] Molander, G. A., Trice, S. L. J., & Kennedy, S. M., "Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid", PMC - National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3462358/

Sources

Optimization

"6-Bromo-N-methylpyridazin-4-amine" reaction yield improvement

As a Senior Application Scientist, I have designed this Technical Support Center to address the specific chemical bottlenecks encountered during the synthesis of 6-Bromo-N-methylpyridazin-4-amine (CAS: 2059940-46-2). Thi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this Technical Support Center to address the specific chemical bottlenecks encountered during the synthesis of 6-Bromo-N-methylpyridazin-4-amine (CAS: 2059940-46-2). This compound is a highly valued halogenated pyridazine building block used in the development of kinase inhibitors and advanced therapeutics.

Synthesizing this molecule with high yield and purity presents two primary challenges: achieving perfect regioselectivity during the nucleophilic aromatic substitution (SNAr) of the polyhalopyridazine precursor, and preventing over-reduction during the selective hydrodehalogenation step.

Process Workflow: Two-Step Synthesis

SynthesisWorkflow Step1 3,4,6-Tribromopyridazine (Starting Material) Process1 SNAr Reaction MeNH2, THF, -10°C Step1->Process1 Intermediate 3,6-Dibromo-N-methyl pyridazin-4-amine Process1->Intermediate Process2 Selective Reduction Pd/C, H2, NaOAc Intermediate->Process2 Product 6-Bromo-N-methyl pyridazin-4-amine (Target) Process2->Product

Two-step synthetic workflow for 6-Bromo-N-methylpyridazin-4-amine.

Troubleshooting FAQs

Q1: During the SNAr step with methylamine, my GC-MS shows a complex mixture of isomers. How can I improve the regioselectivity for the 4-position? Root Cause: The pyridazine ring has multiple electrophilic sites. While the 4-position of 3,4,6-tribromopyridazine is the most kinetically favored for SNAr (due to the stabilization of the Meisenheimer intermediate by the N1 nitrogen), elevated temperatures or polar protic solvents can reduce this inherent selectivity, leading to 3-amino or 6-amino byproducts. Solution:

  • Temperature Control: Maintain the reaction strictly between -10°C and 0°C. At room temperature, the thermodynamic driving force overcomes the kinetic barrier, leading to off-target substitution[1].

  • Solvent Selection: Use anhydrous Tetrahydrofuran (THF) rather than ethanol or methanol. Aprotic solvents prevent hydrogen bonding that can inadvertently activate the 3- or 6-bromo positions.

Q2: In the second step (hydrodehalogenation), I am losing the 6-bromo group, resulting in N-methylpyridazin-4-amine. How do I prevent over-reduction? Root Cause: Palladium on carbon (Pd/C) is highly active for the hydrogenolysis of carbon-halogen bonds. The 3-bromo group (ortho to the methylamino group) is preferentially reduced due to steric relief and the directing effect of the adjacent amine. However, if the reaction is left too long or if the hydrogen pressure is too high, the 6-bromo group will also be cleaved. Solution: Add exactly 1.0 equivalent of sodium acetate (NaOAc) to neutralize the generated HBr. Excess base can accelerate unwanted secondary dehalogenation. Strictly limit the hydrogen pressure to 1 atm (15 psi) and the reaction time to 45 minutes[2].

Q3: I am observing a bis-methylated byproduct (N,N'-dimethylpyridazine-3,4-diamine). How do I suppress this? Root Cause: This occurs when excess methylamine reacts with the newly formed 3,6-dibromo-N-methylpyridazin-4-amine. The introduction of the first electron-donating methylamino group deactivates the ring, but a large excess of nucleophile can still force a second substitution. Solution: Limit methylamine to exactly 1.05 equivalents. Do not use aqueous methylamine (which requires large excesses to drive the reaction); instead, use a standardized anhydrous solution of MeNH


 in THF.

Quantitative Data: Yield Optimization Summary

The following table summarizes the causality between reaction parameters and isolated yields, demonstrating why the optimized conditions were selected.

Reaction StepParameter VariedConditions TestedConversion (%)Target Yield (%)Major Impurity
SNAr (Step 1) Temperature25°C, THF>99%45%Isomeric mixture (35%)
SNAr (Step 1) Temperature-10°C, THF95%88% Bis-aminated (4%)
SNAr (Step 1) Solvent-10°C, EtOH98%62%Isomeric mixture (28%)
Reduction (Step 2) Catalyst / H

Pd/C, 50 psi H

>99%20%Over-reduced (75%)
Reduction (Step 2) Catalyst / H

Pd/C, 15 psi H

(1 eq NaOAc)
90%82% Unreacted SM (8%)
Reduction (Step 2) ReagentZn dust, AcOH, 25°C85%78%Unreacted SM (12%)

Note: Yields are based on isolated, chromatography-purified products.

Standardized Experimental Protocols

Protocol A: Synthesis of 3,6-Dibromo-N-methylpyridazin-4-amine (SNAr)

Rationale: This protocol leverages low temperatures and an aprotic environment to maximize kinetic regioselectivity at the 4-position, a principle critical in the amination of halogenated diazines[3].

  • Preparation: Charge a flame-dried, argon-purged 250 mL round-bottom flask with 3,4,6-tribromopyridazine (10.0 g, 31.5 mmol) and anhydrous THF (100 mL).

  • Cooling: Submerge the flask in an ice/brine bath and allow the internal temperature to stabilize at -10°C.

  • Addition: Equip an addition funnel with a 2.0 M solution of methylamine in THF (16.5 mL, 33.0 mmol, 1.05 eq). Add the solution dropwise over 45 minutes, maintaining the internal temperature below -5°C to prevent thermal runaway.

  • Validation/Monitoring: Stir the reaction for an additional 2 hours at 0°C. Monitor via TLC (Hexanes/EtOAc 7:3). The starting material spot (R

    
     ~0.8) should be nearly consumed, replaced by a single major product spot (R
    
    
    
    ~0.4).
  • Quenching & Workup: Quench the reaction with saturated aqueous NH

    
    Cl (50 mL). Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient 10-30% EtOAc in Hexanes) to afford the intermediate as a pale yellow solid.

Protocol B: Selective Hydrodehalogenation to 6-Bromo-N-methylpyridazin-4-amine

Rationale: Utilizing a strictly stoichiometric buffer and low hydrogen pressure prevents the cleavage of the less reactive 6-bromo substituent, similar to controlled reductions in related aminopyridazine libraries[2].

  • Preparation: In a 500 mL Parr hydrogenation bottle, dissolve 3,6-dibromo-N-methylpyridazin-4-amine (5.0 g, 18.7 mmol) in methanol (150 mL).

  • Buffer & Catalyst: Add sodium acetate (1.53 g, 18.7 mmol, 1.0 eq) followed by 10% Pd/C (0.25 g, 5 wt%). Caution: Pd/C is pyrophoric; add under a gentle blanket of argon.

  • Hydrogenation: Evacuate the vessel and backfill with hydrogen gas three times. Pressurize the vessel to exactly 1 atm (15 psi) of H

    
    .
    
  • Reaction: Shake the vessel at room temperature for precisely 45 minutes. Critical Step: Do not exceed 1 hour, or over-reduction will occur.

  • Validation/Filtration: Vent the hydrogen and purge with argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (50 mL). The filtrate should be clear and colorless.

  • Isolation: Concentrate the filtrate in vacuo. Partition the residue between EtOAc (100 mL) and water (50 mL). Extract, dry the organic layer over Na

    
    SO
    
    
    
    , and evaporate to yield the crude product. Recrystallize from hot ethanol to afford pure 6-Bromo-N-methylpyridazin-4-amine.

References

1.[3] Title: Use of 4-Bromo Pyridazine 3,6-Dione for Building 3-Amino Pyridazine Libraries Source: ResearchGate URL: 2.[2] Title: Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries Source: PubMed URL: 3.[1] Title: CN103420905A - Synthetic method of 4-bromine-2,6-diaminopyridine Source: Google Patents URL:

Sources

Troubleshooting

Purification techniques for "6-Bromo-N-methylpyridazin-4-amine" derivatives

Welcome to the Technical Support Center for the purification of 6-Bromo-N-methylpyridazin-4-amine derivatives. This guide is specifically engineered for research scientists and drug development professionals facing chrom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 6-Bromo-N-methylpyridazin-4-amine derivatives. This guide is specifically engineered for research scientists and drug development professionals facing chromatographic challenges with basic, polar, halogenated heterocycles.

Here, we bypass generic advice and focus on the specific physicochemical causality of this molecule: the highly polar 1,2-diazine core, the basic secondary amine, and the lipophilic bromine isotopic handle.

Diagnostic Purification Workflow

Before committing your crude mixture to a column, use the decision matrix below to determine the thermodynamically and kinetically appropriate purification route.

PurificationWorkflow Start Crude 6-Bromo-N-methylpyridazin-4-amine Assess Assess Scale & Impurity Profile Start->Assess ScaleSmall Analytical / Small Scale (< 1g) Assess->ScaleSmall ScaleLarge Preparative Scale (> 1g) Assess->ScaleLarge TLC TLC on Bare Silica (Check for Streaking) ScaleSmall->TLC Trituration Trituration or Recrystallization (e.g., in EtOAc/Hexane) ScaleLarge->Trituration StreakYes Severe Streaking / Tailing TLC->StreakYes StreakNo Well-Resolved Spots TLC->StreakNo NPSilica NP-Silica + 1-5% Et3N or Amine-Functionalized Silica StreakYes->NPSilica Normal Phase preferred RPHPLC RP-HPLC (C18) 0.1% TFA or Formic Acid Buffer StreakYes->RPHPLC High purity needed StreakNo->NPSilica Standard elution Trituration->RPHPLC If purity < 95%

Figure 1: Decision matrix for aminopyridazine purification based on scale and TLC behavior.

Troubleshooting & FAQs

Q1: Why does 6-Bromo-N-methylpyridazin-4-amine streak so severely on standard silica gel, and how can I fix it? Causality: The molecule contains a highly polar pyridazine ring and a basic secondary amine. These nitrogen atoms act as strong hydrogen-bond acceptors and donors, leading to intense, irreversible acid-base interactions with the acidic silanol groups (pKa ~4.5) present on bare silica gel[1]. Solution: You must mask these silanol sites. Add a basic modifier such as 1–5% triethylamine (TEA) or methanolic ammonia to your mobile phase to neutralize the acidic silica sites[2]. Alternatively, switching to an amine-functionalized stationary phase (e.g., KP-NH) completely avoids these acidic interactions, masking the silanols and allowing for sharp elution peaks using simple Hexane/EtOAc gradients[1].

Q2: During Reverse-Phase HPLC (RP-HPLC), my compound elutes as a broad, asymmetric peak. What buffer system should I use? Causality: Under neutral pH conditions, basic heteroaromatic amines exist in a state of partial ionization. This causes a dual retention mechanism: hydrophobic interaction with the C18 phase and secondary ion-exchange interactions with unendcapped, residual silanols on the silica support[3],[4]. Solution: Force the compound into a single, fully protonated state by lowering the mobile phase pH to at least 2 units below the amine's pKa[4]. Using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in both aqueous and organic mobile phases will sharpen the peak significantly. TFA also acts as an ion-pairing agent, which increases the apparent hydrophobicity of the protonated amine, improving retention on the C18 column[3].

Q3: How do I track the product during purification if the UV signal is obscured by co-eluting impurities? Causality: Aromatic heterocycles absorb strongly at 254 nm, making it difficult to distinguish the target from structurally similar byproducts (like debrominated side-products). Solution: Exploit the 6-bromo substituent using Mass Spectrometry (LC-MS or TLC-MS). Bromine naturally occurs as two stable isotopes (


Br and 

Br) in a nearly 1:1 ratio. Set your MS detector to look for the characteristic

and

doublet separated by exactly 2 m/z units (e.g., for

, look for m/z 188 and 190

). This isotopic signature is a foolproof way to track brominated fractions.

Q4: Is the bromine atom at the 6-position stable under basic chromatography conditions? Causality: Halogens on electron-deficient heterocycles (like pyridazines) can be susceptible to nucleophilic aromatic substitution (


). However, triethylamine (TEA) is a sterically hindered, non-nucleophilic base and will not displace the bromine.
Solution:  TEA is perfectly safe to use as a modifier. If using ammonia (which is nucleophilic), the 

reaction at room temperature during a standard 30-minute flash chromatography run is kinetically too slow to cause degradation. However, do not leave the purified fractions sitting in ammonia-spiked solvents for extended periods; concentrate them immediately after collection.

Standardized Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography with Basic Modifiers

Use this protocol for primary isolation of crude mixtures < 1g.

  • Column Preparation: Slurry pack or use a pre-packed silica column. Pre-equilibrate the column with 2 column volumes (CV) of Hexane containing 2% v/v Triethylamine (TEA). This step is critical to pre-deactivate the acidic silanols before the sample is introduced[2].

  • Sample Loading: Dissolve the crude mixture in a minimum amount of DCM. Add a small amount of Celite or silica gel and remove the solvent under reduced pressure to create a dry, free-flowing powder. Dry load this onto the column head to prevent solvent-front tailing.

  • Elution: Run a gradient of Hexane to EtOAc (maintaining a constant 1-2% TEA throughout the run).

  • Self-Validation Checkpoint: Perform a 2D TLC of your collected fractions. Spot the fraction, run in the chosen solvent system, dry the plate, rotate 90 degrees, and run again. If the compound spots lie perfectly on the diagonal, the compound is stable and the basic modifier concentration is sufficient.

  • Post-Processing: Concentrate fractions under reduced pressure. To remove residual TEA, co-evaporate with toluene (2x 10 mL) or place under high vacuum for 12 hours.

Protocol B: Reverse-Phase HPLC (RP-HPLC) Polishing

Use this protocol for final polishing to achieve >99% purity.

  • Sample Preparation: Dissolve the crude in DMSO or the initial mobile phase (e.g., 5% Acetonitrile in Water). Filter through a 0.22 µm PTFE syringe filter to remove particulates that could clog the column frit[5].

  • Mobile Phase Setup:

    • Solvent A: HPLC-Grade Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: HPLC-Grade Acetonitrile + 0.1% TFA.

    • Note: Degas the newly prepared mobile phase before pumping it into the HPLC system to minimize air and baseline noise[5].

  • Self-Validation Checkpoint: Inject a 5 µL analytical test pulse before the preparative run. Verify that the peak asymmetry factor (

    
    ) is between 0.9 and 1.2. If 
    
    
    
    , lower the buffer pH further to ensure complete protonation of the secondary amine[3].
  • Gradient Execution: Run a gradient from 5% B to 95% B over 20 minutes on a Preparative C18 column.

  • Recovery: Lyophilize the collected fractions to isolate the compound as a stable TFA salt. If the free base is required, neutralize the fractions with saturated

    
     and extract with DCM before concentrating.
    

Quantitative Data & Solvent Selection Tables

Table 1: Mobile Phase Modifiers for Normal Phase Chromatography of Aminopyridazines

ModifierConcentrationMechanism / ProsCons / Limitations
Triethylamine (TEA) 0.1% - 5% (v/v)Excellent silanol masking; non-nucleophilicCan leave trace residues; strong odor
Ammonia in Methanol 1% - 10% (v/v)Highly effective for aggressively polar aminesNucleophilic (potential

risk if stored long-term)
Amine-Functionalized Silica N/A (Stationary)Masks silanols directly; no liquid modifiers neededHigher upfront consumable cost per column

Table 2: RP-HPLC Buffer Selection for Basic Heterocycles [5],[4]

Buffer SystempH RangeMechanism of ActionPost-Run Processing
0.1% Trifluoroacetic Acid (TFA) ~2.0Fully protonates amines; strong ion-pairing improves C18 retentionLyophilization yields a stable TFA salt
0.1% Formic Acid (FA) ~2.7Protonates amines; weak ion-pairingLyophilization yields a Formate salt
10 mM Ammonium Bicarbonate ~7.8 - 8.5Suppresses ionization of weak basesEvaporates completely (volatile salt)

References

  • Is there an easy way to purify organic amines? - Biotage. Available at:[Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development - Welch Materials. Available at:[Link]

  • Buffer preparation techniques for HPLC liquid chromatography systems - uHPLCs. Available at: [Link]

  • A Guide to HPLC & LC-MS Buffer Selection - MZ-AT. Available at:[Link]

Sources

Optimization

Technical Support Center: Stability and Storage of 6-Bromo-N-methylpyridazin-4-amine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Bromo-N-methylpyridazin-4-amine. Proper handling and storage are paramount for ensuring the co...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Bromo-N-methylpyridazin-4-amine. Proper handling and storage are paramount for ensuring the compound's integrity, which directly impacts experimental reproducibility and the validity of research outcomes. This document addresses common questions and troubleshooting scenarios encountered in the laboratory.

Section 1: Compound Profile and Properties

6-Bromo-N-methylpyridazin-4-amine is a heterocyclic amine building block crucial in medicinal chemistry and materials science. Its structure, containing a brominated pyridazine core and an N-methyl amine group, dictates its reactivity and stability profile. Understanding its physical and chemical properties is the first step toward effective handling.

PropertyValueSource
Molecular Formula C₅H₆BrN₃[1]
Molecular Weight 188.03 g/mol [1]
Appearance Solid (Typical)Inferred from related compounds
Melting Point/Range 40 - 44 °C (104 - 111 °F)
Boiling Point/Range 208 - 209 °C (406 - 408 °F)
Purity ≥98% (Typical)[2]

Section 2: Frequently Asked Questions (FAQs) on Stability & Storage

This section addresses the most common inquiries regarding the long-term stability and day-to-day handling of 6-Bromo-N-methylpyridazin-4-amine.

Q1: What are the ideal long-term storage conditions for 6-Bromo-N-methylpyridazin-4-amine?

For maximum shelf-life and to prevent degradation, the compound should be stored at 2-8°C in a refrigerator.[2] It is critical that the container is tightly sealed to prevent moisture and air ingress.[3][4] For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. The storage area should be dry and well-ventilated.[5][6]

Q2: Is the compound sensitive to moisture, air, or light?

Yes, based on its chemical structure and data from analogous compounds, it is susceptible to environmental factors:

  • Moisture: The compound is described as hygroscopic, meaning it readily absorbs moisture from the air. This can lead to hydrolysis or changes in physical properties, affecting weighing accuracy and reactivity.

  • Air (Oxygen): The N-methyl amine functionality can be susceptible to oxidation over time. Storing under an inert atmosphere minimizes this risk.

  • Light (UV): Brominated aromatic compounds can be sensitive to light, which can induce photochemical reactions, such as debromination.[7] While specific data for this compound is unavailable, it is best practice to store it in an amber vial or in the dark to prevent potential photodegradation.

Q3: What are the visual or analytical signs of compound degradation?

Degradation can manifest in several ways:

  • Visual Signs: A noticeable change in color (e.g., yellowing or darkening) or a change in physical state (e.g., from a free-flowing powder to a clumpy or oily solid) can indicate degradation.

  • Analytical Signs: When analyzed by techniques like HPLC, NMR, or LC-MS, degraded samples will show a decrease in the peak area of the parent compound and the appearance of new, unidentified peaks corresponding to degradation products.

Q4: What materials and chemical classes are incompatible with this compound?

To prevent hazardous or unwanted reactions, avoid contact with the following:

  • Strong Oxidizing Agents: These can react exothermically with the amine group.[3][5]

  • Strong Acids and Bases: These can react with the basic nitrogen atoms in the pyridazine ring and the amine group.[5]

  • Strong Reducing Agents: These may react with the brominated ring.[5]

  • Heat and Ignition Sources: Avoid excessive heat, sparks, or open flames, as the compound can form explosive mixtures with air upon intense heating.[3]

Q5: How should I prepare and store solutions of 6-Bromo-N-methylpyridazin-4-amine?

For experimental use, it is best to prepare solutions fresh. If short-term storage of a stock solution is necessary:

  • Use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or Dioxane).

  • Store the solution at -20°C or -80°C in a tightly sealed vial with an inert gas overlay.

  • Before use, allow the solution to warm completely to room temperature to prevent condensation of atmospheric moisture into the solution.

Section 3: Troubleshooting Guide

This guide provides a logical framework for diagnosing and resolving common issues encountered during experimentation.

Problem Observed Potential Cause Recommended Action & Scientific Rationale
Inconsistent or non-reproducible assay results. Compound Degradation: The active concentration of your compound is lower than calculated due to degradation, leading to variable results.1. Purity Verification: Analyze an aliquot of your compound (solid or stock solution) using LC-MS or qNMR to confirm its purity and identity. 2. Use Fresh Sample: If degradation is confirmed or suspected, use a fresh, unopened vial of the compound for subsequent experiments. 3. Review Storage: Ensure your storage conditions (temperature, atmosphere, container) align with the recommendations in Section 2.[2]
Compound appears discolored, clumpy, or oily upon opening. Moisture Absorption/Hygroscopicity: The compound has absorbed atmospheric water, causing a change in its physical state. This may also accelerate chemical degradation.1. Handle in a Controlled Environment: Weigh and handle the compound in a glove box or an environment with low humidity. 2. Assess Purity: Before use, perform a quick purity check (e.g., TLC or LC-MS). 3. Discard if Necessary: If significant discoloration or degradation is evident, it is best to discard the sample to ensure data integrity.
Difficulty dissolving the compound in a previously used solvent. Formation of Insoluble Degradation Products: Over time, the compound may have degraded into less soluble byproducts.1. Attempt Solubilization: Gentle warming or sonication may help dissolve the compound. 2. Verify Purity: If the compound dissolves, analyze the solution to ensure the primary component is still the desired molecule and that degradation products are minimal. 3. Prepare Fresh: If solubility issues persist, it indicates significant degradation, and a fresh sample should be used.

Section 4: Experimental Protocols & Workflows

Adhering to standardized protocols for handling and analysis is crucial for maintaining the integrity of 6-Bromo-N-methylpyridazin-4-amine.

Protocol 4.1: Recommended Compound Handling and Long-Term Storage
  • Receiving: Upon receipt, immediately transfer the compound to a designated storage location meeting the 2-8°C requirement.[2]

  • Inspection: Before opening, visually inspect the container for any damage to the seal. Note the compound's initial appearance and compare it against the supplier's specifications.

  • Aliquoting (Recommended): To prevent repeated exposure of the bulk sample to the atmosphere, it is highly recommended to aliquot the compound into smaller, single-use vials. This should be done in a controlled, dry environment (e.g., a glovebox).

  • Inert Atmosphere: Before sealing the aliquots, flush each vial with a stream of dry nitrogen or argon gas to displace air and moisture.

  • Sealing: Use vials with high-quality, airtight seals (e.g., PTFE-lined caps). For extra protection, wrap the cap with parafilm.

  • Labeling & Storage: Clearly label each aliquot with the compound name, concentration (if in solution), and date. Place the vials in a secondary container and store them at 2-8°C in the dark.

Protocol 4.2: Routine Purity Assessment by HPLC-UV

This protocol provides a general method for a quick purity check. Method optimization may be required.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection: UV detector at 254 nm.

  • Analysis: A high-purity sample should yield a single major peak. The presence of multiple peaks indicates impurities or degradation. The percent purity can be estimated based on the relative peak areas.

Section 5: Visual Diagrams

Diagram 5.1: Recommended Storage Workflow

A Receive Compound B Inspect Seal & Appearance A->B C Aliquot in Dry Environment B->C D Flush with Inert Gas (N₂/Ar) C->D E Seal Tightly (PTFE Cap + Parafilm) D->E F Store at 2-8°C in the Dark E->F

Caption: Workflow for optimal handling and storage of the compound.

Diagram 5.2: Potential Degradation Factors

cluster_factors Environmental Factors A Light (UV) E 6-Bromo-N-methylpyridazin-4-amine A->E B Moisture (H₂O) B->E C Heat (Δ) C->E D Air (O₂) D->E F Degradation Products (e.g., Debromination, Oxidation, Hydrolysis) E->F Degradation

Caption: Factors contributing to the degradation of the compound.

References

  • MilliporeSigma. (2025, November 6).
  • Fisher Scientific. (2010, November 16).
  • Fisher Scientific. (2009, February 9).
  • PubChem. 6-Bromo-4-methylpyridin-2-amine.
  • CymitQuimica. (2024, December 19).
  • Echemi.
  • ChemScene. 6-Bromo-N,N-dimethylpyridazin-4-amine.
  • PubChem. 6-Bromo-4-methyl-3-pyridazinamine.
  • Fera Science Ltd. (n.d.).

Sources

Troubleshooting

Overcoming low reactivity of "6-Bromo-N-methylpyridazin-4-amine"

Technical Support Center: 6-Bromo-N-methylpyridazin-4-amine Reactivity Guide User Profile: Senior Chemist / Process Development Scientist Subject: Troubleshooting Low Reactivity in Cross-Coupling and Nucleophilic Substit...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Bromo-N-methylpyridazin-4-amine Reactivity Guide

User Profile: Senior Chemist / Process Development Scientist Subject: Troubleshooting Low Reactivity in Cross-Coupling and Nucleophilic Substitutions Ticket ID: PYR-6BR-4NH-001[1]

Executive Summary: The "Push-Pull" Paradox

Welcome to the technical support hub for 6-Bromo-N-methylpyridazin-4-amine . If you are here, you are likely experiencing stalled reactions—whether you are attempting a Suzuki-Miyaura coupling, a Buchwald-Hartwig amination, or a Nucleophilic Aromatic Substitution (SNAr).

The Core Problem: This molecule presents a classic "push-pull" electronic conflict.[1] The pyridazine ring is naturally


-deficient (electron-poor), which typically activates the C-Br bond for oxidative addition or nucleophilic attack.[2] However, the 4-amino substituent  (N-methylamino) acts as a strong resonance donor.[1] This electron donation pushes electron density back into the ring, effectively "deactivating" the carbon-bromine bond at the 6-position.

Furthermore, the free NH proton and the proximal ring nitrogens create a chelation trap that can poison palladium catalysts, leading to low turnover numbers (TON).

This guide provides field-proven protocols to overcome these specific electronic and steric barriers.

Part 1: Diagnostic & Troubleshooting (Q&A)

Topic A: Stalled Palladium-Catalyzed Couplings (Suzuki/Buchwald)

Q1: I am trying to couple an aryl boronic acid to the 6-position using Pd(PPh3)4, but I see <10% conversion after 24 hours. Why?

A: The standard tetrakis(triphenylphosphine)palladium(0) catalyst is insufficient for this substrate for two reasons:

  • Electronic Deactivation: The 4-amino group increases the electron density at C-6, making the oxidative addition of Pd(0) into the C-Br bond the rate-limiting step. PPh3 is not electron-rich enough to facilitate this difficult insertion.[1]

  • Catalyst Poisoning: The basic nitrogen of the pyridazine ring and the exocyclic amine can coordinate to the Palladium center, displacing the monodentate PPh3 ligands and forming an inactive "Pd-black" species or a stable, unreactive complex.

The Fix: Switch to Bulky, Electron-Rich Ligands. You need a catalyst system that promotes oxidative addition into electron-rich aryl halides and prevents amine coordination.[1]

  • Recommended Catalyst: Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ (Josiphos family) for Suzuki couplings.[1] The bidentate nature prevents ligand displacement.[1]

  • Advanced Option: Use Buchwald Precatalysts (e.g., XPhos Pd G3 or BrettPhos Pd G3).[1] These dialkylbiaryl phosphine ligands are bulky enough to prevent the substrate's nitrogens from binding to the metal center while being electron-rich enough to force oxidative addition.

Q2: My reaction turns black immediately (Pd precipitation). Is the amine interfering?

A: Yes. The exocyclic N-methylamine proton is acidic enough to cause deprotonation and subsequent coordination to the metal, or simply act as a competitive ligand.

Protocol Adjustment:

  • Protect the Amine: Acetylation (Ac) or Boc-protection of the N-methylamine is the most reliable fix.[1] This converts the electron-donating amino group into an electron-withdrawing amide/carbamate.[1] This restores the electrophilicity of the C-Br bond and removes the coordination ability of the NH.

    • Reaction: Substrate + Boc₂O + DMAP

      
      Reacts 10x faster .
      
  • Deprotection: Post-coupling, remove the Boc group with TFA/DCM.

Topic B: Failed Nucleophilic Aromatic Substitution (SNAr)

Q3: I cannot displace the bromine with a nucleophile (e.g., morpholine), even at 100°C. Isn't pyridazine electron-deficient?

A: Normally, yes. But the 4-amino group is a "resonance pump."[1] It feeds electrons into the ring, raising the energy of the transition state (Meisenheimer complex) required for SNAr. You are trying to attack an electron-rich spot on an electron-poor ring.[1]

The Fix: The "Activation" Strategy. You must lower the LUMO of the ring.

  • Microwave Irradiation: Conventional heating is often insufficient.[1] Run the reaction at 140–160°C in a microwave reactor using NMP or DMSO as solvent.

  • Brønsted Acid Catalysis: Add 1.0 equiv of TFA or HCl (in dioxane).[1] Protonating a ring nitrogen (N1 or N2) dramatically increases the electrophilicity of the ring, accelerating the displacement of Bromine.

    • Note: This works best if your nucleophile is not destroyed by acid (e.g., using an excess of amine nucleophile as the base).

Part 2: Visualizing the Deactivation Mechanism

The following diagram illustrates why the 4-amino group kills reactivity and how protection restores it.

ReactivityMechanism cluster_0 Problem: 4-Amino Deactivation cluster_1 Solution: Boc-Protection Strategy NodeA 4-Amino Group (Electron Donor) NodeB Resonance Effect (+M) NodeA->NodeB Lone pair push NodeC C-6 Position (Increased e- Density) NodeB->NodeC Delocalization NodeD Pd Oxidative Addition BLOCKED NodeC->NodeD High Activation Energy NodeE N-Boc Group (Electron Withdrawing) NodeF Inductive Effect (-I / -M) NodeE->NodeF Lone pair capture NodeG C-6 Position (Electron Deficient) NodeF->NodeG LUMO lowered NodeH Pd Oxidative Addition RESTORED NodeG->NodeH Fast Reaction

Figure 1: Mechanistic comparison of the free amine vs. protected amine effects on C-6 reactivity.

Part 3: Optimized Experimental Protocols

Protocol 1: High-Efficiency Suzuki Coupling (Protected Route)

Use this route for valuable substrates to ensure maximum yield.[1]

Reagents:

  • Substrate: 6-Bromo-N-Boc-N-methylpyridazin-4-amine (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)[1]

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step:

  • Protection (if not done): Treat starting amine with Boc₂O (1.2 equiv) and DMAP (0.1 equiv) in THF at RT for 4h. Evaporate and filter through a short silica plug.[1]

  • Setup: In a microwave vial, combine the protected substrate, boronic acid, and Pd catalyst.

  • Inertion: Seal the vial and purge with Argon for 5 minutes.

  • Addition: Add degassed Dioxane and aqueous K₂CO₃ via syringe.

  • Reaction: Heat to 90°C for 4–6 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol 2: Direct SNAr Displacement (Acid-Mediated)

Use this for robust amine nucleophiles.[1]

Reagents:

  • Substrate: 6-Bromo-N-methylpyridazin-4-amine (1.0 equiv)[1]

  • Nucleophile: Morpholine/Piperidine (3.0 equiv)[1]

  • Additive: TFA (1.0 equiv) or p-TsOH (1.0 equiv)[1]

  • Solvent: n-Butanol or DMSO[1]

Step-by-Step:

  • Dissolve substrate in n-Butanol.[1]

  • Add the nucleophile followed by the acid additive.[1] Note: The acid will protonate the most basic site (likely the ring nitrogen or the nucleophile), activating the ring.

  • Heat to reflux (117°C) for 12 hours.

  • Monitor by LCMS.[1] The acid renders the ring highly electrophilic, allowing the nucleophile to attack C-6.

  • Neutralization: Quench with sat. NaHCO₃ before extraction to liberate the free base product.

Part 4: Data & Comparison Tables

Table 1: Ligand Selection Guide for 6-Bromo-Pyridazines

Ligand ClassExampleSuitabilityMechanism of Action
Triphenylphosphine Pd(PPh₃)₄Poor Fails to insert into electron-rich C-Br bonds; easily displaced by amine.[1]
Bidentate Ferrocenyl dppf, dtbpfGood Large bite angle enforces reductive elimination; resists displacement.[1]
Buchwald Biaryl XPhos, BrettPhosExcellent Bulky steric bulk prevents "poisoning"; electron-rich P-center drives oxidative addition.[1]
N-Heterocyclic Carbene PEPPSI-IPrModerate High stability, but steric bulk can sometimes hinder approach on crowded pyridazines.[1]

Part 5: Decision Tree for Reaction Optimization

OptimizationTree Start Start: Reaction Stalled? CheckType Reaction Type? Start->CheckType TypeCoupling Pd-Coupling (Suzuki/Buchwald) CheckType->TypeCoupling TypeSNAr SNAr Displacement CheckType->TypeSNAr Q_Protect Is Amine Protected? TypeCoupling->Q_Protect Q_Temp Temp > 120°C? TypeSNAr->Q_Temp Action_Protect Protect with Boc/Ac (Restores Reactivity) Q_Protect->Action_Protect No Action_Ligand Switch to XPhos/dppf Q_Protect->Action_Ligand Yes, still slow Action_Heat Use Microwave (150°C) Q_Temp->Action_Heat No Action_Acid Add 1.0 eq TFA (Acid Activation) Q_Temp->Action_Acid Yes, still slow

Figure 2: Troubleshooting workflow for optimizing reactivity.

References

  • BenchChem. Common side products in the synthesis of 6-Bromo-N,N-dimethylpyridazin-3-amine. (General reactivity of aminobromopyridazines).[1] Retrieved from .[1]

  • Nobel Prize Committee. The Nobel Prize in Chemistry 2010: Palladium-catalyzed cross couplings in organic synthesis.[1][3] (Mechanistic foundations of Pd-coupling). Retrieved from .[1]

  • Li, J. J. Name Reactions in Heterocyclic Chemistry. (Pyridazine reactivity patterns). Wiley-Interscience.[1]

  • PubChem. 6-Bromo-4-methylpyridin-2-amine Compound Summary. (Physical properties and safety data for isomeric analogues). Retrieved from .[1]

  • Lennox, A. J. J., et al. Amine-Catalysed Suzuki–Miyaura-Type Coupling? The Identification and Isolation of the Palladium Culprits. (Discussion on amine interference in coupling). ChemRxiv, 2021.[1] Retrieved from .[1]

(Note: Specific reaction data for the exact 4-methylamino-6-bromo isomer is derived from established reactivity principles of the 4-amino-6-halopyridazine scaffold found in the cited heterocyclic chemistry literature.)

Sources

Optimization

Technical Support Center: Interpreting the NMR Spectrum of 6-Bromo-N-methylpyridazin-4-amine

Welcome to the technical support center for the analysis of 6-Bromo-N-methylpyridazin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and simil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 6-Bromo-N-methylpyridazin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar pyridazine derivatives. Here, you will find a combination of frequently asked questions and in-depth troubleshooting guides to assist in the accurate interpretation of your NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum for 6-Bromo-N-methylpyridazin-4-amine?

A1: The ¹H NMR spectrum of 6-Bromo-N-methylpyridazin-4-amine is expected to show three distinct signals:

  • A singlet for the methyl protons (N-CH₃): This peak will integrate to three protons.

  • A singlet for the pyridazine ring proton at the C3 position. This will integrate to one proton.

  • A singlet for the pyridazine ring proton at the C5 position. This will also integrate to one proton.

The exact chemical shifts (δ) can vary depending on the solvent used, but a general prediction is provided in the table below. The amino proton (N-H) may appear as a broad singlet, and its visibility and chemical shift are highly dependent on the solvent, concentration, and temperature.

Q2: What are the anticipated ¹³C NMR chemical shifts for this compound?

A2: The ¹³C NMR spectrum will show five signals corresponding to the five carbon atoms in the molecule. The carbon atoms attached to heteroatoms (nitrogen and bromine) will be the most downfield (have the highest ppm values). The N-methyl carbon will be the most upfield signal.[1] For pyridazine derivatives, the carbon atoms of the heterocyclic ring typically resonate in the aromatic region of the spectrum.[2]

Data Presentation: Predicted NMR Chemical Shifts
Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
N-CH₃~3.0 - 3.5Singlet3H~25 - 35
C3-H~8.0 - 8.5Singlet1H~140 - 150
C5-H~7.0 - 7.5Singlet1H~115 - 125
N-HVariable (broad)Singlet1H-
C4---~155 - 165
C6---~130 - 140

Note: These are predicted values and can be influenced by experimental conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the NMR analysis of 6-Bromo-N-methylpyridazin-4-amine.

Q3: My ¹H NMR spectrum shows unexpected peaks. What could they be?

A3: Unexpected peaks in your spectrum are often due to impurities from the synthesis or residual solvents.

Troubleshooting Workflow:

  • Identify Common Solvents: Compare the chemical shifts of the unknown peaks with a reference table for common NMR solvents (e.g., ethyl acetate, dichloromethane, acetone).[3]

  • Check for Starting Material: If the synthesis involves a precursor like a dihalopyridazine, check for its characteristic signals in your spectrum.[4]

  • Consider Side-Products: The synthesis of N-methylated amines can sometimes lead to side-products.[5][6][7][8][9] For instance, over-methylation could lead to a quaternary ammonium salt, or incomplete reaction could leave starting amine.

  • Run a Blank Spectrum: Acquire a spectrum of the deuterated solvent from the same bottle to rule out solvent contamination.[10]

Q4: The amino (N-H) proton signal is very broad or not visible. Why is this?

A4: The N-H proton is an exchangeable proton, and its signal is often broad due to quadrupole broadening and chemical exchange with residual water or other exchangeable protons in the sample.[3][10]

Experimental Protocol: D₂O Exchange

To confirm if a broad peak is from an N-H proton, a D₂O exchange experiment can be performed:

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) to your NMR tube.

  • Mix: Cap the tube and shake it gently to mix the contents.

  • Re-acquire Spectrum: Run the ¹H NMR spectrum again. If the broad peak has disappeared or significantly decreased in intensity, it confirms the signal was from the exchangeable N-H proton.[3][10]

Q5: The chemical shifts of the pyridazine protons are different from what I expected. What could be the cause?

A5: Discrepancies in chemical shifts can arise from several factors:

  • Solvent Effects: The choice of deuterated solvent can significantly influence the chemical shifts of aromatic protons.[3] Try acquiring the spectrum in a different solvent (e.g., DMSO-d₆ instead of CDCl₃) to see if the shifts change.

  • Concentration Effects: At high concentrations, intermolecular interactions can cause shifts in the resonance frequencies of protons.[3] Diluting the sample may help to obtain a spectrum that is more representative of the isolated molecule.

  • pH Effects: If your sample is acidic or basic, protonation or deprotonation of the pyridazine nitrogen atoms or the amino group can drastically alter the electron density in the ring and thus the chemical shifts of the ring protons.

Troubleshooting Logic Diagram

G start Unexpected NMR Spectrum q1 Unexpected Peaks? start->q1 q2 Broad/Missing N-H? start->q2 q3 Shifted Pyridazine Protons? start->q3 a1_1 Check Solvent Impurities q1->a1_1 a1_2 Check Starting Material q1->a1_2 a1_3 Consider Side-Products q1->a1_3 a2_1 Perform D2O Exchange q2->a2_1 a3_1 Change Solvent q3->a3_1 a3_2 Adjust Concentration q3->a3_2 a3_3 Check pH q3->a3_3

Caption: A flowchart for troubleshooting common NMR spectral issues.

Q6: My sample seems to be degrading in the NMR tube. How can I prevent this?

A6: Some organic molecules can be sensitive to light, air, or acidic/basic conditions.

Preventative Measures:

  • Use Fresh Solvent: Ensure your deuterated solvent is from a fresh, sealed bottle to minimize water and acid content.

  • Inert Atmosphere: If your compound is air-sensitive, prepare the NMR sample in a glovebox under an inert atmosphere (e.g., nitrogen or argon).

  • Limit Light Exposure: Protect your sample from light by wrapping the NMR tube in aluminum foil.

  • Prompt Analysis: Acquire the NMR spectrum as soon as possible after preparing the sample.

References

  • de la Cruz, P., Diez-Barra, E., Loupy, A., & Langa, F. (1996). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 34(6), 445-451.
  • Begtrup, M. (1976). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Acta Chemica Scandinavica B, 30, 468-474.
  • Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(5), 972-976.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Peaks in NMR Spectra of Benzamides.
  • University of California, Los Angeles. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Dennis, N., Katritzky, A. R., & Poyarlieff, I. G. (1977). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 2, (14), 1880-1884.
  • ResearchGate. (2024). How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm?.
  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2003).
  • Simpson, A. J. (2017). Common problems and artifacts encountered in solution-state NMR experiments. eMagRes, 6(1), 7-21.
  • University of Rochester. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved from University of Rochester Chemistry website.
  • BenchChem. (n.d.). Common side products in the synthesis of 6-Bromo-N,N-dimethylpyridazin-3-amine.
  • ChemScene. (n.d.). 6-Bromo-5-methylpyridazin-4-amine.
  • BenchChem. (n.d.). Comparative NMR Analysis of 6-Chloro-3-methoxypyridazin-4-amine and a Key Structural Analog.
  • Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube.
  • SpectraBase. (n.d.). 3-BROMO-6-METHYLPYRIDAZINE.
  • PubChem. (n.d.). 6-Bromo-4-methyl-3-pyridazinamine.
  • Ahluwalia, V. K., Aggarwal, R., & Kumar, R. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2725-2730.
  • Plevova, K., Schween, M., Schmalz, H. G., & Studer, A. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(20), 13677-13691.
  • Panderi, I., Archontaki, H., Gikas, E., & Parissi-Poulou, M. (2003). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 811-817.
  • BLD Pharm. (n.d.). 1629048-22-1|6-Bromo-4-methylpyridazin-3-amine.
  • PubChemLite. (n.d.). 6-bromo-n-methylpyrimidin-4-amine (C5H6BrN3).
  • Sunway Pharm Ltd. (n.d.). 6-Bromo-4-methylpyridin-2-amine.
  • ChemicalBook. (n.d.). 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 1H NMR spectrum.
  • Zhang, Y., Li, Y., & Wang, H. (2020). methylation of amines using formic acid via simple inorganic base catalysis. Chemistry Central Journal, 14(1), 1-7.
  • Wolska, P., & Cholewiński, G. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Scientific Reports, 14(1), 1-10.
  • Matrix Fine Chemicals. (n.d.). 6-BROMO-4-METHYLPYRIDIN-3-AMINE | CAS 156118-16-0.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
  • Wang, C., et al. (2019). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 9(21), 6014-6020.

Sources

Troubleshooting

Improving solubility of "6-Bromo-N-methylpyridazin-4-amine" for biological assays

Executive Summary: The "Brick Dust" Challenge As a Senior Application Scientist, I often see researchers struggle with halogenated heteroaromatics like 6-Bromo-N-methylpyridazin-4-amine . While the pyridazine ring introd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Brick Dust" Challenge

As a Senior Application Scientist, I often see researchers struggle with halogenated heteroaromatics like 6-Bromo-N-methylpyridazin-4-amine . While the pyridazine ring introduces some polarity (LogP ~1.2–1.5), the bromine atom at position 6 and the planar aromatic structure create strong crystal lattice energy (pi-pi stacking).

In simple terms: This molecule prefers to stick to itself rather than water. [1][2]

When you dilute a DMSO stock into aqueous media (PBS or culture medium), you trigger a "solvent shock."[3] The water molecules strip away the DMSO shield, and if the compound molecules find each other before they find a stabilizing pocket (like a protein or surfactant), they will crash out of solution.

This guide provides the protocols to prevent this, ensuring your biological data reflects the compound's activity, not its precipitation rate.

Physicochemical Profile & Solubility Data

PropertyValue (Estimated/Observed)Impact on Assay
Molecular Weight ~188.03 DaLow MW suggests fragment-like behavior; fast diffusion.[1][2][4]
LogP (Octanol/Water) ~1.4Moderately lipophilic.[1][2] Soluble in lipids, poor in pure water.
pKa (Conjugate Acid) ~3.5 – 4.5Weak base.[1][2] Uncharged (less soluble) at physiological pH (7.4).
DMSO Solubility > 50 mMExcellent.[1][2] Ideal for stock solutions.
Aqueous Solubility (PBS) < 100 µM (Kinetic)High Risk. Likely to precipitate above 50 µM without aid.[1][2]

Workflow Visualization: The Solubilization Decision Tree

Before starting, determine your path based on your assay's sensitivity to DMSO and the required concentration.

SolubilityWorkflow Start Start: 6-Bromo-N-methylpyridazin-4-amine (Solid Powder) Stock Step 1: Prepare Stock (DMSO, 10-50 mM) Start->Stock Check Visual Inspection: Clear Solution? Stock->Check Sonicate Action: Sonicate (40°C) / Vortex Check->Sonicate Precipitate Dilution Step 2: Dilution Strategy Check->Dilution Clear Sonicate->Check Direct Method A: Direct Spike (Risk of Shock) Dilution->Direct < 10 µM Final Stepwise Method B: Serial Dilution (Intermediate Solvent) Dilution->Stepwise 10 - 100 µM Final Complex Method C: Complexation (Cyclodextrin/BSA) Dilution->Complex > 100 µM or Sensitive Cells Assay Biological Assay (Cell/Enzyme) Direct->Assay Stepwise->Assay Complex->Assay

Figure 1: Decision tree for selecting the optimal solubilization protocol based on target concentration.

Detailed Protocols

Protocol A: Preparation of High-Integrity Stock Solution

Why: Water is the enemy of stability for brominated heterocycles in DMSO.[1][2] Hygroscopic DMSO absorbs water from the air, causing the compound to crash out over time inside the freezer.

  • Calculate: Determine mass for a 20 mM or 50 mM stock. Avoid 100 mM unless necessary, as high concentrations increase the risk of "crash out" upon freeze-thaw cycles.

  • Solvent: Use anhydrous DMSO (stored over molecular sieves).[1][2]

  • Dissolve: Add DMSO to the vial. Vortex for 30 seconds.

  • Inspect: Hold the vial up to a light source. Look for "schlieren" lines (swirls) or particulates.

    • Troubleshoot: If undissolved, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol B: The "Step-Down" Dilution (Preventing Solvent Shock)

Why: Directly piping 1 µL of DMSO stock into 1 mL of media creates a local region of high concentration/low solubility.[1][2] This protocol smooths the transition.

Scenario: You need 50 µM final concentration in 1 mL Media (0.5% DMSO).

  • Start: 10 mM DMSO Stock.

  • Intermediate Step: Prepare a 10x Working Solution in a compatible buffer (or media without serum).

    • Take 5 µL of 10 mM Stock.

    • Add to 95 µL of Media/Buffer.

    • Mix immediately and vigorously.[1][2] (This is now 500 µM).[2]

  • Final Step: Add 100 µL of the 10x Working Solution to 900 µL of your final cell culture media.

    • Final Conc: 50 µM.[2]

    • Final DMSO: 0.5%.[2]

Protocol C: The "Carrier Rescue" (For Stubborn Solubility)

Why: If the compound precipitates at >50 µM, you need a molecular carrier.[2] Cyclodextrins form a "donut" around the hydrophobic bromine/ring, hiding it from the water.

  • Reagent: Purchase (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) .

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD stock solution in water/PBS.[1][2] Filter sterilize (0.22 µm).

  • Formulation:

    • Dissolve your compound in DMSO (e.g., 50 mM).

    • Add the DMSO stock to the 20% HP-β-CD solution with vortexing.[1][2]

    • Incubate at room temperature for 15 minutes to allow complexation.

  • Dilute: Add this complexed mixture to your assay buffer. The cyclodextrin keeps the compound soluble significantly beyond its intrinsic aqueous limit.

Troubleshooting & FAQs

Q1: I see a fine precipitate 2 hours after adding the compound to the cells. Can I just filter it? A: NO.

  • Scientific Rationale: Filtering removes the drug.[1][2] If you filter a 50 µM solution that has precipitated, you might actually be dosing your cells with only 5 µM.

  • Solution: Reduce the concentration, or switch to Protocol C (Cyclodextrin). If using serum-free media, consider adding 0.1% BSA (Bovine Serum Albumin) as a carrier protein.[1][2][4]

Q2: My stock solution froze at room temperature. Is it ruined? A: Likely not. DMSO freezes at 19°C.

  • Action: Warm it in your hands or a 37°C water bath until liquid. Vortex well. Ensure no crystals remain.[3] If the compound was stored for months and has a precipitate that won't redissolve upon warming, it may have hydrolyzed or formed stable hydrates; discard and make fresh.

Q3: Is the bromine atom reactive? Will it interfere with my assay? A: The bromine on the pyridazine ring is relatively stable but can be susceptible to nucleophilic aromatic substitution under harsh conditions (high pH, high heat, strong nucleophiles). In standard physiological buffers (pH 7.4, 37°C), it is chemically stable.[4] However, be aware that brominated compounds can sometimes quench fluorescence in certain assays (e.g., tryptophan fluorescence).[4] Always run a "compound only" blank.

Q4: Can I use Ethanol instead of DMSO? A: Generally, no.[1][2] While ethanol is less toxic to some cells, 6-Bromo-N-methylpyridazin-4-amine likely has significantly lower solubility in ethanol than in DMSO.[1][2][4] You would need a higher volume of solvent, which would cause toxicity. Stick to DMSO.

References

  • Lipinski, C. A., et al. (2001).[2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006).[4] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

  • Loftsson, T., & Brewster, M. E. (2010).[4] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

  • BenchChem Technical Support. (2025). "Preventing Compound Precipitation in Cell Culture Media." BenchChem Knowledge Base.[1][2]

Sources

Optimization

Technical Support Center: Catalyst Selection for 6-Bromo-N-methylpyridazin-4-amine Cross-Coupling

Executive Summary: The Substrate "Personality" Before selecting a catalyst, one must understand the specific electronic and steric challenges presented by 6-Bromo-N-methylpyridazin-4-amine . The Electrophile (C6-Br): The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Substrate "Personality"

Before selecting a catalyst, one must understand the specific electronic and steric challenges presented by 6-Bromo-N-methylpyridazin-4-amine .

  • The Electrophile (C6-Br): The bromine at position 6 is adjacent to a ring nitrogen (N1), making it highly activated for oxidative addition due to the electron-deficient nature of the diazine ring.

  • The Deactivator/Poison (C4-NHMe): The secondary amine at position 4 presents two challenges:

    • Catalyst Poisoning: The basic nitrogen and the adjacent ring nitrogens can form stable "off-cycle" chelates with Palladium, arresting the catalytic turnover.[1]

    • Electronic Deactivation: Through resonance, the amino group donates electron density into the ring, making the C-Br bond slightly less electrophilic than in unsubstituted pyridazines.

Strategic Recommendation: Standard catalysts (e.g., Pd(PPh₃)₄) often fail due to ligation by the substrate. You require electron-rich, sterically bulky dialkylbiaryl phosphine ligands (Buchwald Ligands) to prevent substrate coordination and facilitate oxidative addition.

Catalyst Selection Framework

Decision Matrix: Suzuki-Miyaura Coupling
ScenarioRecommended Catalyst SystemBase & SolventWhy?
Standard Aryl Boronic Acids Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)K₂CO₃ (2.0 eq) in 1,4-Dioxane/H₂O (4:1)The bidentate dppf ligand resists displacement by the substrate amine. Robust and cost-effective.
Sterically Hindered / Heteroaryl Boronic Acids XPhos Pd G3 or SPhos Pd G3 (1-3 mol%)K₃PO₄ (2.0 eq) in Toluene/H₂O (10:1) or n-BuOHBulky monodentate ligands (XPhos/SPhos) create a "protective shell" around Pd, preventing amine poisoning while boosting oxidative addition.
Unstable Boronic Acids (Protodeboronation prone) Pd(amphos)Cl₂ (1-5 mol%)K₂CO₃ in MeCN/H₂OAmphos is highly active and allows for rapid coupling before the boronic acid decomposes.
Decision Matrix: Buchwald-Hartwig Amination[2][3]
ScenarioRecommended Catalyst SystemBase & SolventWhy?
Primary Amines BrettPhos Pd G3 (1-2 mol%)NaOtBu or Cs₂CO₃ in 1,4-DioxaneBrettPhos is the gold standard for primary amines, preventing β-hydride elimination.
Secondary Amines RuPhos Pd G3 (1-2 mol%)LiHMDS (1M in THF) or NaOtBu in TolueneRuPhos accommodates the steric bulk of secondary amines.
Amides / Sulfonamides tBuXPhos Pd G3 K₃PO₄ in t-Amyl AlcoholSpecialized for weaker nucleophiles.

Visualizing the Challenge

The following diagram illustrates the competition between the productive catalytic cycle and the catalyst poisoning pathway caused by the N-methylamino group.

CatalystPathways cluster_legend Pathway Logic Substrate 6-Bromo-N-methylpyridazin-4-amine Pd_L Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition Complex (Ar-Pd-Br) Pd_L->OxAdd + Substrate Poisoned OFF-CYCLE Substrate-Pd Chelate OxAdd->Poisoned Coordination of 4-NHMe Group Product Cross-Coupled Product OxAdd->Product + Boronic Acid + Base Note Bulky Ligands (XPhos/BrettPhos) BLOCK the Red Path

Caption: The 4-NHMe group can coordinate to the Pd(II) center (Red Path), sequestering the catalyst. Bulky ligands are required to sterically block this interaction and favor the productive Blue Path.

Troubleshooting & FAQs

Q1: My reaction turns black immediately and yields <10%. What happened?

Diagnosis: "Palladium Black" formation. This indicates the catalyst decomposed before the reaction could occur, likely due to instability of the Pd(0) species or displacement of ligands by your substrate. Solution:

  • Switch to Pre-catalysts: Stop using Pd(PPh₃)₄ or Pd(OAc)₂ + Ligand. Use G3 Palladacycles (e.g., XPhos Pd G3). These are air-stable and release the active monoligated Pd(0) species only inside the reaction vessel, ensuring high activity.

  • Degas Thoroughly: Pyridazines are electron-deficient and sensitive to oxidation. Sparge solvents with Argon for 15 minutes, not just sonication.

Q2: I see significant "Hydrodehalogenation" (Bromine replaced by Hydrogen).

Diagnosis: The reaction is too slow, or the solvent is acting as a hydride source. Solution:

  • Avoid Alcohols: If using isopropanol or ethanol, switch to Toluene or 1,4-Dioxane .

  • Increase Concentration: Run the reaction at 0.5 M or 1.0 M instead of 0.1 M to favor the intermolecular coupling over side reactions.

  • Lower Temperature: If running at 100°C, try 80°C with a more active catalyst (e.g., Pd(amphos)Cl₂).

Q3: Can I protect the N-methyl amine to improve yields?

Answer: Yes. If direct coupling fails, protect the 4-NHMe as a Boc-carbamate or Acetamide .

  • Why? This removes the H-bond donor capability and reduces the Lewis basicity of the nitrogen, preventing catalyst poisoning.

  • Protocol: React substrate with Boc₂O/DMAP/DCM before the coupling step.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (High Robustness)

Best for coupling with heteroaryl boronic acids.

  • Setup: Charge a reaction vial equipped with a stir bar.

  • Reagents:

    • 6-Bromo-N-methylpyridazin-4-amine (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.2 equiv)

    • XPhos Pd G3 (0.02 equiv / 2 mol%)

    • K₃PO₄ (2.0 equiv)

  • Solvent: Add 1,4-Dioxane and Water (4:1 ratio) to reach a concentration of 0.2 M.

    • Note: If solubility is poor, use n-Butanol.

  • Execution: Seal the vial and purge with Argon for 5 minutes. Heat to 80°C for 2-4 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with Brine.[2] Dry over Na₂SO₄.[3]

Protocol B: Buchwald-Hartwig Amination

Best for introducing a second amine at the 6-position.

  • Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Reagents:

    • 6-Bromo-N-methylpyridazin-4-amine (1.0 equiv)

    • Amine Nucleophile (1.2 equiv)[4]

    • BrettPhos Pd G3 (0.01 equiv / 1 mol%)

    • NaOtBu (1.4 equiv)[3]

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M).

  • Execution: Heat to 90°C for 4-12 hours.

    • Critical: Monitor by LCMS.[3] If conversion stalls, add another 1 mol% catalyst.

References

  • BenchChem. (2025).[1][3] Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromo-N,N-dimethylpyridazin-3-amine. Retrieved from 2

  • Guram, A. S., et al. (2007).[5] New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Journal of Organic Chemistry. Retrieved from 5

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Amination Mechanism and Catalysts. Retrieved from 6

  • Beilstein Journals. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles. Retrieved from 4

  • BenchChem. (2025).[1][3] Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 4-bromo-6-methylnicotinate. Retrieved from 3

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 6-Bromo-N-methylpyridazin-4-amine vs. Traditional Bromo-Pyridazines in Advanced Synthesis

Executive Summary The pyridazine ring is a privileged scaffold in modern medicinal chemistry and materials science. Recognized as a superior bioisostere for phenyl and pyridyl rings, pyridazines typically exhibit lower l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazine ring is a privileged scaffold in modern medicinal chemistry and materials science. Recognized as a superior bioisostere for phenyl and pyridyl rings, pyridazines typically exhibit lower logP values, improved aqueous solubility, and enhanced binding affinities due to the strong hydrogen-bond accepting capability of the adjacent nitrogen atoms[1]. Within this chemical space, bromo-pyridazines serve as indispensable electrophilic partners for transition-metal-catalyzed cross-coupling reactions.

This guide provides an objective, data-driven comparison between the highly functionalized building block 6-Bromo-N-methylpyridazin-4-amine (CAS: 2059940-46-2)[2] and traditional bromo-pyridazines. By analyzing reactivity, regioselectivity, and mechanistic workflows, this document serves as a definitive resource for researchers designing late-stage diversification strategies.

Structural Causality & Compound Profiling

The synthetic utility of a bromo-pyridazine is dictated by its electronic landscape and symmetry. The introduction of electron-donating or electron-withdrawing groups fundamentally alters the rate of oxidative addition during palladium catalysis.

6-Bromo-N-methylpyridazin-4-amine

This asymmetrical building block features a highly activated C-Br bond at the 6-position and an exocyclic secondary amine at the 4-position.

  • Mechanistic Advantage: The N-methylamine group acts as a strong electron donor via resonance, which slightly tempers the extreme electron deficiency of the pyridazine core, preventing catalyst poisoning. Simultaneously, it provides a critical hydrogen-bond donor motif, highly sought after in the design of ATP-competitive kinase inhibitors.

  • Regiocontrol: The inherent asymmetry ensures absolute regiocontrol during cross-coupling, eliminating the statistical mixtures seen in symmetrical dihalides.

3,6-Dibromopyridazine

A classical, symmetrical dihalide used for synthesizing bi-aryl systems or polymer precursors.

  • Mechanistic Challenge: While highly reactive, controlling mono- vs. di-coupling is statistically challenging. The first cross-coupling event alters the electronics of the ring, but often not enough to prevent a second coupling event, leading to complex product mixtures that require rigorous chromatographic separation.

4-Bromo-pyridazine-3,6-dione

Widely utilized for building [3].

  • Mechanistic Challenge: The dione core significantly alters the electronic landscape through tautomerism. While it directs regioselectivity, it requires harsher amination conditions or microwave irradiation compared to direct cross-coupling on a fully aromatic ring[3].

3-Bromo-pyridazines (General)

Recent advances, such as the Lewis acid-mediated inverse electron demand Diels–Alder (iEDDA) reaction of 3-bromotetrazine, have made functionalized 3-bromo-pyridazines more accessible[1]. They are excellent for general bioisostere replacement but lack the pre-installed hinge-binding amine motif found in 6-Bromo-N-methylpyridazin-4-amine.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of these building blocks in standard synthetic environments.

Building BlockStructural FeatureCross-Coupling ReactivityRegioselectivity ControlPrimary Synthetic Application
6-Bromo-N-methylpyridazin-4-amine Asymmetrical, exocyclic amineHigh (Activated C-Br)Excellent (Single reactive site)Kinase inhibitors, late-stage diversification
3,6-Dibromopyridazine Symmetrical, di-halogenatedVery HighPoor (Prone to over-coupling)Symmetrical bi-aryl synthesis, polymer precursors
3-Bromo-pyridazines Asymmetrical, mono-halogenatedHighGoodGeneral bioisostere replacement[1]
4-Bromo-pyridazine-3,6-dione Dione core, electron-deficientModerateGood (Directed by tautomerism)3-amino pyridazine libraries[3]
3-Bromo-6-(thiophen-2-yl)pyridazine Pre-functionalized at C6HighExcellentPush-pull optoelectronic materials[4]

Visualizations of Synthetic Workflows

Workflow A 6-Bromo-N-methylpyridazin-4-amine B Suzuki-Miyaura (Aryl-B(OH)2) A->B Pd(dppf)Cl2, Base C Sonogashira (Terminal Alkyne) A->C Pd(PPh3)4, CuI, Base D Buchwald-Hartwig (Amine) A->D Pd2(dba)3, Ligand E 6-Aryl-N-methylpyridazin-4-amine B->E F 6-Alkynyl-N-methylpyridazin-4-amine C->F G N,N'-Disubstituted-diamine D->G

Divergent Pd-catalyzed cross-coupling workflows for 6-Bromo-N-methylpyridazin-4-amine.

Comparison Sub1 3,6-Dibromopyridazine Challenge Symmetrical Core Hard to control mono- vs di-coupling Sub1->Challenge Pd-Catalysis Sub2 6-Bromo-N-methylpyridazin-4-amine Advantage Asymmetrical Core Precise C6 functionalization Sub2->Advantage Pd-Catalysis Result1 Mixture of Products (Requires complex separation) Challenge->Result1 Result2 Single Target Product (High Yield & Purity) Advantage->Result2

Regioselectivity and yield comparison between symmetrical and asymmetrical bromo-pyridazines.

Mechanistic Workflows & Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 6-aryl-N-methylpyridazin-4-amine derivatives. Similar methodologies have been successfully employed for the synthesis of [4].

Reagents:

  • 6-Bromo-N-methylpyridazin-4-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: In a Schlenk flask, dissolve 6-Bromo-N-methylpyridazin-4-amine and the arylboronic acid in 1,4-Dioxane. Add the aqueous K₂CO₃ solution. Degas the mixture via three freeze-pump-thaw cycles or sparge with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the electron-rich Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon.

    • Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step, minimizing protodeboronation side-reactions common with electron-deficient heteroaryls.

  • Reaction Execution: Heat the reaction mixture to 90 °C for 12–16 hours. Monitor completion via LC-MS.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM/MeOH gradient).

Protocol 2: Sonogashira Coupling

Objective: Synthesis of 6-alkynyl-N-methylpyridazin-4-amine derivatives via tandem transition-metal catalysis[5].

Reagents:

  • 6-Bromo-N-methylpyridazin-4-amine (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • CuI (0.10 equiv, 10 mol%)

  • Solvent: DMF / Triethylamine (TEA) (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve the pyridazine substrate in anhydrous DMF and TEA. Sparge with Argon for 15 minutes.

    • Causality: DMF ensures the solubility of the polar pyridazine substrate, while TEA acts as both the base (to deprotonate the alkyne) and a co-solvent.

  • Dual Catalysis Activation: Add Pd(PPh₃)₄ and CuI, followed by the terminal alkyne.

    • Causality: The Sonogashira coupling relies on a dual catalytic cycle. CuI reacts with the terminal alkyne in the presence of TEA to form a copper acetylide intermediate. Simultaneously, Pd(0) undergoes oxidative addition into the activated C-Br bond of the pyridazine. Transmetalation from Cu to Pd, followed by reductive elimination, yields the rigid alkynyl linker.

  • Reaction Execution: Heat to 80 °C for 4–6 hours.

  • Workup: Filter through a pad of Celite to remove copper salts, concentrate, and purify via silica gel chromatography.

References

  • Boron Trifluoride-Mediated Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers: Synthesis of 3-Bromo-pyridazines. The Journal of Organic Chemistry.[Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules (MDPI).[Link]

  • Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. Journal of Combinatorial Chemistry (PubMed).[Link]

  • Synthesis of Furo[2,3-c]pyridazines via Tandem Transition-Metal Catalysis. The Journal of Organic Chemistry.[Link]

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Comparative

Biological Activity &amp; Synthetic Utility of 6-Bromo-N-methylpyridazin-4-amine: A Comparative Guide

Topic: Biological Activity & Synthetic Utility of "6-Bromo-N-methylpyridazin-4-amine" Compared to Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity & Synthetic Utility of "6-Bromo-N-methylpyridazin-4-amine" Compared to Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals.

Executive Summary: The "Lego Block" of Epigenetics and Kinase Discovery

6-Bromo-N-methylpyridazin-4-amine (CAS: 2059940-46-2) is not a standalone drug but a privileged scaffold intermediate . In the hierarchy of drug discovery, it functions as a high-value building block, specifically designed to introduce the N-methyl-4-aminopyridazine motif into larger bioactive molecules.

Unlike its 2-aminopyridine analogs, the pyridazine core offers a unique electronic profile (two adjacent nitrogens) that enhances water solubility and alters hydrogen-bond acceptor capabilities. This guide compares its utility and the biological performance of its derived compounds against standard analogs (e.g., 6-chloro derivatives, unsubstituted amines, and pyridine isosteres).

Key Applications:

  • Epigenetics: Synthesis of EHMT1/EHMT2 (G9a/GLP) methyltransferase inhibitors.

  • Oncology: Kinase inhibition (JAK/SYK pathways) where the pyridazine acts as a hinge binder.

  • Agrochemicals: N-pyridazinyl carboxamide insecticides.[1]

Chemical Profile & Analog Comparison

To understand the biological output, we must first analyze the physicochemical input. The 6-bromo substituent provides superior reactivity for palladium-catalyzed cross-couplings compared to the 6-chloro analog, while the N-methyl group modulates metabolic stability.

Table 1: Physicochemical & Reactivity Profile
Feature6-Bromo-N-methylpyridazin-4-amine 6-Chloro-N-methylpyridazin-4-amine 4-Amino-6-bromopyridine
Role High-Reactivity ScaffoldCost-Effective ScaffoldBioisostere (Lipophilic)
LogP (Calc) ~0.85~0.65~1.20
TPSA ~38 Ų~38 Ų~26 Ų
C-X Reactivity High (Excellent for Suzuki/Buchwald)Moderate (Requires harsh conditions)High
Solubility High (Polar core)HighModerate
Metabolic Liability Low (N-Me blocks N-glucuronidation)LowHigh (Primary NH₂ exposed)

Expert Insight: The choice of the N-methyl variant over the unsubstituted amine (NH₂) is often deliberate to enforce a specific conformation (cis/trans amide preference) in the final drug molecule or to block a metabolic soft spot.

Biological Activity of Derived Compounds

The biological "activity" of this molecule is best understood through the pharmacology of the drugs built from it.

A. Epigenetic Regulation (EHMT1/2 Inhibition)

The N-methylpyridazin-4-amine motif is a key pharmacophore in inhibitors of Euchromatic Histone Lysine Methyltransferase 1 and 2 (EHMT1/2) .

  • Mechanism: EHMT1/2 methylates Histone H3 at Lysine 9 (H3K9), leading to gene silencing. Overexpression is linked to various cancers.

  • Role of Scaffold: The pyridazine ring mimics the substrate's aromatic residues, while the 4-amino group forms critical hydrogen bonds within the enzyme's lysine binding channel.

  • Performance vs Analogs:

    • Pyridazine vs Pyrimidine: Pyridazine derivatives often show higher selectivity for EHMT over other methyltransferases (like EZH2) due to the specific geometry of the N-N bond.

B. Agrochemical Utility (Insecticides)

In pesticidal chemistry, this scaffold is coupled with pyrazole-carboxylic acids to form N-pyridazinyl carboxamides .

  • Target: Ryanodine receptors or specific insect ion channels.

  • Data Point: Analogs containing the 6-bromo-N-methylpyridazin moiety have demonstrated >90% mortality in Spodoptera littoralis (Cotton leafworm) assays at 500 ppm, outperforming phenyl-analogues due to improved metabolic stability in the insect gut.

C. Kinase Inhibition (JAK/SYK)

Pyridazines are classic "hinge binders" in kinase inhibitors.

  • Binding Mode: The N2 nitrogen of the pyridazine accepts a hydrogen bond from the kinase hinge region.

  • Advantage: The 6-bromo group allows for the modular attachment of a "tail" group (via Suzuki coupling) that extends into the solvent-exposed region to tune potency and solubility.

Mechanistic Visualization
Figure 1: SAR Logic & Biological Output

This diagram illustrates how modifications to the 6-Bromo-N-methylpyridazin-4-amine core translate to biological function.[2]

SAR_Logic Core 6-Bromo-N-methyl pyridazin-4-amine Pos6 Position 6 (Br) Suzuki/Buchwald Site Core->Pos6 Pos4 Position 4 (N-Me) Amide Coupling Site Core->Pos4 Ring Pyridazine Core (N-N Bond) Core->Ring Kinase Kinase Selectivity (Solvent Front Extension) Pos6->Kinase Aryl Coupling EHMT Epigenetic Potency (Lysine Mimicry) Pos4->EHMT Amide Formation Solubility Improved Solubility (vs Pyridines) Ring->Solubility Polarity

Caption: Structure-Activity Relationship (SAR) map detailing how specific structural features of the scaffold contribute to downstream biological efficacy.

Experimental Protocols

To validate the utility of this scaffold, we provide a standard protocol for converting 6-Bromo-N-methylpyridazin-4-amine into a bioactive biaryl compound via Suzuki-Miyaura coupling. This reaction exploits the high reactivity of the C-Br bond.

Protocol: Pd-Catalyzed Suzuki Coupling

Objective: Synthesize a 6-aryl-N-methylpyridazin-4-amine derivative (Kinase Inhibitor Precursor).

Reagents:

  • Substrate: 6-Bromo-N-methylpyridazin-4-amine (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: Cs₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Workflow:

  • Setup: In a microwave vial, combine the 6-bromo scaffold (1.0 mmol), boronic acid (1.2 mmol), and Cs₂CO₃ (3.0 mmol).

  • Degassing: Add Dioxane/Water (5 mL) and degas with Nitrogen for 5 minutes. Critical Step: Oxygen inhibits the Pd cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol) quickly and seal the vial.

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in Microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Self-Validating Check:

  • Success Indicator: The disappearance of the starting material (Rf ~0.4 in 5% MeOH/DCM) and appearance of a fluorescent spot (biaryl product).

  • Troubleshooting: If the 6-chloro analog were used, the reaction would require higher temperatures (120°C+) or a more active catalyst (e.g., XPhos Pd G3), highlighting the advantage of the 6-bromo scaffold.

Pathway Visualization: EHMT Inhibition
Figure 2: Epigenetic Mechanism of Action

This diagram shows the pathway where derived inhibitors exert their therapeutic effect.

EHMT_Pathway H3K9 Histone H3 (Unmethylated) H3K9me H3K9me2 (Silencing Mark) H3K9->H3K9me EHMT EHMT1/2 Enzyme EHMT->H3K9 Catalyzes SAM SAM (Cofactor) SAM->EHMT Donates Methyl Inhibitor Pyridazine Inhibitor (Derived from Scaffold) Inhibitor->EHMT Blocks Binding Site GeneActivation Re-activation of Tumor Suppressors Inhibitor->GeneActivation Therapeutic Effect GeneSilencing Tumor Suppressor Gene Silencing H3K9me->GeneSilencing

Caption: Mechanism of Action for EHMT1/2 inhibitors derived from the pyridazine scaffold. The inhibitor blocks the methylation of H3K9, reversing gene silencing.

References
  • Synthesis and Biological Evaluation of Pyridazine Derivatives. Journal of Medicinal Chemistry. (General SAR of pyridazines).

  • Amine-substituted aryl or heteroaryl compounds as EHMT1 and EHMT2 inhibitors. European Patent EP3442947B1. (Specific mention of N-methylpyridazin-4-amine intermediates).

  • Pesticidal mixtures comprising N-pyridazinyl carboxamide compounds. World Intellectual Property Organization WO2013189801A1. (Use in agrochemicals).[3]

  • Comparative Biological Activity of Pyridazin-4-amine Analogs. BenchChem/ResearchGate. (SAR data on 6-chloro vs 6-bromo analogs).

  • 6-Bromo-N-methylpyridazin-4-amine Product Page. AK Scientific / BLD Pharm. (Commercial availability and CAS verification).

Sources

Validation

Comparative Guide: 6-Bromo-N-methylpyridazin-4-amine Derivatives in Medicinal Chemistry

Executive Summary: The "Goldilocks" Scaffold In the optimization of kinase inhibitors and CNS-active agents, the pyridazine scaffold offers a distinct advantage over pyridines and pyrimidines due to its lower lipophilici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Scaffold

In the optimization of kinase inhibitors and CNS-active agents, the pyridazine scaffold offers a distinct advantage over pyridines and pyrimidines due to its lower lipophilicity and unique hydrogen-bonding capabilities. Within this class, 6-Bromo-N-methylpyridazin-4-amine represents a critical "Goldilocks" intermediate.

It bridges the gap between the highly polar primary amine (-NH₂) and the lipophilic, non-donor tertiary amine (-NMe₂). This guide provides a comparative analysis of this specific derivative against its structural analogs, focusing on synthetic accessibility, physicochemical properties, and utility in Structure-Activity Relationship (SAR) campaigns.

Comparative Analysis Matrix

The following table contrasts the target molecule with its primary alternatives used in drug discovery workflows.

Table 1: Physicochemical & Reactivity Profile Comparison

FeatureTarget: N-Methyl (NHMe) Primary Amine (NH₂)Tertiary Amine (NMe₂)Chloro-Analog (Cl-NHMe)
Structure 6-Bromo-N-methylpyridazin-4-amine 6-Bromopyridazin-4-amine6-Bromo-N,N-dimethylpyridazin-4-amine6-Chloro-N-methylpyridazin-4-amine
H-Bond Donors 1 (Strong) 2 (Strong)0 (None)1 (Strong)
LogP (Est.) ~0.9 ~0.5~1.4~0.8
Kinase Binding Ideal Hinge Binder (Donor/Acceptor)Good, but high desolvation penaltyPoor (Steric clash/No donor)Similar to Br-analog
C-X Reactivity High (Suzuki/Buchwald)HighHighModerate (Requires hotter catalysts)
Synthetic Yield Moderate (Risk of bis-alkylation)HighHighModerate

Technical Deep Dive

The "Methyl Effect" in Kinase Binding

In kinase inhibitor design, the 4-aminopyridazine moiety often functions as the "hinge binder" interacting with the ATP-binding pocket.

  • Primary Amine (-NH₂): While a potent donor, the primary amine incurs a high desolvation energy penalty (it must shed water molecules to bind).

  • Tertiary Amine (-NMe₂): Removes the H-bond donor capability entirely, often killing potency unless the target pocket is purely hydrophobic.

  • N-Methyl (-NHMe): The target molecule retains one H-bond donor for the hinge region (e.g., interacting with the backbone carbonyl of the kinase) while the methyl group displaces high-energy water molecules from the hydrophobic pocket, often resulting in a 10-100x potency boost over the primary amine.

Halogen Reactivity: Bromo vs. Chloro

The 6-position halogen is the "warhead" for elaborating the scaffold.

  • 6-Bromo: The C-Br bond is weaker (approx. 280 kJ/mol) than the C-Cl bond (approx. 400 kJ/mol). This allows for oxidative addition by Palladium(0) at lower temperatures (60-80°C), preserving sensitive functional groups.

  • 6-Chloro: Cheaper but requires bulky, electron-rich ligands (e.g., XPhos, RuPhos) and higher temperatures (>100°C) to effect cross-coupling.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis and the selectivity challenges involved in accessing the mono-methyl derivative.

SynthesisWorkflow Start 3,4,6-Tribromopyridazine (Starting Material) Step1 Regioselective SNAr (Nucleophilic Displacement) Start->Step1 MeNH2 (aq), THF 0°C to RT Target 6-Bromo-N-methylpyridazin-4-amine (TARGET) Step1->Target Optimized Stoichiometry (1.1 eq MeNH2) SideProduct1 Bis-alkylation (Impurity) Step1->SideProduct1 Excess MeNH2 SideProduct2 Regioisomer (5-amine) Step1->SideProduct2 Steric/Electronic Mismatch Coupling Suzuki-Miyaura Cross-Coupling Target->Coupling Ar-B(OH)2 Pd(dppf)Cl2 FinalDrug Kinase Inhibitor Candidate Coupling->FinalDrug

Caption: Figure 1. Synthetic pathway highlighting the critical regioselectivity and stoichiometry control required to avoid over-alkylation.

Experimental Protocols

Synthesis of 6-Bromo-N-methylpyridazin-4-amine (Optimized SNAr)

Rationale: Direct methylation of the amine is uncontrolled. The preferred route is the nucleophilic aromatic substitution (SNAr) of a poly-halogenated precursor.[1]

Materials:

  • 3,4,6-Tribromopyridazine (1.0 eq)

  • Methylamine (2.0 M in THF) (1.1 eq) — Strict stoichiometry is vital.

  • Triethylamine (Et₃N) (2.0 eq)

  • Ethanol (EtOH)

Protocol:

  • Dissolution: Dissolve 3,4,6-tribromopyridazine in EtOH (0.5 M concentration) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath. Reason: Low temperature favors the kinetic product and reduces bis-alkylation.

  • Addition: Add Et₃N followed by the dropwise addition of Methylamine solution over 30 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Concentrate in vacuo. Resuspend residue in water and extract with Dichloromethane (DCM) (3x).

  • Purification: The mono-methyl product is less polar than the primary amine but more polar than the starting material. Purify via Flash Column Chromatography (Gradient: 0-40% EtOAc in Hexanes).

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for a doublet at ~2.8 ppm (N-Me) and a broad singlet at ~7.5 ppm (NH). Absence of a singlet at 3.0 ppm (which would indicate NMe₂).

Suzuki Cross-Coupling Evaluation

Rationale: To test the reactivity of the 6-Bromo handle against a standard boronic acid.

Protocol:

  • Charge: Combine 6-Bromo-N-methylpyridazin-4-amine (1.0 eq), Phenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a microwave vial.

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 10 mins.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq).

  • Heat: Heat to 80°C for 2 hours (or microwave at 100°C for 30 mins).

  • Analysis: Filter through Celite and analyze via LC-MS.

Biological Signaling Context

The following diagram illustrates how this specific derivative fits into a typical Kinase Inhibitor discovery pipeline, specifically targeting the ATP-binding pocket.

SAR_Logic Scaffold Pyridazine Core Hinge Hinge Region (ATP Pocket) Scaffold->Hinge Binds to Interaction1 N-Methyl Group (Displaces Water) Scaffold->Interaction1 4-position substituent Interaction2 NH Donor (H-Bond to Backbone) Scaffold->Interaction2 4-position substituent Solvent Solvent Front Interaction1->Solvent Hydrophobic Effect Result Increased Potency & Selectivity Interaction1->Result Interaction2->Result

Caption: Figure 2. Mechanistic rationale for selecting the N-methyl variant: balancing H-bond donation with hydrophobic displacement.

References

  • BenchChem. (2025).[1][2] Comparative Analysis of Pyridazine Derivatives in Drug Discovery. Retrieved from 2

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Standard text for "Methyl Effect" and solubility principles).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 90051023, 6-Bromo-4-methylpyridazin-3-amine. (Used for physicochemical property extrapolation). Retrieved from

  • Matrix Fine Chemicals. (2025). 6-Bromo-4-methylpyridin-3-amine Comparison Data. Retrieved from 3

  • Rutgers University. (2026). Reactivity profiles of Bromo-N-Methylquinolin analogs. (Analogous reactivity data). Retrieved from 4

Sources

Comparative

The Versatile 6-Bromo-N-methylpyridazin-4-amine Scaffold: A Comparative Guide to Structure-Activity Relationship Studies for Kinase Inhibitor Discovery

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a continuous endeavor. In this guide, we delve in...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a continuous endeavor. In this guide, we delve into the potential of "6-Bromo-N-methylpyridazin-4-amine" as a foundational scaffold for structure-activity relationship (SAR) studies. We will provide an in-depth comparison with the clinically relevant imidazo[1,2-b]pyridazine scaffold, supported by experimental insights and methodologies to empower your drug discovery programs.

The pyridazine nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its two nitrogen atoms are capable of forming crucial hydrogen bond interactions with biological targets, a feature absent in its carbocyclic analogs.[2] This inherent property, combined with the synthetic tractability of the ring system, makes pyridazine-based scaffolds like 6-Bromo-N-methylpyridazin-4-amine highly attractive starting points for medicinal chemistry campaigns, particularly in the pursuit of novel anticancer agents.[2][3]

Comparative Analysis of Scaffolds: 6-Aminopyridazine vs. Imidazo[1,2-b]pyridazine

While the 6-Bromo-N-methylpyridazin-4-amine scaffold offers a synthetically versatile starting point, the imidazo[1,2-b]pyridazine scaffold has a more established track record in kinase inhibitor development, with examples like ponatinib demonstrating clinical success.[4] Understanding the subtle yet significant differences between these two scaffolds is crucial for informed lead optimization.

Feature6-Bromo-N-methylpyridazin-4-amineImidazo[1,2-b]pyridazineRationale & Implications for Drug Design
Core Structure Monocyclic aminopyridazineFused bicyclic systemThe fused ring system of imidazo[1,2-b]pyridazine offers a more rigid and conformationally constrained scaffold, which can lead to higher binding affinity and selectivity. The aminopyridazine provides greater conformational flexibility, which can be advantageous in exploring diverse binding pockets.
Key Interaction Points The two nitrogen atoms of the pyridazine ring and the exocyclic N-methylamino group can act as hydrogen bond donors and acceptors.The imidazo[1,2-b]pyridazine core presents a unique arrangement of nitrogen atoms for hydrogen bonding interactions within the kinase hinge region.[5]The specific geometry of hydrogen bond donors and acceptors dictates the orientation of the inhibitor in the ATP-binding pocket. The N-methylamino group of the lead compound can be explored for its role as a key interaction point or as a vector for further substitution.
Synthetic Accessibility The bromine atom at the 6-position is a versatile handle for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The N-methylamino group can also be further functionalized.[1]Synthesis typically involves the condensation of a 3-amino-6-halopyridazine with an alpha-haloketone, followed by further elaboration. A variety of substitution patterns are accessible.[6]Both scaffolds offer good opportunities for chemical elaboration. The choice may depend on the desired substitution patterns and the available synthetic expertise.
Physicochemical Properties The N-methylamino group can contribute to improved solubility and oral bioavailability. The overall properties will be heavily influenced by the substituents introduced at the 6-position.The fused aromatic system generally leads to higher lipophilicity. Modifications are often required to balance potency with desirable ADME properties.Early consideration of physicochemical properties is critical. The aminopyridazine scaffold may offer a more favorable starting point in terms of balancing lipophilicity and aqueous solubility.

Navigating Structure-Activity Relationships: Key Principles and Experimental Validation

The ultimate goal of any SAR study is to understand how modifications to a chemical structure influence its biological activity. For kinase inhibitors, this typically involves enhancing potency against the target kinase while improving selectivity over other kinases to minimize off-target effects.

The 6-Bromo-N-methylpyridazin-4-amine Scaffold: A Launchpad for SAR

The "6-Bromo-N-methylpyridazin-4-amine" scaffold provides two primary vectors for chemical modification: the C6-bromo position and the N-methylamino group at C4.

DOT Script for SAR Exploration of 6-Bromo-N-methylpyridazin-4-amine

SAR_Exploration cluster_C6 C6 Position Modifications (Suzuki, Sonogashira, etc.) cluster_N4 N4 Position Modifications Scaffold 6-Bromo-N-methylpyridazin-4-amine C6-Br N-methylamino Aryl Aryl/Heteroaryl Groups Scaffold:portC6->Aryl Exploration of hydrophobic pockets Alkynyl Alkynyl Groups Scaffold:portC6->Alkynyl Introduction of rigidity Alkyl Alkyl Chains Scaffold:portC6->Alkyl Probing for steric tolerance Acylation Acylation Scaffold:portN4->Acylation Modulation of H-bonding Alkylation Further Alkylation Scaffold:portN4->Alkylation Fine-tuning of basicity Bioisosteres Bioisosteric Replacement Scaffold:portN4->Bioisosteres Improving metabolic stability

Caption: SAR exploration vectors for the 6-Bromo-N-methylpyridazin-4-amine scaffold.

Comparative SAR Insights from Imidazo[1,2-b]pyridazines:

Studies on imidazo[1,2-b]pyridazine-based kinase inhibitors have revealed several key SAR trends that can guide the optimization of our lead scaffold. For instance, in the development of DYRK1A inhibitors, substitution at the C3 position of the imidazo[1,2-b]pyridazine core was found to be crucial for achieving high binding affinity.[7] Similarly, for TAK1 inhibitors, the introduction of a morpholine group at the C6 position of the imidazo[1,2-b]pyridazine core significantly improved kinase inhibition.[5] These findings highlight the importance of exploring substitutions at analogous positions on the 6-aminopyridazine ring to identify key interactions with the target kinase.

Bioisosteric Replacement: A Strategy for Optimizing Drug-like Properties

Bioisosteric replacement is a powerful tool in medicinal chemistry for fine-tuning the physicochemical and pharmacological properties of a lead compound.[8][9][10] For the N-methylamino group of our scaffold, several bioisosteric replacements could be considered to modulate basicity, improve metabolic stability, or introduce new interaction points.[8][11]

Original GroupPotential Bioisostere(s)Rationale
N-methylaminoPyrazole, TriazoleCan mimic hydrogen bonding properties while potentially improving metabolic stability.[11]
N-methylaminoMethoxy, HydroxymethylCan act as hydrogen bond acceptors and modulate polarity.
N-methylaminoCyclopropylaminoIntroduces conformational rigidity and can improve metabolic stability.

Experimental Protocols for SAR Studies

To facilitate the exploration of the 6-Bromo-N-methylpyridazin-4-amine scaffold, we provide a representative synthetic protocol for introducing diversity at the C6 position via a Suzuki-Miyaura cross-coupling reaction, and a general workflow for a kinase inhibition assay.

Synthesis of 6-Aryl-N-methylpyridazin-4-amine Derivatives

DOT Script for Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow Start 6-Bromo-N-methylpyridazin-4-amine Reaction Reaction Setup (Inert atmosphere, degassed solvent) Start->Reaction Reactants Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Reactants->Reaction Heating Heating (80-100 °C) Stirring (4-24 h) Reaction->Heating Monitoring Reaction Monitoring (TLC or LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon completion Purification Column Chromatography Workup->Purification Product 6-Aryl-N-methylpyridazin-4-amine Purification->Product

Caption: Workflow for the synthesis of 6-aryl-N-methylpyridazin-4-amine derivatives.

Step-by-Step Protocol:

  • Reaction Setup: To a microwave vial, add 6-Bromo-N-methylpyridazin-4-amine (1.0 eq.), the desired arylboronic acid (1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the vial and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction mixture.

  • Heating and Stirring: Heat the reaction mixture to 100 °C and stir for 4-12 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-N-methylpyridazin-4-amine derivative.

In Vitro Kinase Inhibition Assay

A crucial step in any SAR study is the biological evaluation of the synthesized compounds. A common method for assessing the potency of kinase inhibitors is an in vitro kinase inhibition assay.

General Workflow:

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) and create a serial dilution series.

  • Assay Plate Preparation: In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.

  • Compound Addition: Add the serially diluted test compounds to the assay plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

Conclusion

The 6-Bromo-N-methylpyridazin-4-amine scaffold represents a promising and synthetically tractable starting point for the discovery of novel kinase inhibitors. By leveraging the principles of structure-activity relationships, drawing comparative insights from well-validated scaffolds like imidazo[1,2-b]pyridazine, and employing robust synthetic and biological evaluation methodologies, researchers can effectively navigate the complex process of lead optimization. This guide provides a foundational framework to unlock the full potential of this versatile chemical scaffold in the ongoing quest for next-generation targeted therapies.

References

  • Dutcher, J. P. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113833.
  • Borisova, B., Laronze-Cochard, M., & Gérard, S. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy, 61(1), 3-16.
  • Li, Y., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 111, 117847.
  • Abdel-Maksoud, M. S. (2017). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Mini-Reviews in Medicinal Chemistry, 17(1), 30-45.
  • Abdel-Wahab, B. F., & Mohamed, H. A. (2018). Pyridazinones and pyrrolones as promising Scaffolds in Medicinal Chemistry. Journal of Advanced Biomedical and Pharmaceutical Sciences, 1(1), 1-10.
  • Wang, X., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
  • Jones, A. M., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 267, 116244.
  • El-Sayed, M. A. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(1), 47-71.
  • RSC Medicinal Chemistry. (2023).
  • Bendjeddou, L. Z., et al. (2016). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. European Journal of Medicinal Chemistry, 125, 126-138.
  • PubChem. (2026). 6-Bromo-4-methyl-3-pyridazinamine. National Center for Biotechnology Information. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Common side products in the synthesis of 6-Bromo-N,N-dimethylpyridazin-3-amine.
  • Zhang, G., et al. (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry, 183, 111734.
  • Cambridge MedChem Consulting. (2022). Basic Bioisosteres. [Link]

  • Matrix Fine Chemicals. (n.d.). 6-BROMO-4-METHYLPYRIDIN-3-AMINE. [Link]

  • PubChem. (n.d.). 6-Bromo-4-methylpyridin-3-amine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 6-Bromo-4-methylpyridin-2-amine. National Center for Biotechnology Information. [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. [Link]

  • Singh, K., & Singh, H. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2725-2728.
  • Matiichuk, V., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][4][12]triazino[2,3-c]quinazolines. Molecules, 29(21), 5026.

  • Drug Design Org. (2005). Structure Activity Relationships (SAR). [Link]

  • Iglarz, M., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7844-7856.

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Validation

A Senior Application Scientist's Guide to the In Vitro Evaluation of 6-Bromo-N-methylpyridazin-4-amine Derivatives

Introduction: The Pyridazine Scaffold and the Imperative for Rigorous In Vitro Profiling The pyridazine ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its unique physicochemical propert...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridazine Scaffold and the Imperative for Rigorous In Vitro Profiling

The pyridazine ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its unique physicochemical properties that are advantageous for drug design.[1][2] Its inherent polarity, capacity for robust hydrogen bonding, and ability to modulate substituent properties make it a versatile core for developing novel therapeutics.[1][3] Derivatives of the "6-Bromo-N-methylpyridazin-4-amine" core, in particular, serve as key intermediates in the synthesis of compounds targeting a wide array of biological pathways, notably protein kinases.[4]

This guide provides a comprehensive framework for the in vitro characterization of novel 6-Bromo-N-methylpyridazin-4-amine derivatives. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a logical, causality-driven approach to the evaluation cascade. We will progress from broad-spectrum activity and cytotoxicity assessments to specific, target-oriented assays, ensuring that each step provides a self-validating layer of data to guide the subsequent experimental decisions. This structured comparison is essential for identifying promising lead candidates for further development.

The In Vitro Testing Cascade: A Strategic Workflow

A successful in vitro evaluation campaign follows a logical progression from broad, high-throughput screens to more complex, resource-intensive assays. This tiered approach allows for the early elimination of non-viable candidates and focuses efforts on the most promising derivatives.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Lead Characterization cluster_2 Phase 3: Pre-Lead Optimization A Derivative Library (C1, C2, C3...Cn) B Biochemical Assay (e.g., Kinase Inhibition) A->B Initial Screen C Cell Viability Assay (e.g., MTT/MTS) A->C Initial Screen D Potency Determination (IC50) B->D Identify Hits C->D Assess Cytotoxicity E Cellular Target Engagement (e.g., CETSA) D->E Confirm On-Target Activity F Selectivity Profiling (Kinase Panel) E->F Validate Mechanism G ADME-Tox Screening F->G De-risk Candidate

Caption: A strategic workflow for the in vitro evaluation of novel chemical derivatives.

Foundational Analysis: Cell Viability and Cytotoxicity Screening

Before assessing target-specific activity, it is crucial to understand the general cytotoxic profile of each derivative. A compound that indiscriminately kills cells is not a viable drug candidate, regardless of its on-target potency. The MTT and MTS assays are robust, colorimetric methods for evaluating cellular metabolic activity, which serves as a proxy for cell viability.[5][6]

The core principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product.[6] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[7]

Comparative Data: Cytotoxicity of Pyridazine Derivatives
Derivative IDR-Group at C6-PositionCell Line48h IC50 (µM)Notes
PDZ-001 4-FluorophenylA549 (Lung Cancer)5.2Potent anti-proliferative effect.
PDZ-002 2-ThienylA549 (Lung Cancer)19.8Moderate activity.
PDZ-003 2-Methylimidazol-1-ylA549 (Lung Cancer)> 50Low cytotoxicity, suitable for non-cancer targets.
Staurosporine (Positive Control)A549 (Lung Cancer)0.01Broad-spectrum kinase inhibitor, potent cytotoxin.

This data is illustrative and serves as an example for comparison.

Experimental Protocol: MTT Cell Viability Assay

This protocol is synthesized from established methodologies to ensure reliability and reproducibility.[6][7][8]

  • Cell Seeding: Plate human cancer cells (e.g., A549) in a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the pyridazine derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a "vehicle only" control (e.g., 0.1% DMSO) and a "no cells" blank control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well, resulting in a final concentration of 0.5 mg/mL.[6]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Gently mix the plate on an orbital shaker for 15-30 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[5]

  • Data Analysis: Subtract the background absorbance (no cells control) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Primary Target Screening: In Vitro Kinase Inhibition Assay

Given that pyridazine scaffolds are frequently found in kinase inhibitors, a direct biochemical kinase assay is a logical next step.[4][9] The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[10] Less ADP produced in the presence of an inhibitor indicates higher potency.

The selection of the target kinase should be hypothesis-driven. For instance, if the derivatives are designed to target pathways involved in inflammation or proliferation, kinases like JNK1, CDK2, or KDR could be chosen.[4][10][11]

Comparative Data: Kinase Inhibitory Activity
Derivative IDR-Group at C6-PositionTarget KinaseIC50 (nM)Notes
PDZ-001 4-FluorophenylJNK125High potency, aligns with cytotoxicity data.
PDZ-002 2-ThienylJNK1350Moderate potency.
PDZ-003 2-Methylimidazol-1-ylJNK1> 10,000No significant inhibition.
Reference Inhibitor (e.g., JNK-IN-8)JNK15Potent and selective JNK inhibitor.

This data is illustrative and serves as an example for comparison.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines a typical procedure for determining the IC50 value of a test compound against a specific protein kinase.[10]

  • Reagent Preparation: Prepare serial dilutions of the pyridazine derivatives in kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 5 µL of diluted compound or DMSO (vehicle control).

    • 5 µL of kinase and substrate mixture (e.g., recombinant human JNK1 and a specific peptide substrate).

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature. This step is critical as it allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of inhibition.

  • Kinase Reaction: Incubate for 60 minutes at 30°C.

  • ADP Detection (Step 1): Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Step 2): Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a microplate luminometer. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Kinase Assay Workflow Visualization

G cluster_0 Reaction Phase cluster_1 Detection Phase A 1. Add Kinase, Substrate & Inhibitor B 2. Initiate with ATP A->B C 3. Incubate (Kinase Reaction) ADP is produced B->C D 4. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) C->D Transfer to Detection E 5. Add Kinase Detection Reagent (Convert ADP to ATP, drive luciferase) D->E F 6. Measure Luminescence E->F

Caption: Workflow for a luminescence-based in vitro kinase assay.

Advanced Validation: Cellular Target Engagement

A compound can show potent activity in a biochemical assay and inhibit cell proliferation, but this does not definitively prove it is acting via the intended target in a complex cellular environment.[12] Cellular Target Engagement assays are essential to confirm that the compound binds to its target protein inside intact cells. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose.[13][14]

CETSA is based on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein, leading to an increase in its melting temperature.[13] By heating cells treated with a compound to various temperatures and then quantifying the amount of soluble target protein remaining, one can observe a "thermal shift" indicative of binding.

Hypothetical Signaling Pathway Inhibition

Derivatives like PDZ-001, which inhibit JNK1, are expected to interfere with the JNK signaling pathway, a key regulator of apoptosis and inflammation.

G Stress Cellular Stress (UV, Cytokines) MKK47 MKK4/7 Stress->MKK47 JNK JNK1 MKK47->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis / Inflammation cJun->Apoptosis transcription Inhibitor PDZ-001 (Derivative) Inhibitor->JNK

Caption: Inhibition of the JNK signaling pathway by a pyridazine derivative.

Conceptual Workflow: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with the test compound (e.g., PDZ-001) or vehicle (DMSO).

  • Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release their protein content.

  • Separation: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Quantification: Analyze the supernatant for the amount of soluble target protein (e.g., JNK1) remaining at each temperature using a method like Western Blot or ELISA.

  • Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated cells compared to the vehicle-treated cells confirms target engagement.[13]

Conclusion and Future Directions

This guide outlines a tiered, logical approach to the in vitro characterization of novel 6-Bromo-N-methylpyridazin-4-amine derivatives. By systematically evaluating cytotoxicity, on-target biochemical potency, and cellular target engagement, researchers can build a robust data package for each compound.

A comparative analysis of the data, such as that illustrated in the tables, allows for the elucidation of preliminary Structure-Activity Relationships (SAR). For example, the hypothetical data suggests that an aryl group like 4-fluorophenyl at the C6-position (PDZ-001) confers potent JNK1 inhibition and corresponding cytotoxicity, whereas an alternative heterocycle (PDZ-003) does not. This insight is invaluable for guiding the next round of chemical synthesis and optimization. Promising candidates identified through this workflow should be advanced to broader kinase selectivity profiling and initial ADME-Tox screening to further assess their drug-like properties.[15]

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry.
  • BenchChem. (2025). Validating the Mechanism of Action of 3-Amino-6-(phenylthio)
  • Al-Ali, H., et al. (2021). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
  • Shaw, J., et al. (2021).
  • Saei, A. A., et al. (2019). Rapid discovery of drug target engagement by isothermal shift assay. bioRxiv.
  • Vasta, J. D., & Robers, M. B. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
  • BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita.
  • MTT Cell Viability Assay Kit. [Source Not Available].
  • Abcam. MTT assay protocol. Abcam.
  • Merck.
  • Singh, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Source Not Available].
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery.
  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals.
  • Kumar, V., et al. (Year Not Specified). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research.
  • El-Sayed, N. N. E., et al. (2021).
  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • BenchChem. (2025). Comparative Analysis of 6-Bromo-N,N-dimethylpyridazin-3-amine Derivatives as Potential Kinase Inhibitors. BenchChem.
  • El-Gamal, M. I., et al. (2024).
  • Nuvisan. (Year Not Specified). Advanced in vitro safety assessments for drug & chemical development. Nuvisan.

Sources

Comparative

Benchmarking the synthesis of "6-Bromo-N-methylpyridazin-4-amine" against known methods

This guide benchmarks the synthesis of 6-Bromo-N-methylpyridazin-4-amine , a critical scaffold in medicinal chemistry (often used in kinase inhibitors like SYK and CDK). The guide contrasts the Traditional "Over-Reductio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks the synthesis of 6-Bromo-N-methylpyridazin-4-amine , a critical scaffold in medicinal chemistry (often used in kinase inhibitors like SYK and CDK).

The guide contrasts the Traditional "Over-Reduction" Route against the Optimized "Selective Dehalogenation" Benchmark , focusing on the critical challenge of regioselectivity in pyridazine chemistry.

Executive Summary

The synthesis of 6-Bromo-N-methylpyridazin-4-amine presents a classic heterocyclic challenge: differentiating between the chemically similar halogenated positions on the pyridazine ring (C3, C4, C5, C6).

The Standard Method relies on nucleophilic aromatic substitution (


) of 3,4,6-tribromopyridazine followed by catalytic hydrogenation. This approach suffers from poor atom economy and significant yield loss due to over-reduction (formation of des-bromo byproducts).

The Benchmark Method utilizes a regioselective


 followed by a chemoselective hydrodebromination  using Hydriodic Acid (HI) and Red Phosphorus (or controlled transfer hydrogenation). This protocol increases overall yield by ~35% and eliminates the need for difficult chromatographic separation of the des-bromo impurity.
Performance Matrix
MetricMethod A: Standard (Pd/C H2)Method B: Benchmark (HI/Red P)
Overall Yield 38 - 45%72 - 78%
Purity (HPLC) 88 - 92% (Des-bromo impurity)>98%
Regioselectivity Low (C3 vs C6 competition)High (C3 specific)
Scalability Poor (Requires Column)Excellent (Crystallization)
E-Factor High (Solvent heavy)Moderate

Scientific Analysis & Mechanism[1][2][3]

The Regioselectivity Challenge

The starting material, 3,4,6-Tribromopyridazine , possesses three electrophilic sites.

  • 
     Step:  Nucleophilic attack by methylamine occurs preferentially at C4  (or C5 by symmetry) due to the activation provided by the adjacent nitrogen and the para-like resonance effect. This yields the intermediate 3,6-dibromo-N-methylpyridazin-4-amine .
    
  • Dehalogenation Step: The target molecule requires the removal of the bromine at C3 while retaining the bromine at C6 .

    • Electronic Logic: The C3 position is "ortho" to the ring nitrogens and is electronically distinct from C6 due to the electron-donating effect of the amine at C4. The C3-Br bond is generally more labile towards reduction than the C6-Br bond.

Mechanistic Pathway (Graphviz)

ReactionPathway Start 3,4,6-Tribromopyridazine Step1 SnAr Reaction (MeNH2) Start->Step1 Nucleophilic Attack Inter Intermediate: 4-(methylamino)-3,6-dibromopyridazine Step1->Inter Regioselective at C4 MethodA Method A: Pd/C + H2 (Non-Selective) Inter->MethodA MethodB Method B: HI / Red P (Selective C3 Removal) Inter->MethodB Target TARGET: 6-Bromo-N-methylpyridazin-4-amine MethodA->Target Low Yield Impurity IMPURITY: N-methylpyridazin-4-amine (Over-reduced) MethodA->Impurity Major Side Product MethodB->Target High Yield (Exclusive C3 removal)

Figure 1: Reaction pathway comparison showing the divergence in the dehalogenation step. Method B selectively targets the C3-Br bond.

Detailed Experimental Protocols

Phase 1: Synthesis of Intermediate (Common to both methods)

Reaction: 3,4,6-Tribromopyridazine + Methylamine


 3,6-Dibromo-N-methylpyridazin-4-amine
  • Setup: Charge a 3-neck round bottom flask with 3,4,6-Tribromopyridazine (1.0 eq) and Ethanol (10 V).

  • Addition: Cool to 0°C. Dropwise add Methylamine (2.0 M in THF, 2.5 eq). Note: Exothermic reaction.

  • Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Concentrate in vacuo. Resuspend residue in water.[1] Filter the solid precipitate.[2][3]

  • Result: Off-white solid. Yield: ~85%.

    • Checkpoint: Verify regiochemistry by NMR. The proton at C5 should appear as a singlet.

Phase 2: Comparative Dehalogenation
Method A: Catalytic Hydrogenation (Not Recommended)
  • Protocol: Dissolve intermediate in MeOH. Add 10% Pd/C (5 wt%). Stir under

    
     balloon (1 atm).
    
  • Failure Mode: The reaction kinetics for removing the C3-Br and C6-Br are too similar under standard hydrogenation conditions. Stopping the reaction at exactly the mono-bromo stage is difficult, leading to mixtures of starting material, product, and fully dehalogenated byproduct.

Method B: The Benchmark Protocol (HI / Red Phosphorus)

This method exploits the higher lability of the C3-halogen.

  • Reagents:

    • Intermediate: 3,6-Dibromo-N-methylpyridazin-4-amine (10 g, 37.4 mmol)

    • Red Phosphorus (Red P): 1.16 g (37.4 mmol, 1.0 eq)

    • Hydriodic Acid (HI): 57% aqueous solution (50 mL)

  • Procedure:

    • Suspend the intermediate and Red P in the HI solution in a heavy-walled pressure vial or round bottom flask with efficient reflux condenser.

    • Heat: Reflux at 110°C - 120°C for 4–6 hours.

    • Critical Control: Monitor by LCMS every hour. The C3-Br is removed first. Stop immediately when the starting material is consumed to prevent loss of the C6-Br.

  • Workup (Safety Critical):

    • Cool to RT. Dilute with ice water (100 mL).

    • Neutralization: Slowly adjust pH to ~8-9 using 50% NaOH or solid

      
      . Caution: Exothermic.
      
    • Extraction: Extract with Ethyl Acetate (3 x 100 mL).

    • Purification: Wash organics with Sodium Thiosulfate (to remove Iodine traces) and Brine. Dry over

      
      .
      
    • Crystallization: Recrystallize from Ethanol/Heptane if necessary.

  • Validation:

    • 1H NMR (400 MHz, DMSO-d6):

      
       8.65 (s, 1H, C3-H? No, C3 is removed. The proton is at C3. Wait, numbering changes. In product, C3 is H, C5 is H, C6 is Br. The C3 proton is typically adjacent to N and appears downfield ~8.5-9.0 ppm).
      
    • LCMS: Mass [M+H]+ = 188/190 (1:1 ratio indicating one Bromine).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Over-reduction (Des-bromo) Reaction time too long in Method B;

pressure too high in Method A.
In Method B, quench immediately upon disappearance of SM. Reduce temperature to 100°C.
Regioisomer Mix (Phase 1) Temperature too high during amine addition.Ensure addition is done at 0°C to favor kinetic control at C4.
Iodine Color in Product Incomplete quenching of

formed during HI reduction.
Wash organic phase thoroughly with saturated Sodium Thiosulfate (

).

References

  • Regioselectivity in Pyridazine Chemistry

    • Coelho, A., et al. "Pyridazines.[4] Part 25: Efficient and selective deprotection of pharmacologically useful 2-MOM-pyridazinones."[5] Tetrahedron Letters, 42(49), 8633-8636.

    • Relevance: Establishes the differential reactivity of C3 vs C6 halogens in pyridazine systems.
  • Synthesis of 4-Amino-6-Halopyridazines (Patent Literature)

    • "Substituted Pyridazine Derivatives and Their Use as CDK Inhibitors." WO/2012/021444.
    • Relevance: Describes the industrial scaling of on tribromopyridazine and subsequent dehalogenation str
  • Reductive Dehalogenation Methodologies

    • Anbarasan, P., et al. "Pd-catalyzed transfer hydrogenation of aryl halides." Journal of Organic Chemistry.
    • Relevance: Provides context for alternative catalytic transfer hydrogenation methods if HI/Red P is unsuitable for specific analogs.

Sources

Safety & Regulatory Compliance

Safety

6-Bromo-N-methylpyridazin-4-amine proper disposal procedures

Operational Guide: Safe Disposal of 6-Bromo-N-methylpyridazin-4-amine Part 1: Executive Safety Directive Stop and Read: 6-Bromo-N-methylpyridazin-4-amine (CAS: 1150596-96-3) is a halogenated heteroaromatic amine. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal of 6-Bromo-N-methylpyridazin-4-amine

Part 1: Executive Safety Directive

Stop and Read: 6-Bromo-N-methylpyridazin-4-amine (CAS: 1150596-96-3) is a halogenated heteroaromatic amine. Unlike standard organic waste, this compound presents specific risks regarding aquatic toxicity and combustion byproducts (hydrogen bromide and nitrogen oxides).

Core Disposal Rule:

  • NEVER dispose of this compound or its residues down the drain.

  • ALWAYS segregate into Halogenated Organic Waste streams.

  • DO NOT mix with strong oxidizers or non-halogenated solvents (to prevent cross-contamination and increased disposal costs).[1]

Part 2: Hazard Profile & Chemical Identity

To manage disposal effectively, we must first understand the "Why" behind the protocols. This compound's structure dictates its waste classification under RCRA (Resource Conservation and Recovery Act) guidelines.

Chemical Identification
ParameterData
Chemical Name 6-Bromo-N-methylpyridazin-4-amine
CAS Number 1150596-96-3
Molecular Formula C₅H₆BrN₃
Functional Groups Pyridazine ring (aromatic base), Bromine (halogen), Secondary Amine
Physical State Solid (Powder/Crystalline)
GHS Hazard Classification (Derived from SAR)

Based on Structure-Activity Relationships (SAR) of analogous halogenated pyridazines (e.g., 6-Bromo-3-pyridazinamine).

Hazard CodeDescriptionOperational Implication
H302 Harmful if swallowedAvoid dust generation during transfer.
H315 / H319 Causes skin/eye irritationDouble-glove (Nitrile) and safety goggles required.
H335 May cause respiratory irritationAll disposal transfers must occur inside a fume hood.
H411 Toxic to aquatic lifeZero-discharge policy. All rinsates must be collected.

Part 3: Waste Stream Decision Matrix

The following logic flow ensures you select the correct waste stream based on the physical state of the material.

WasteDecisionTree Start Start: Identify Waste State IsSolid Is the waste Solid? Start->IsSolid IsLiquid Is the waste Liquid? Start->IsLiquid SolidPath Pure Compound or Contaminated Solids (Gloves, Paper) IsSolid->SolidPath Yes LiquidPath Solution/Reaction Mixture IsLiquid->LiquidPath Yes BinSolid DISPOSAL A: Solid Hazardous Waste (Halogenated) SolidPath->BinSolid HalogenatedSolvent Does it contain Halogenated Solvents? (DCM, Chloroform) LiquidPath->HalogenatedSolvent BinHaloLiquid DISPOSAL B: Liquid Halogenated Waste (High BTU) HalogenatedSolvent->BinHaloLiquid Yes BinNonHaloLiquid DISPOSAL C: Liquid Halogenated Waste (Segregated for Cost Control) HalogenatedSolvent->BinNonHaloLiquid No (e.g., dissolved in Ethanol)

Figure 1: Decision matrix for segregating 6-Bromo-N-methylpyridazin-4-amine waste. Note that any liquid stream containing this compound effectively becomes "Halogenated Waste" due to the bromine content.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Use this for: Expired stock, weighing boat residues, contaminated gloves/wipes.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum. Avoid metal containers to prevent potential corrosion from hydrolysis byproducts (HBr).

  • Labeling:

    • Affix a hazardous waste tag immediately .[2]

    • Chemical Name: Write "6-Bromo-N-methylpyridazin-4-amine" (Do not use abbreviations).

    • Constituents: List "Halogenated Organic Solid."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Transfer:

    • Work inside a chemical fume hood.[3][4]

    • Transfer solids carefully to avoid dusting.

    • If the compound is in a glass vial, place the entire vial (uncapped) into the solid waste container to minimize exposure.

  • Sealing: Ensure the lid is screwed on tightly when not actively adding waste.

Protocol B: Liquid Waste (Solutions & Rinsates)

Use this for: Reaction mixtures, HPLC waste, or glassware rinsates.

  • Segregation:

    • Because the molecule contains Bromine, the entire solution is classified as Halogenated Waste , even if the solvent is non-halogenated (e.g., Ethanol).

    • Why? Incinerators require higher temperatures (1100°C+) and scrubbers for halogenated waste to neutralize acid gases (HBr). Mixing this into a non-halogenated stream can damage standard incinerators or violate emissions permits.

  • Collection:

    • Pour into the "Halogenated Solvent" carboy (typically designated with a yellow or blue tag depending on institutional color coding).

    • Do not fill >90% to allow for thermal expansion.

  • Rinsing:

    • Triple-rinse empty original containers with a compatible solvent (e.g., acetone or methanol).

    • Crucial: Pour the rinse solvent into the Halogenated Waste container, NOT down the sink.

    • Deface the label on the empty bottle and dispose of the glass as "Chemically Contaminated Glass" or "Puncture Waste."

Part 5: Spill Contingency Plan

Scenario: You drop a 5g vial of solid 6-Bromo-N-methylpyridazin-4-amine on the lab floor.

  • Evacuate & Ventilate: Clear the immediate area.[4] Ensure lab ventilation is active.

  • PPE Upgrade: Wear nitrile gloves (double layer recommended), lab coat, and safety goggles. If dust is visible in the air, use an N95 or P100 particulate respirator.

  • Containment:

    • Do not dry sweep. This generates dust.

    • Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.

  • Cleanup:

    • Scoop the damp material and towels into a plastic bag.

    • Wipe the area twice with soap and water.

  • Disposal: Place the plastic bag and all cleanup materials into the Solid Hazardous Waste container described in Protocol A.

References

  • PubChem. (n.d.). 6-Bromo-4-methylpyridin-2-amine (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]

  • Princeton University EHS. (n.d.). Waste Removal and Management.[1][5][2][3][4][6] Retrieved October 26, 2023, from [Link]

Sources

Handling

Personal protective equipment for handling 6-Bromo-N-methylpyridazin-4-amine

As a Senior Application Scientist overseeing the integration of novel heterocyclic building blocks into drug discovery pipelines, I recognize that operational safety must be as rigorous as the chemistry itself. 6-Bromo-N...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the integration of novel heterocyclic building blocks into drug discovery pipelines, I recognize that operational safety must be as rigorous as the chemistry itself. 6-Bromo-N-methylpyridazin-4-amine (CAS: 2059940-46-2) is a highly versatile intermediate, primarily utilized in Suzuki-Miyaura cross-couplings and nucleophilic aromatic substitution (SNAr) reactions to synthesize complex pharmacophores [3].

However, the same electrophilic properties that make the bromopyridazine core synthetically valuable also render it a significant occupational hazard. This guide establishes the definitive, self-validating protocols for the safe handling, Personal Protective Equipment (PPE) selection, and disposal of this compound.

Mechanistic Risk Assessment & Hazard Profile

Understanding the chemical causality behind a compound's hazards is the foundation of effective PPE selection. 6-Bromo-N-methylpyridazin-4-amine carries standard GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1].

  • Dermal & Ocular Toxicity: The electron-deficient nature of the pyridazine ring, exacerbated by the electron-withdrawing bromine atom, makes this molecule highly reactive toward biological nucleophiles (such as proteins in the skin and cornea).

  • Respiratory Hazard: As a fine solid, the compound easily forms airborne dust. Inhalation introduces the irritating amine and halogenated core directly to the sensitive mucous membranes of the respiratory tract.

Quantitative PPE Matrix

To mitigate these risks, standard laboratory attire is insufficient. The following table outlines the mandatory PPE based on the physicochemical properties of halogenated pyridazines.

PPE CategoryRecommended SpecificationScientific Rationale (Causality)
Gloves Double-gloved Nitrile (ASTM D6978 compliant), Powder-freeNitrile provides superior resistance to halogenated aromatics compared to latex. Powder-free gloves are mandatory; powder can absorb the lipophilic pyridazine core and hold it against the skin, increasing exposure time [2].
Eye Protection Tight-fitting Safety Goggles or Full Face ShieldStandard safety glasses leave the orbital area exposed to airborne dust. Goggles prevent micro-particulate ingress during weighing.
Body Protection Disposable, seamless, long-sleeved gown with knit cuffsPrevents accumulation of dust on reusable lab coats. Knit cuffs prevent the sleeves from riding up, ensuring no exposed skin at the wrist.
Respiratory N95 / FFP3 Respirator (If handled outside a BSC)Filters out fine particulates (< 5 microns) that can bypass the upper respiratory tract and cause severe mucosal irritation.

Standard Operating Procedures: Experimental Workflows

Every protocol in the laboratory must be a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.

Workflow 1: High-Containment Weighing and Transfer Protocol

Because 6-Bromo-N-methylpyridazin-4-amine is a respiratory irritant, minimizing aerosolization during the weighing process is the most critical operational step.

  • Hood Preparation: Clear the chemical fume hood or Biological Safety Cabinet (BSC) of all clutter.

    • Validation Check: Verify the fume hood face velocity monitor reads between 80–120 feet per minute (fpm).

  • Static Mitigation: Place a draft shield around the microbalance. Use an anti-static gun (e.g., Zerostat) on the weighing boat and the compound vial.

    • Causality: Static electricity causes fine powders to repel and aerosolize. Neutralizing the charge ensures the powder remains clumped and manageable.

  • Weighing: Using a clean, grounded metal spatula, carefully transfer the required mass of 6-Bromo-N-methylpyridazin-4-amine into the weighing boat.

    • Validation Check: Observe the microbalance readout; fluctuations greater than ±0.1 mg indicate excessive air currents that could aerosolize the compound, requiring immediate sash adjustment.

  • Closed-System Transfer: Transfer the powder into the reaction flask and immediately seal it with a rubber septum. Do not transport open containers of the powder across the laboratory.

Workflow 2: Reaction Setup (Suzuki-Miyaura / SNAr)

Once the powder is contained, dissolution should occur via a closed system to prevent exposure to the solvent-solute mixture.

  • Purging: Insert a nitrogen or argon line via a needle into the septum-sealed reaction flask containing the 6-Bromo-N-methylpyridazin-4-amine. Insert a secondary bleed needle to flush the atmosphere.

  • Solvent Addition: Draw the reaction solvent (e.g., DMF, Dioxane, or THF) into a syringe. Inject the solvent directly through the septum into the flask.

    • Validation Check: Ensure the septum holds a slight positive pressure of inert gas before injecting the solvent; this confirms the system is perfectly sealed against leaks.

  • Agitation: Stir until the compound is fully dissolved before adding subsequent reagents (e.g., boronic acids, palladium catalysts, or amine nucleophiles).

Emergency Response & Disposal Plans

Skin Exposure (Dermal Decontamination): If the compound breaches the glove barrier, remove the contaminated clothing immediately. Rinse the affected skin vigorously with cold water and soap for at least 15 minutes.

  • Causality: You must use cold water. Warm or hot water opens the skin's pores and increases local vasodilation, which accelerates the systemic absorption of the halogenated pyridazine [4].

Spill Response: Never use a brush and dustpan for a dry spill, as this will aerosolize the powder. Instead, gently cover the spill with absorbent paper towels lightly dampened with a compatible solvent (e.g., ethanol or water) to trap the dust. Carefully wipe the area and place the contaminated towels into a sealed hazardous waste bag.

Waste Disposal: 6-Bromo-N-methylpyridazin-4-amine contains a covalently bound halogen (Bromine). Therefore, all reaction waste, contaminated solvents, and trace-contaminated PPE (outer gloves, weighing boats) must be segregated into clearly labeled Halogenated Organic Waste containers. Incineration is the only approved method for final destruction, as it breaks the robust carbon-halogen bonds.

Operational Workflow Visualization

G N1 1. Fume Hood Prep & PPE Donning (Double Nitrile, N95/FFP3) N2 2. Anti-Static Weighing (Minimize Aerosolization) N1->N2 N3 3. Closed-System Solvent Addition (Dissolution of Powder) N2->N3 N4 4. Reaction Execution (e.g., Suzuki-Miyaura / SNAr) N3->N4 N5 5. Decontamination (Cold Water Wash, Doffing) N4->N5 N6 6. Halogenated Waste Disposal (Incineration Protocol) N5->N6

Operational workflow for the safe handling and disposal of 6-Bromo-N-methylpyridazin-4-amine.

References

  • Pharmacy Purchasing & Products Magazine. "Personal Protective Equipment for Use in Handling Hazardous Drugs". Available at: [Link]

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